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  • Product: N-benzyl-2-hydroxyethane-1-sulfonamide
  • CAS: 149944-36-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of N-benzyl-2-hydroxyethane-1-sulfonamide

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks with high ligand efficiency are paramount. N-benzyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks with high ligand efficiency are paramount. N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a highly versatile, bifunctional small molecule[1].

Structurally, it combines a flexible benzyl group, a sulfonamide linkage, and a terminal primary hydroxyl group. The sulfonamide moiety serves as a classic bioisostere for amides and transition states in enzyme inhibition, offering robust hydrogen bond donor and acceptor capabilities without the proteolytic susceptibility of peptide bonds. Concurrently, the terminal hydroxyl group provides an essential handle for downstream synthetic functionalization, such as esterification, etherification, or oxidation to an aldehyde.

Physicochemical Profile

Understanding the baseline physicochemical properties of N-benzyl-2-hydroxyethane-1-sulfonamide is critical for predicting its behavior in both synthetic workflows and biological assays. The compound adheres strictly to the "Rule of Three" (Ro3) for fragment libraries, making it an ideal candidate for high-throughput screening[2].

ParameterSpecification
IUPAC Name N-benzyl-2-hydroxyethane-1-sulfonamide
CAS Number 149944-36-5
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
InChI Key HWJCGWPSPCNZAZ-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

Data sourced from standardized chemical inventory parameters[1].

Synthetic Methodologies: The Acetate-Protection Route

The Causality of Experimental Design

A common pitfall in the synthesis of 2-hydroxyethanesulfonamides is the use of unprotected 2-hydroxyethanesulfonyl chloride. The free hydroxyl group in the presence of a sulfonyl chloride rapidly undergoes intramolecular cyclization to form a sultone, or undergoes base-catalyzed E2 elimination to yield ethenesulfonyl chloride.

To circumvent this, our validated protocol utilizes 2-acetoxyethanesulfonyl chloride . By masking the hydroxyl group as an acetate ester, we prevent elimination and cyclization during the nucleophilic substitution step. The acetate is subsequently cleaved under mild basic conditions that leave the robust sulfonamide bond intact.

Step-by-Step Protocol

Step 1: Sulfonylation (Formation of N-benzyl-2-acetoxyethane-1-sulfonamide)

  • Preparation: Dissolve 1.0 equivalent of benzylamine and 1.5 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM).

  • Temperature Control: Chill the reaction flask to 0 °C using an ice bath. Causality: Low temperatures suppress exothermic side reactions and prevent bis-sulfonylation of the primary amine.

  • Addition: Add 1.1 equivalents of 2-acetoxyethanesulfonyl chloride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Deprotection (Mild Hydrolysis)

  • Preparation: Dissolve the crude intermediate in methanol (MeOH).

  • Cleavage: Add 2.0 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ in MeOH provides a mild methoxide equivalent that efficiently transesterifies the acetate without risking the hydrolysis of the sulfonamide linkage.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane system. The reaction is complete when the higher R_f acetate spot disappears, replaced by a highly polar, lower R_f hydroxyl spot.

  • Purification: Neutralize carefully with 1M HCl. Extract with Ethyl Acetate, dry, and purify via flash column chromatography to yield the pure title compound.

Synthesis_Workflow A Benzylamine + Triethylamine C N-benzyl-2-acetoxyethane- 1-sulfonamide A->C Nucleophilic Substitution B 2-Acetoxyethanesulfonyl Chloride B->C D N-benzyl-2-hydroxyethane- 1-sulfonamide C->D Mild Hydrolysis (K2CO3 / MeOH)

Synthetic route for N-benzyl-2-hydroxyethane-1-sulfonamide via acetate protection.

Applications in Fragment-Based Drug Discovery (FBDD)

N-benzyl-2-hydroxyethane-1-sulfonamide has proven utility in crystallographic fragment screening. Notably, it has been successfully deployed in the identification of novel substrates and inhibitors for FAD-dependent oxidoreductases, such as CtFDO from Chaetomium thermophilum[2].

High-Throughput Screening (HTS) Protocol

When utilizing this compound in an HTS environment, establishing a self-validating assay system is critical to rule out false positives caused by compound auto-oxidation.

  • Assay Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl at pH 7.5. Dispense 0.5 µM of the target enzyme into 384-well non-binding polystyrene microplates[2].

  • Compound Incubation: Introduce N-benzyl-2-hydroxyethane-1-sulfonamide to a final concentration of 50 µM. Causality: A 50 µM concentration is optimal for fragments; it is high enough to drive weak-affinity binding but low enough to prevent non-specific aggregation.

  • Reaction & Measurement: Run the reaction for 16 hours at 37 °C. Utilize a luminescent assay (e.g., ROS-Glo™ H₂O₂ Assay) to measure target activity[2].

  • Self-Validation: Run parallel reactions without the enzyme. A true hit must induce a signal strictly in the enzyme-containing wells. If the fragment induces a signal in the buffer-only well, it is a false positive acting as a redox cycler[2].

FBDD_Workflow S1 Fragment Library (MW 170-479 Da) S2 HTS Activity Screening (ROS-Glo H2O2 Assay) S1->S2 50 µM, pH 7.5 S3 Hit Validation (Enzyme vs. Buffer) S2->S3 Signal > 10% S4 Crystallographic Validation S3->S4 Confirmed Hit: CAS 149944-36-5

Fragment-based drug discovery workflow identifying the title compound as a hit.

Storage and Handling

To maintain the integrity of N-benzyl-2-hydroxyethane-1-sulfonamide for sensitive crystallographic or biological assays:

  • Storage: Store the solid powder at Room Temperature (RT) in a tightly sealed container, protected from moisture[1].

  • Solution Stability: When preparing stock solutions for biological assays, dissolve the compound in LC-MS grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20 °C to prevent repetitive freeze-thaw cycles, which can lead to precipitation or degradation.

References

  • [2] Title: Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Source: IUCr Journals. URL: [Link]

Sources

Exploratory

N-benzyl-2-hydroxyethane-1-sulfonamide molecular structure

Title: N-Benzyl-2-hydroxyethane-1-sulfonamide: Structural Mechanics, Synthesis, and Applications in Fragment-Based Drug Discovery Abstract: N-benzyl-2-hydroxyethane-1-sulfonamide is a highly versatile, low-molecular-weig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Benzyl-2-hydroxyethane-1-sulfonamide: Structural Mechanics, Synthesis, and Applications in Fragment-Based Drug Discovery

Abstract: N-benzyl-2-hydroxyethane-1-sulfonamide is a highly versatile, low-molecular-weight compound frequently utilized in fragment-based drug discovery (FBDD). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in probing enzyme active sites, and a self-validating synthetic protocol for its preparation via a domino amidation-elimination and oxa-Michael addition sequence.

Introduction & Chemical Identity

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a synthetic sulfonamide characterized by three distinct functional motifs:

  • Sulfonamide Core (-SO₂NH-): Acts as a potent hydrogen-bond donor and acceptor. It is a classic bioisostere for transition states in enzymatic reactions, making it a privileged scaffold in medicinal chemistry.

  • Benzyl Group: Provides a lipophilic anchor capable of π−π stacking and hydrophobic interactions within deep protein binding pockets.

  • 2-Hydroxyethyl Chain: Enhances aqueous solubility and provides a terminal hydroxyl group that can act as a reactive center or an additional hydrogen-bond anchor.

Physicochemical Properties & Structural Data

Understanding the baseline metrics of this compound is critical for its application in High-Throughput Screening (HTS) libraries.

PropertyValue
IUPAC Name N-benzyl-2-hydroxyethanesulfonamide
CAS Number 149944-36-5
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
InChI Key HWJCGWPSPCNZAZ-UHFFFAOYSA-N
H-Bond Donors 2 (-OH, -NH)
H-Bond Acceptors 4 (O, O, O, N)
Physical Form Powder

Data sourced from the .

Mechanistic Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of small molecules (typically <300 Da) are screened to identify high-quality binding interactions that can be optimized into larger lead compounds. With a molecular weight of 215.27 g/mol , N-benzyl-2-hydroxyethane-1-sulfonamide perfectly adheres to the "Rule of Three"[1].

Its utility was prominently demonstrated in a targeting a novel FAD-dependent oxidoreductase from Chaetomium thermophilum (CtFDO)[1].

  • Causality in Screening: The compound was selected because its terminal oxidizable -OH group and sulfonamide core mimic potential substrate transition states.

  • Assay Mechanics: It was evaluated using a luminescent ROS-Glo H₂O₂ Assay at 10 µM and 50 µM concentrations, successfully inducing a measurable signal that validated its interaction with the oxidoreductase active site[1].

FBDD_Workflow N1 Fragment Library (MW < 300 Da) N2 High-Throughput Screening (ROS-Glo H2O2 Assay) N1->N2 10-50 µM concentration N3 Hit Identification (N-benzyl-2-hydroxyethanesulfonamide) N2->N3 Activity verification N4 Crystallographic Validation (X-ray Co-crystallization) N3->N4 Binding pose analysis N5 Lead Optimization (Structure-Guided Design) N4->N5 Rational expansion

Caption: Fragment-based drug discovery workflow from initial screening to lead optimization.

Synthetic Methodology: The Domino Elimination-Amidation & Hydration Pathway

Direct synthesis using 2-hydroxyethanesulfonyl chloride is fundamentally flawed because the reagent is highly unstable, rapidly cyclizing into ethane-1,2-sultone. To circumvent this, a two-step sequence utilizing 2-chloroethanesulfonyl chloride as a bis-electrophilic synthon is employed[2].

  • Domino Amidation-Elimination: Benzylamine is reacted with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA). The base neutralizes the HCl generated during the initial sulfonylation and subsequently drives an E2 elimination of the β -chloride. This yields the highly reactive intermediate, N-benzylethenesulfonamide (a vinyl sulfonamide)[3].

  • Oxa-Michael Addition: The electron-withdrawing sulfonamide group highly activates the adjacent vinyl double bond. In an aqueous basic medium, hydroxide ions undergo a rapid oxa-Michael addition across the double bond, yielding the target 2-hydroxyethanesulfonamide[4].

Synthesis_Pathway Node1 Benzylamine + 2-Chloroethanesulfonyl chloride Node2 N-Benzylethenesulfonamide (Vinyl Sulfonamide) Node1->Node2 DIPEA, DCM, 0°C to RT Domino Amidation-Elimination Node3 N-Benzyl-2-hydroxyethane- 1-sulfonamide Node2->Node3 NaOH, THF/H2O, 60°C Oxa-Michael Addition

Caption: Chemical synthesis via domino amidation-elimination and oxa-Michael addition.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of N-Benzylethenesulfonamide (Intermediate)

  • Setup: Purge a round-bottom flask with argon. Add benzylamine (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) to 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Addition: Dissolve 2-chloroethanesulfonyl chloride (1.1 eq, 11 mmol) in 10 mL of DCM. Add this solution dropwise over 15 minutes to control the exothermic sulfonylation.

  • Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The basic conditions will spontaneously drive the elimination of the chloride ion[3].

  • Workup: Quench the reaction with 30 mL of distilled water. Separate the organic layer, wash with brine (2 × 30 mL), and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield the crude vinyl sulfonamide.

Protocol B: Oxa-Michael Hydration to Final Product

  • Setup: Dissolve the crude N-benzylethenesulfonamide in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH (20 mL total volume).

  • Hydration: Heat the mixture to 60 °C and stir for 4 hours. The hydroxide ion acts as the nucleophile in the oxa-Michael addition.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the solution to pH 7 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to yield pure N-benzyl-2-hydroxyethane-1-sulfonamide.

Analytical Validation

To ensure trustworthiness and systemic validation of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized at both stages:

  • Intermediate Validation: The ¹H NMR (500 MHz, CDCl₃) of N-benzylethenesulfonamide must show the disappearance of aliphatic chloride protons and the emergence of characteristic vinyl splitting patterns: δ 6.49 (dd, J = 16.6, 9.9 Hz, 1H), 6.27 (d, J = 16.6 Hz, 1H), and 5.94 (d, J = 9.9 Hz, 1H) [3].

  • Final Product Validation: Successful oxa-Michael addition is confirmed by the complete disappearance of the vinyl protons (~5.9–6.5 ppm) and the appearance of two distinct triplets at ~3.2 ppm and ~3.9 ppm, corresponding to the -CH₂- groups of the newly formed 2-hydroxyethyl chain.

References

  • Title: Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum Source: IUCr Journals (Acta Crystallographica Section D) URL: [Link]

  • Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy (Including Supplementary Information for NMR characterization) Source: The Royal Society of Chemistry (MedChemComm) URL: [Link]

Sources

Foundational

N-benzyl-2-hydroxyethane-1-sulfonamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-2-hydroxyethane-1-sulfonamide Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-2-hydroxyethane-1-sulfonamide

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. Historically recognized for their groundbreaking antibacterial effects, sulfonamide-containing molecules have since been developed as diuretics, hypoglycemics, and more recently, as potent anticancer agents. N-benzyl-2-hydroxyethane-1-sulfonamide is a novel synthetic compound that holds therapeutic promise, yet its precise mechanism of action remains to be elucidated.

This technical guide provides a comprehensive experimental roadmap for researchers, scientists, and drug development professionals to thoroughly investigate and characterize the mechanism of action of N-benzyl-2-hydroxyethane-1-sulfonamide. The following sections are designed to be a self-validating system of inquiry, beginning with foundational hypotheses based on the compound's chemical class and progressing to more nuanced investigations into its potential as a modern therapeutic.

Section 1: Foundational Mechanistic Hypothesis - Targeting Folate Synthesis

Given the central sulfonamide moiety, the most logical starting point for investigation is the classical mechanism of action for antibacterial sulfonamides: the inhibition of folic acid synthesis.[1][2] In many bacterial species, folic acid is an essential nutrient that they must synthesize de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate.[3][4] Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS, leading to a bacteriostatic effect.[2][5][6]

Experimental Protocol 1: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay will directly measure the ability of N-benzyl-2-hydroxyethane-1-sulfonamide to inhibit the activity of purified DHPS enzyme, providing a quantitative measure of target engagement.[4]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-benzyl-2-hydroxyethane-1-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to achieve a range of final assay concentrations.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare solutions of purified recombinant DHPS enzyme, PABA, and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the N-benzyl-2-hydroxyethane-1-sulfonamide solution at various concentrations. Include a positive control (e.g., sulfamethoxazole) and a negative control (vehicle only).

    • Add a constant amount of DHPS enzyme to each well.

    • Initiate the reaction by adding PABA and DHPPP.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • The product of the DHPS reaction, dihydropteroate, can be quantified using a coupled assay with dihydrofolate reductase (DHFR) and monitoring the oxidation of NADPH to NADP+ at 340 nm.[4]

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - Compound dilutions - DHPS enzyme - Substrates (PABA, DHPPP) - Assay Buffer A1 Dispense Buffer and Compound to 96-well plate P1->A1 A2 Add DHPS Enzyme A1->A2 A3 Initiate reaction with Substrates A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure NADPH oxidation at 340 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro DHPS inhibition assay.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

To ascertain if the enzymatic inhibition translates to a whole-cell antibacterial effect, the MIC of N-benzyl-2-hydroxyethane-1-sulfonamide will be determined against a panel of clinically relevant bacterial strains.

Methodology (Broth Microdilution):

  • Bacterial Culture:

    • Grow selected bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) in appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Plate Preparation (96-well plate):

    • Prepare two-fold serial dilutions of N-benzyl-2-hydroxyethane-1-sulfonamide in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Include a positive control (a known antibiotic), a negative growth control (broth only), and a vehicle control.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Table 1: Hypothetical MIC Data for N-benzyl-2-hydroxyethane-1-sulfonamide

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Negative64
Staphylococcus aureus ATCC 29213Positive32
Pseudomonas aeruginosa ATCC 27853Negative>256
Enterococcus faecalis ATCC 29212Positive128

Section 2: Investigating Anticancer Potential - Beyond Antibacterial Action

Recent research has highlighted the potential of N-benzyl sulfonamides as anticancer agents, particularly against pancreatic cancer cell lines.[7][8][9] The proposed mechanisms in these studies include the induction of cytotoxicity and the inhibition of cellular ATP production.[8][9] Therefore, it is crucial to evaluate N-benzyl-2-hydroxyethane-1-sulfonamide for these activities.

Experimental Protocol 3: Cytotoxicity Assessment in Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[10] This will be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., PANC-1, MCF-7, HeLa) in their respective recommended media.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of N-benzyl-2-hydroxyethane-1-sulfonamide.

    • Include a positive control (e.g., doxorubicin) and a vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Hypothetical IC50 Data for N-benzyl-2-hydroxyethane-1-sulfonamide

Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic15.2
MCF-7Breast28.7
HeLaCervical45.1
HEK293Non-cancerous>100
Experimental Protocol 4: Cellular ATP Production Assay

This assay will determine if N-benzyl-2-hydroxyethane-1-sulfonamide acts as a metabolic inhibitor by measuring its effect on cellular ATP levels.

Methodology:

  • Cell Treatment:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of the compound for a shorter duration (e.g., 1-2 hours) to capture immediate metabolic effects.

  • ATP Measurement:

    • Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®).

    • Add the lytic/luciferase reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle control and determine the concentration at which ATP production is significantly reduced.

ATP_Assay_Principle cluster_cell Treated Cancer Cell cluster_reagent Assay Reagent cluster_reaction Bioluminescent Reaction ATP ATP Reaction ATP + Luciferin + O₂ → Oxyluciferin + AMP + PPi + Light ATP->Reaction Reagent Cell Lysis Reagent + Luciferin + Luciferase Reagent->Reaction Luminescence Luminescence Reaction->Luminescence Measure Light Output

Caption: Principle of the bioluminescence-based ATP assay.

Section 3: Target Deconvolution and Pathway Analysis

Should the initial experiments suggest a specific mode of action, further studies will be necessary to identify the precise molecular targets and affected cellular pathways.

Proposed Advanced Experiment 1: In Silico Molecular Docking

Molecular docking can provide insights into the potential binding modes and affinities of N-benzyl-2-hydroxyethane-1-sulfonamide with its putative targets.

Rationale and Workflow:

  • Target Selection: Based on the results of the enzymatic and cellular assays, select target proteins for docking studies (e.g., DHPS, or proteins involved in cancer cell metabolism or survival, such as those in the S100A2-p53 pathway).[8][9]

  • Structure Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB) and prepare the ligand (N-benzyl-2-hydroxyethane-1-sulfonamide) structure.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and calculate the binding energy of the ligand within the active site of the target protein.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition.

Molecular_Docking_Concept cluster_docking Docking Algorithm cluster_output Output Ligand N-benzyl-2-hydroxyethane-1-sulfonamide (3D Structure) Docking Predict Binding Pose and Calculate Binding Affinity Ligand->Docking Protein Target Protein (e.g., DHPS) (3D Structure) Protein->Docking Output Ligand-Protein Complex - Binding Energy - Interaction Analysis Docking->Output

Caption: Conceptual workflow of in silico molecular docking.

Proposed Advanced Experiment 2: Gene Expression Profiling

To understand the broader cellular response to N-benzyl-2-hydroxyethane-1-sulfonamide, gene expression profiling can be performed on treated cancer cells.

Rationale and Workflow:

  • Cell Treatment and RNA Extraction: Treat cancer cells with the IC50 concentration of the compound. Extract total RNA at various time points.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the expression levels of specific genes related to apoptosis, cell cycle regulation, or metabolic pathways.

  • Data Analysis: Determine the fold change in gene expression in treated cells compared to untreated controls. This can reveal which cellular pathways are perturbed by the compound.

Section 4: Synthesis of Findings and Future Directions

The experimental workflow outlined in this guide provides a systematic approach to characterizing the mechanism of action of N-benzyl-2-hydroxyethane-1-sulfonamide. The initial focus on DHPS inhibition and broad-spectrum antibacterial activity will ascertain its potential as a classic sulfonamide antibiotic. The subsequent investigation into its cytotoxic and metabolic effects on cancer cells will explore its potential in oncology.

The results from these in vitro studies will form a strong foundation for further preclinical development. Positive findings in the anticancer assays would warrant progression to in vivo studies using xenograft models to evaluate efficacy and safety. The data gathered will be instrumental in guiding lead optimization efforts to enhance potency and selectivity, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Selected examples of N‐benzyl sulfonamides with selective activity... - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. (URL: [Link])

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (URL: [Link])

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed. (URL: [Link])

  • Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS, MECHANISM OF ACTION AND CHARACTERIZATION OF SULPHONAMIDE. (URL: Not available)
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (URL: [Link])

  • Current Protocols in Pharmacology - PMC - NIH. (URL: [Link])

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights - PEXACY International Journal of Pharmaceutical Science. (URL: [Link])

  • Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (URL: [Link])

  • Principles of early drug discovery - PMC. (URL: [Link])

  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor - PMC. (URL: [Link])

Sources

Exploratory

biological activity of N-benzyl-2-hydroxyethane-1-sulfonamide

An In-Depth Technical Guide to the Biological Activity of N-benzyl-2-hydroxyethane-1-sulfonamide Abstract N-benzyl-2-hydroxyethane-1-sulfonamide is a unique molecule combining the structural features of a sulfonamide wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-benzyl-2-hydroxyethane-1-sulfonamide

Abstract

N-benzyl-2-hydroxyethane-1-sulfonamide is a unique molecule combining the structural features of a sulfonamide with a derivative of isethionic acid, a metabolite of taurine. While direct biological data on this specific compound is sparse, its constituent moieties are present in a vast array of pharmacologically active agents. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential biological activities. We will delve into the theoretical underpinnings for its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, grounded in the established activities of structurally related N-benzyl sulfonamides and taurine derivatives. This document serves as a roadmap, complete with detailed experimental protocols and data interpretation strategies, to unlock the therapeutic potential of N-benzyl-2-hydroxyethane-1-sulfonamide.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The N-benzyl-2-hydroxyethane-1-sulfonamide molecule represents a fascinating convergence of two key pharmacophores: the N-benzyl sulfonamide group and a taurine-related scaffold. The sulfonamide group is a cornerstone of medicinal chemistry, found in drugs with activities ranging from antibacterial to anticancer and diuretic.[1][2][3] The benzyl group often enhances lipophilicity, facilitating passage through biological membranes, and can engage in specific binding interactions within protein targets.[4][5]

Simultaneously, the 2-hydroxyethane-1-sulfonamide core is structurally analogous to isethionic acid, a key metabolite of taurine. Taurine and its derivatives are implicated in a multitude of physiological processes, including neuromodulation, cytoprotection, and anti-inflammatory responses.[6][7][8] This unique hybrid structure suggests a potential for multifaceted biological activity. This guide will systematically explore the most promising avenues for investigation.

Potential Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in oncology.[1] Its derivatives have been shown to exert anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key enzymes like carbonic anhydrases, which are often overexpressed in tumors.[9] Furthermore, N-benzyl sulfonamides derived from an indole core have shown selective activity against pancreatic cancer cell lines.[10]

Proposed Mechanism of Action

The anticancer potential of N-benzyl-2-hydroxyethane-1-sulfonamide could stem from several mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group is a classic zinc-binding group that can inhibit carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII.[9] Inhibition of these enzymes disrupts pH regulation in cancer cells, leading to apoptosis.

  • Disruption of Microtubule Assembly: Some sulfonamides interfere with the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Taurine derivatives like taurolidine have demonstrated pro-apoptotic actions in cancer cells.[11] The taurine-like scaffold of our target compound may contribute to similar effects.

Experimental Workflow for Anticancer Screening

A systematic approach is crucial to evaluate the anticancer properties of N-benzyl-2-hydroxyethane-1-sulfonamide.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Purification C Select Cancer Cell Lines (e.g., MCF-7, PANC-1, HeLa) A->C B Cell Viability Assay (e.g., MTT, CellTiter-Glo) D Determine IC50 Values B->D C->B E Cell Cycle Analysis (Flow Cytometry) D->E If IC50 is potent F Apoptosis Assay (Annexin V/PI Staining) D->F G Carbonic Anhydrase Inhibition Assay D->G H Western Blot for Apoptotic Markers (Caspases, Bcl-2) F->H

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of N-benzyl-2-hydroxyethane-1-sulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeN-benzyl-2-hydroxyethane-1-sulfonamide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast15.21.2
PANC-1Pancreatic8.90.8
HeLaCervical22.51.5
HDFNormal Fibroblast> 1005.6

Potential Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant.[12][13] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[14] Since mammals obtain folic acid from their diet, this pathway provides selective toxicity against bacteria.[14]

Proposed Mechanism of Action

The antibacterial activity of N-benzyl-2-hydroxyethane-1-sulfonamide would likely be due to its structural analogy to para-aminobenzoic acid (PABA), the natural substrate for DHPS. The sulfonamide moiety would bind to the active site of the enzyme, blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide N-benzyl-2-hydroxyethane-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA

Caption: Proposed mechanism of antibacterial action.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of N-benzyl-2-hydroxyethane-1-sulfonamide in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values
Bacterial StrainGram StainN-benzyl-2-hydroxyethane-1-sulfonamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositive160.5
E. coliNegative320.015
P. aeruginosaNegative>1280.25

Potential as a Monoamine Oxidase B (MAO-B) Inhibitor

Recent studies have identified novel benzylamine-sulfonamide derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[15] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Rationale for MAO-B Inhibition

The N-benzylamine moiety is a common feature in many known MAO-B inhibitors. It is hypothesized that this group interacts with the active site of the enzyme. The combination of the benzylamine and sulfonamide groups in N-benzyl-2-hydroxyethane-1-sulfonamide makes it a candidate for MAO-B inhibition.

Experimental Protocol: MAO-B Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of recombinant human MAO-B.

  • Reagents: Recombinant human MAO-B, a suitable substrate (e.g., benzylamine), and a detection reagent (e.g., Amplex Red).

  • Assay Procedure: In a 96-well plate, combine the MAO-B enzyme, horseradish peroxidase, and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate and Amplex Red reagent to start the reaction. The oxidation of the substrate by MAO-B produces H2O2, which reacts with Amplex Red to generate a fluorescent product (resorufin).

  • Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value. Selegiline can be used as a positive control.

Conclusion and Future Directions

N-benzyl-2-hydroxyethane-1-sulfonamide is a molecule with significant, albeit unexplored, therapeutic potential. Its hybrid structure, drawing from the well-established pharmacology of sulfonamides and the diverse biological roles of taurine derivatives, provides a strong rationale for investigating its anticancer, antimicrobial, and neuro-modulatory activities. The experimental frameworks provided in this guide offer a clear and logical path for elucidating the biological profile of this compound. Future research should focus on a comprehensive screening against a wider range of cancer cell lines and microbial strains, followed by in-depth mechanistic studies for any confirmed activities. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing its potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

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  • ResearchGate. (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity...
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  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - MDPI. (2012, October 23). MDPI. Retrieved from [Link]

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  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed. (2023, October 4). National Center for Biotechnology Information. Retrieved from [Link]

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  • Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide - Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

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Foundational

The Evolution and Medicinal Chemistry of N-Benzyl Sulfonamides: A Technical Guide

Introduction & Historical Context The trajectory of sulfonamides in medicinal chemistry represents one of the most successful examples of pharmacophore evolution. The journey began in the 1930s with the discovery of Pron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The trajectory of sulfonamides in medicinal chemistry represents one of the most successful examples of pharmacophore evolution. The journey began in the 1930s with the discovery of Prontosil, a prodrug that metabolizes into sulfanilamide—the first commercially available systemic antibacterial agent[1]. Originally, these "sulfa drugs" functioned exclusively by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis[2].

However, modern drug discovery has radically repurposed the sulfonamide (-SO₂NH₂) scaffold. By introducing an N-benzyl moiety, medicinal chemists shifted the molecule's spatial and electronic properties. The N-benzyl sulfonamide core is no longer just an antibacterial agent; it is a highly versatile structural motif capable of interacting with complex hydrophobic pockets in metalloenzymes, G-protein coupled receptors (GPCRs), and cytoskeletal proteins[3][4].

G1 A Prontosil (1930s) Prodrug B Sulfanilamide DHPS Inhibitor A->B In vivo reduction C N-Benzyl Sulfonamides Modern Scaffold B->C N-Benzylation D Carbonic Anhydrase Inhibitors C->D E Tubulin/FtsZ Inhibitors C->E F 5-HT6 Antagonists (CNS) C->F

Evolutionary trajectory of the sulfonamide pharmacophore.

Pharmacophore Evolution & Mechanistic Causality

The transition from a primary sulfonamide to an N-benzyl sulfonamide is driven by strict structure-activity relationship (SAR) causality. The primary sulfonamide anion is an excellent zinc-binding group (ZBG), crucial for coordinating with metalloenzymes[5]. However, to achieve target selectivity, the molecule must exploit the unique topologies of specific enzyme isoforms.

Carbonic Anhydrase (CA) Selectivity

The human body expresses 15 CA isoforms. Cytosolic hCA I and II are ubiquitous, and their off-target inhibition leads to systemic toxicity. Conversely, tumor-associated isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments and feature active sites with a distinct, larger hydrophobic half[4]. The addition of the bulky, lipophilic N-benzyl group sterically hinders the molecule from entering the restrictive hCA I/II pockets. Instead, the benzyl tail perfectly anchors into the hydrophobic cleft of hCA IX/XII, drastically improving the Therapeutic Index[5]. This rational design has yielded selectivity indexes reaching up to 61,300 for specific isoforms over hCA I[3].

G2 Target Tumor Hypoxia Enzyme hCA IX Overexpression Target->Enzyme Result Tumor Cell Apoptosis Enzyme->Result Blocked Drug N-Benzyl Sulfonamide Binding1 SO2NH- coordinates Zn(II) Drug->Binding1 Binding2 Benzyl fits hydrophobic pocket Drug->Binding2 Binding1->Result Binding2->Result

Dual-interaction binding mechanism of N-benzyl sulfonamides in hCA IX.

Beyond Oncology: Antimicrobial and CNS Targets
  • Bacterial Cell Division: Moving away from the folate pathway, N-benzyl sulfonamides have been discovered to inhibit bacterial cell division by targeting FtsZ, the prokaryotic homolog of tubulin[4]. High-throughput screening identified N-benzyl-3-sulfonamidopyrrolidine as a lead compound causing lethal cell filamentation in E. coli[1].

  • Parasite Tubulin: In eukaryotic parasites like Leishmania infantum, analogues such as N-benzyl-2,5-dimethoxybenzenesulfonamide act as microtubule destabilizers, presenting a mechanism distinct from standard clinical treatments like miltefosine[5].

  • Neuropharmacology: The benzyl ring provides essential π−π stacking interactions required for 5-HT₆ receptor antagonism, positioning these compounds as potential neuroprotective agents in Alzheimer's disease models[5][6].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative biological impact of various N-benzyl sulfonamide derivatives across different therapeutic targets:

Compound / ScaffoldTarget / Disease ModelKey Biological Effect & PotencyRef
4-(3-benzyl-guanidino)benzenesulfonamides hCA VII (Metalloenzyme)Subnanomolar Ki​ ; Selectivity index up to 61,300 over hCA I.[3]
N-Benzyl-2,5-dimethoxybenzenesulfonamide Leishmania infantum (Tubulin)Potent intracellular amastigote inhibition comparable to miltefosine.[5]
Indole-core N-benzyl sulfonamides (AAL-030) Pancreatic Cancer (PANC-1)Sub-micromolar IC50​ ; Outperforms Indisulam via metabolic inhibition.[7]
N-benzyl-3-sulfonamidopyrrolidine E. coli (FtsZ Protein)Induces lethal cell filamentation; Novel antibiotic mechanism.[1]

Experimental Protocols & Synthetic Methodologies

To ensure scientific integrity, the synthesis of N-benzyl sulfonamides must follow self-validating protocols. Below are two primary methodologies utilized in modern drug discovery, complete with the causality behind the experimental conditions.

Protocol A: Direct N-Benzylation of Primary Sulfonamides

This protocol utilizes a classic SN​2 mechanism to attach the benzyl moiety to a pre-existing sulfonamide core[5].

  • Solvation: Dissolve the synthesized primary sulfonamide (1.0 eq) in dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It dissolves the reactants and stabilizes the SN​2 transition state without forming a tight solvation shell around the nucleophilic sulfonamide anion, which would otherwise hinder the reaction.

  • Deprotonation: Add Potassium Carbonate ( K2​CO3​ , 1.5 eq) to the mixture.

    • Causality: K2​CO3​ is a mild base, perfectly tuned to deprotonate the primary sulfonamide ( pKa​≈10 ) to form the active anion without inducing unwanted side reactions or degrading the incoming electrophile.

  • Alkylation: Introduce the appropriate benzyl bromide or chloride (1.2 eq) and heat the reaction to 60–80 °C for 4–12 hours.

    • Causality: The slight excess of the benzyl halide ensures complete conversion. Heating provides the activation energy required to overcome the steric hindrance of the bulky benzyl group.

  • Self-Validation (Monitoring): Monitor the reaction continuously via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spot validates the endpoint of the reaction.

  • Workup & Isolation: Quench the reaction with water to precipitate inorganic salts, and extract the product using ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

G3 Step1 Step 1: Solvation DMF (Polar Aprotic) Step2 Step 2: Deprotonation K2CO3 (1.5 eq) Step1->Step2 Step3 Step 3: Alkylation Benzyl Bromide (1.2 eq) Step2->Step3 Step4 Step 4: Monitoring TLC Confirmation Step3->Step4 Step5 Step 5: Isolation H2O Quench & EtOAc Extract Step4->Step5

Step-by-step synthetic workflow for the N-benzylation of sulfonamides.

Protocol B: Direct Sulfonamidation of Benzylic Alcohols

An alternative, highly efficient method involves the direct coupling of benzylic alcohols with sulfonamides using a co-catalytic system[8].

  • Catalyst Activation: Combine the benzylic alcohol and the primary sulfonamide in the presence of a 2,3,4,5-tetrafluorophenylboronic acid and oxalic acid co-catalytic system.

    • Causality: The boronic acid acts as a Lewis acid, coordinating with the hydroxyl group of the benzylic alcohol. This highly specific interaction facilitates the departure of the hydroxyl group as water, generating a stabilized benzylic carbocation under mild conditions.

  • Nucleophilic Attack: The sulfonamide nitrogen attacks the benzylic carbocation.

  • Self-Validation & Purification: The reaction is gram-scalable without a significant decrease in yield. Validation is achieved by purifying the crude product via column chromatography (e.g., hexane/DCM 25:75 gradient) and confirming the structure via 1H NMR, specifically looking for the distinct shift of the benzylic methylene protons[8].

References

  • BenchChem. "N-Benzyl-4-butoxybenzenesulfonamide Research Chemical". Benchchem.com.
  • BenchChem. "N-Benzyl-2,5-dimethoxybenzenesulfonamide|CAS 197727-60-9". Benchchem.com.
  • BenchChem. "N-benzyl-3,4-dichlorobenzenesulfonamide". Benchchem.com.
  • BenchChem. "N-Benzyl-3-cyanobenzenesulfonamide|RUO|Supplier". Benchchem.com.
  • ResearchGate. "Benzylic sulfonamides in drug discovery".
  • ResearchGate. "Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer".
  • Der Pharma Chemica. "Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer's Agents". Derpharmachemica.com.
  • PubMed.

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Exploratory

Introduction to N-benzyl-2-hydroxyethane-1-sulfonamide

An In-Depth Technical Guide to the Solubility Assessment of N-benzyl-2-hydroxyethane-1-sulfonamide This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, N-b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Assessment of N-benzyl-2-hydroxyethane-1-sulfonamide

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, N-benzyl-2-hydroxyethane-1-sulfonamide. As specific experimental solubility data for this molecule is not widely published, this document serves as a technical guide for researchers, scientists, and drug development professionals on the principles and methodologies required to perform such an assessment. We will use N-benzyl-2-hydroxyethane-1-sulfonamide as a practical case study to illustrate the process.

N-benzyl-2-hydroxyethane-1-sulfonamide (Molecular Formula: C₉H₁₃NO₃S, Molecular Weight: 215.27 g/mol ) is a sulfonamide derivative.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antimicrobial, anticancer, and antidiabetic properties. The inherent biological potential of the sulfonamide scaffold makes understanding the physicochemical properties of new derivatives like N-benzyl-2-hydroxyethane-1-sulfonamide crucial for any future development.

A fundamental property governing the viability of any compound in the drug development pipeline is its solubility. This guide will detail the theoretical underpinnings and practical experimental procedures to accurately characterize this critical parameter.

The Imperative of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A compound's ability to dissolve in a solvent system dictates its bioavailability and ultimately its therapeutic efficacy.

  • Early Discovery & Screening: In the initial phases of drug discovery, high-throughput screening (HTS) is often employed. For these assays, kinetic solubility is the more relevant parameter. This is typically measured by observing the precipitation of a compound from a supersaturated solution, often created by diluting a concentrated dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[2][3][4] While fast and suitable for HTS, kinetic solubility values can be higher than the true equilibrium solubility and are highly dependent on the specific protocol.[5][6]

  • Lead Optimization & Preclinical Development: As a compound progresses, a precise understanding of its thermodynamic solubility becomes paramount.[2][4] This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent under stable conditions.[7][8] This value is essential for developing formulations, predicting gastrointestinal absorption, and ensuring reproducible toxicological studies.[4] Inaccurate solubility data at this stage can lead to underestimated toxicity and poor bioavailability, jeopardizing the success of a promising drug candidate.[4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[9]

Several factors critically influence the measured solubility of a compound:

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with temperature.

  • pH: For ionizable compounds, pH is a dominant factor. The solubility of an acidic or basic compound will change significantly as the pH of the medium alters its ionization state.

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. Metastable polymorphs are generally more soluble than the most stable crystalline form.[10] It is crucial to characterize the solid form of the test compound to ensure the relevance and reproducibility of the solubility data.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data for N-benzyl-2-hydroxyethane-1-sulfonamide, the Shake-Flask Method is the universally recognized gold standard.[9][11] This method determines the equilibrium solubility and is the recommended approach for late-stage preclinical development.

The Shake-Flask Method: A Visualized Workflow

The following diagram illustrates the key stages of the shake-flask protocol for determining the thermodynamic solubility of N-benzyl-2-hydroxyethane-1-sulfonamide.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid N-benzyl-2-hydroxyethane-1-sulfonamide to Solvent B 2. Agitate at Constant Temperature (e.g., 24-72 hours) A->B Seal Vial C 3. Centrifuge to Pellet Undissolved Solid B->C Equilibrium Reached D 4. Filter Supernatant (e.g., 0.22 µm PTFE Filter) C->D Collect Supernatant E 5. Prepare Sample Dilutions D->E Obtain Saturated Filtrate F 6. Analyze by HPLC-UV Against Calibration Curve E->F Inject into HPLC G 7. Calculate Solubility (mg/mL or mol/L) F->G Determine Concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

This protocol outlines the necessary steps to determine the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide in a given solvent.

Materials:

  • N-benzyl-2-hydroxyethane-1-sulfonamide (solid powder)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)[12][13]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid N-benzyl-2-hydroxyethane-1-sulfonamide to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

    • Add a precise volume of the chosen solvent to the vial.[9]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.[9][11][14] The required time may need to be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to see when the concentration of the dissolved solute plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[9][15] This step is critical to prevent any solid particles from entering the analytical sample, which would lead to an overestimation of solubility.

  • Quantification via HPLC-UV:

    • Calibration Curve: Prepare a series of standard solutions of N-benzyl-2-hydroxyethane-1-sulfonamide of known concentrations in a suitable solvent.[12] Generate a calibration curve by plotting the HPLC peak area against the concentration of these standards.

    • Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Inject both the standards and the diluted sample into the HPLC system.

    • Using the regression equation from the calibration curve, calculate the concentration of N-benzyl-2-hydroxyethane-1-sulfonamide in the diluted sample.[12]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.[9]

Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison. The following table provides a template for reporting the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide in various pharmaceutically relevant solvents.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25(Hypothetical Data)(Hypothetical Data)Shake-Flask, HPLC-UV
PBS (pH 7.4)25(Hypothetical Data)(Hypothetical Data)Shake-Flask, HPLC-UV
0.1 N HCl25(Hypothetical Data)(Hypothetical Data)Shake-Flask, HPLC-UV
Ethanol25(Hypothetical Data)(Hypothetical Data)Shake-Flask, HPLC-UV
DMSO25(Hypothetical Data)(Hypothetical Data)Shake-Flask, HPLC-UV

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Conclusion

The solubility of N-benzyl-2-hydroxyethane-1-sulfonamide is a critical parameter that must be accurately determined to support its potential development as a therapeutic agent. While published data is currently unavailable, this guide provides the necessary theoretical background and a detailed, field-proven experimental protocol for its determination. The shake-flask method coupled with HPLC-UV analysis represents the gold standard for obtaining reliable thermodynamic solubility data. Adherence to this robust methodology will ensure the generation of high-quality, reproducible data, enabling informed decision-making and advancing the scientific understanding of this novel sulfonamide.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Taylor, L. S., & Dunn, P. J. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(5), 988-991. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 21-32. [Link]

  • Fallarero, A., & Vuorela, P. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical and Biomedical Analysis, 241, 115099. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Bustamante, P., & Escalera, B. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • Bustamante, P., & Escalera, B. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of N-Benzyl-2-hydroxyethane-1-sulfonamide: A Technical Guide for Structural Validation

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the structural integrity of the fragment library is the foundation of reliable high-throughput screening. N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the structural integrity of the fragment library is the foundation of reliable high-throughput screening. N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5; Formula: C9H13NO3S) is a highly versatile bifunctional fragment. It has been notably utilized in crystallographic fragment screening studies targeting novel FAD-dependent oxidoreductases 1.

As a Senior Application Scientist, I approach structural validation not as a checklist, but as a self-validating system . Analytical techniques cannot exist in isolation; they must interlock. Mass Spectrometry (MS) establishes the molecular boundary (formula), Nuclear Magnetic Resonance (NMR) maps the internal topology (connectivity), and Fourier-Transform Infrared (FTIR) spectroscopy verifies the functional nodes (bonds). This whitepaper provides the authoritative, step-by-step methodologies and causality-driven rationales for the complete spectroscopic characterization of N-benzyl-2-hydroxyethane-1-sulfonamide.

Strategic Analytical Workflow

To eliminate false positives during library quality control, an orthogonal analytical workflow is mandatory. The logic is simple: structural artifacts introduced by degradation or synthesis errors will inevitably fail at least one of these orthogonal checks.

Workflow Start Sample Preparation (N-benzyl-2-hydroxyethane-1-sulfonamide) MS LC-HRMS/MS (ESI+ QTOF) Start->MS NMR 1H & 13C NMR (DMSO-d6, 600 MHz) Start->NMR IR ATR-FTIR (Diamond Crystal) Start->IR Integration Data Integration & Cross-Validation MS->Integration NMR->Integration IR->Integration End Structural Confirmation Integration->End

Caption: Orthogonal analytical workflow for the structural validation of sulfonamide derivatives.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality & Experimental Rationale

Electrospray Ionization (ESI) is selected for its "soft" ionization capabilities, preserving the pseudo-molecular ion [M+H]+ . Sulfonamides are notorious for undergoing spontaneous gas-phase fragmentation at the labile S–N bond. By utilizing a Quadrupole Time-of-Flight (QTOF) instrument, we can isolate the parent ion and apply targeted Collision-Induced Dissociation (CID) to map the intramolecular charge transfer and fragmentation pathways characteristic of protonated sulfonamides 2. The direct infusion or rapid LC-MS analysis of these compounds yields highly specific diagnostic fragment ions 3.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Setup: Calibrate the ESI-QTOF mass spectrometer in positive ion mode ( ESI+ ). Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • MS1 Acquisition: Scan from m/z 50 to 500 to identify the exact mass of the [M+H]+ precursor.

  • MS/MS (CID) Acquisition: Isolate the precursor ion (m/z 216.07) in the quadrupole. Apply a collision energy ramp (15–30 eV) using Argon as the collision gas to induce fragmentation.

Fragmentation Pathway & Data

Fragmentation M1 [M+H]+ m/z 216.07 Protonated Precursor F1 [C7H10N]+ m/z 108.08 Protonated Benzylamine M1->F1 S-N Cleavage F3 [C2H5O3S]+ m/z 109.00 Sulfonyl Cation M1->F3 C-N Cleavage F2 [C7H7]+ m/z 91.05 Tropylium Cation F1->F2 -NH3

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
Precursor [M+H]+ C9​H14​NO3​S+ 216.0689216.0692< 2.0Protonated intact molecule
Fragment 1 C7​H10​N+ 108.0808108.0811< 3.0Protonated benzylamine (S-N cleavage)
Fragment 2 C7​H7+​ 91.054291.0545< 3.5Tropylium cation (Loss of NH3​ from F1)
Fragment 3 C2​H5​O3​S+ 109.0005109.0010< 4.52-hydroxyethanesulfonyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Rationale

The choice of deuterated solvent is the most critical parameter in NMR for molecules with exchangeable protons. While CDCl3​ is standard, we actively select DMSO−d6​ for N-benzyl-2-hydroxyethane-1-sulfonamide. DMSO−d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the sulfonamide N−H and aliphatic O−H protons. This locks them into the NMR timescale, allowing us to observe sharp signals and their critical scalar ( J ) couplings to adjacent methylene groups, proving connectivity.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg (for 1H ) or 40 mg (for 13C ) of the compound in 0.6 mL of anhydrous DMSO−d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of DMSO−d6​ . Tune and match the probe for 1H and 13C frequencies.

  • Acquisition ( 1H ): Acquire 16 scans with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13C ): Acquire 1024 scans using a power-gated broadband proton decoupling sequence (zgpg30), with a D1 of 2 seconds to ensure quantitative relaxation of quaternary carbons.

Spectroscopic Data Tables

Table 2: 1H NMR Assignments (600 MHz, DMSO−d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.50Triplet (t)1H6.2Sulfonamide N−H
7.35 – 7.25Multiplet (m)5H-Aromatic protons (Phenyl ring)
4.95Triplet (t)1H5.5Hydroxyl O−H
4.15Doublet (d)2H6.2Benzyl CH2​ (coupled to NH)
3.70Quartet (q)2H6.0, 5.5Hydroxyl CH2​ (coupled to OH & S−CH2​ )
3.10Triplet (t)2H6.0Sulfonyl CH2​

Table 3: 13C NMR Assignments (150 MHz, DMSO−d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
138.5Quaternary (C)Aromatic Cipso​
128.8Methine (CH)Aromatic Cmeta​ (2C)
128.1Methine (CH)Aromatic Cortho​ (2C)
127.5Methine (CH)Aromatic Cpara​ (1C)
57.2Methylene ( CH2​ )Hydroxyl-bearing carbon ( C−OH )
53.4Methylene ( CH2​ )Sulfonyl-bearing carbon ( C−SO2​ )
46.1Methylene ( CH2​ )Benzyl carbon ( Ph−CH2​ )

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Experimental Rationale

Historically, IR samples were prepared as KBr pellets. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O−H stretching band around 3400 cm−1 , which completely masks the endogenous hydroxyl and sulfonamide N−H stretches of our target molecule. Therefore, we mandate the use of Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal. This requires zero sample preparation, eliminates moisture artifacts, and provides pristine resolution of the functional groups.

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm−1 .

  • Sample Application: Place 2-3 mg of the neat, dry powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid sample and the evanescent wave of the crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 . Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Vibrational Data Table
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Significance
~3450Medium, Broad O−H stretchConfirms terminal primary alcohol
~3280Sharp N−H stretchConfirms secondary sulfonamide
~3030Weak C−H stretch ( sp2 )Aromatic ring presence
~2920, 2850Weak C−H stretch ( sp3 )Aliphatic methylene chains
~1325Strong S=O asymmetric stretchPrimary diagnostic band for sulfonamide
~1145Strong S=O symmetric stretchSecondary diagnostic band for sulfonamide
~1050Medium C−O stretchConfirms primary alcohol connectivity

Conclusion: The Self-Validating Matrix

The data generated above forms a closed, self-validating loop. The MS data proves the existence of the C9​H13​NO3​S framework. However, MS alone cannot differentiate between regioisomers. The 1H NMR data provides the topological proof: the coupling of the N−H proton specifically to the benzylic CH2​ , and the O−H proton to the aliphatic CH2​ , explicitly confirms the linear arrangement of the N-benzyl and 2-hydroxyethyl groups around the central sulfonamide core. Finally, the ATR-FTIR data acts as the ultimate functional group checkpoint, ensuring that the oxidation state of the sulfur is indeed a sulfone ( S=O stretches at 1325/1145 cm−1 ) rather than a sulfoxide or sulfide. By adhering to this rigorous, causality-driven analytical framework, researchers can guarantee the structural fidelity of their fragment libraries for downstream biological assays.

References

  • Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. IUCr Journals.
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, Bentham Science.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, ACS Publications.

Sources

Exploratory

Engineering the 2-Hydroxyethanesulfonamide Scaffold: A Technical Guide to N-Benzyl Derivatives and Beyond

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as linchpins for diverse therapeutic modalities. N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5) and its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as linchpins for diverse therapeutic modalities. N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5) and its parent 2-hydroxyethanesulfonamide class represent one such versatile architecture[1]. Far from being mere structural curiosities, these aliphatic sulfonamides are critical intermediates in the synthesis of proapoptotic oncology agents, highly selective neuropharmacological probes, and fragment-based screening libraries [2, 4, 5].

This whitepaper dissects the synthetic utility, pharmacological applications, and experimental validation of the 2-hydroxyethanesulfonamide scaffold. By understanding the causality behind the experimental workflows—from metalation chemistry to high-throughput enzymatic screening—drug development professionals can better leverage this pharmacophore in novel drug design.

Chemical Architecture and Synthetic Dynamics

The synthesis of complex aliphatic sulfonamides is historically challenging due to the poor nucleophilicity of the sulfonamide nitrogen and the risk of unwanted elimination reactions. However, the 2-hydroxyethanesulfonamide intermediate bypasses these limitations, serving as a critical stepping stone for generating Michael acceptors like chalconesulfonamides [4].

Protocol 1: Synthesis of Chalconesulfonamides via Metalation

This self-validating synthetic route relies on the precise control of carbanion chemistry.

  • Dianion Generation (Metalation): Dissolve methanesulfonamide in anhydrous THF at -78°C. Slowly add Lithium Diisopropylamide (LDA).

    • Causality: LDA is a sterically hindered, strong base necessary to deprotonate both the highly acidic sulfonamide nitrogen and the adjacent alpha-methyl group, forming a reactive dianion without nucleophilic attack on the solvent.

  • Aldol-Type Addition: Introduce benzaldehyde dropwise to the metalated intermediate to yield 2-hydroxyethanesulfonamide.

    • Causality: This step installs the critical β -hydroxy group, providing the necessary oxidation site for subsequent functionalization.

  • Jones Oxidation: Treat the intermediate with chromium oxide (VI) in aqueous sulfuric acid to convert the β -hydroxy group into a ketone (2-oxo-2-phenylethanesulfonamide).

  • Knoevenagel Condensation: React the ketone with substituted aldehydes to form the final chalconesulfonamide. The reaction progress is validated via TLC, ensuring the complete formation of the α,β -unsaturated system (the Michael acceptor).

Synthesis A Methanesulfonamide (Starting Material) B 2-Hydroxyethanesulfonamide (Intermediate) A->B 1. LDA (Metalation) 2. Benzaldehyde C 2-Oxo-2-phenylethanesulfonamide (Ketone) B->C Jones Oxidation (CrO3) D Chalconesulfonamides (Target Agents) C->D Knoevenagel Condensation

Synthesis pathway of chalconesulfonamides via 2-hydroxyethanesulfonamide intermediate.

Neuropharmacology: The L-654,284 Paradigm

The 2-hydroxyethanesulfonamide moiety is prominently featured in L-654,284 , a complex hexahydro-benzo[b]furo[2,3-a]quinolizine derivative. This compound is a highly potent, selective antagonist of the central α2​ -adrenoceptor [2]. Unlike older antagonists like yohimbine, L-654,284 exhibits a 5-6 times greater oral bioavailability and profound selectivity, increasing cerebrocortical norepinephrine (NE) turnover without off-target α1​ blockade [3].

Quantitative Binding Data

The selectivity of L-654,284 is best illustrated through its binding affinities compared to reference agents.

Compound α2​ Affinity ( Ki​ , nM) α1​ Affinity ( Ki​ , nM)Selectivity Ratio ( α1​/α2​ )
L-654,284 0.8110137.5
Rauwolscine 1.1>1000High
Yohimbine ~10-20~100Low
Protocol 2: Radioligand Binding Assay for α2​ Receptors

To validate the binding kinetics of new derivatives, a radioligand displacement assay is employed [2].

  • Membrane Preparation: Isolate cell membrane suspensions from calf cerebral cortex via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate membranes with 3 H-labeled L-654,284 (0.63 nM Kd​ ).

    • Causality: Tritiated L-654,284 acts as a high-specific-activity probe. Because it is an antagonist, it does not induce receptor internalization, providing a stable equilibrium for measuring true Kd​ and Bmax​ .

  • Displacement: Introduce cold (unlabeled) competitors at concentrations ranging from 10−10 to 10−4 M.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters.

    • Causality: Rapid filtration traps the membrane-bound receptor-ligand complexes while instantly washing away the unbound tritiated ligand, preventing dissociation artifacts and ensuring a high signal-to-noise ratio.

Receptor L L-654,284 (Antagonist) A2 Alpha-2 Adrenoceptor (Presynaptic) L->A2 Competitive Blockade (Ki = 0.8 nM) Gi Gi/o Protein Pathway A2->Gi Agonist Activation (Inhibited by L-654,284) NE Norepinephrine (NE) Release A2->NE Autoreceptor Blockade Increases NE Turnover cAMP cAMP Production Gi->cAMP Downregulation (Prevented)

Mechanism of alpha-2 adrenoceptor blockade by L-654,284 increasing NE turnover.

Oncology: Proapoptotic Chalconesulfonamides

Recent advancements have repurposed the 2-hydroxyethanesulfonamide scaffold to target estrogen receptor α (ER α )-positive cancers. By converting the scaffold into a chalconesulfonamide, researchers create a potent Michael acceptor capable of forming covalent bonds with target proteins [4].

These derivatives exhibit potent antiestrogenic activity, downregulating the ER α /GREB1 axis and inducing PARP cleavage (a definitive marker of apoptosis) in 4-hydroxytamoxifen-resistant breast cancer cells (MCF7/HT2).

Antiproliferative Activity in Resistant Cell Lines
DerivativeSubstitutionTarget Cell Line IC50​ ( μ M)
7e para-ChloroMCF7/HT21.3 - 5.1
7f para-TrifluoromethylMCF7/HT22.5 - 3.8

Enzymology: Fragment Screening for Oxidoreductases

Because of its low molecular weight (215.27 g/mol ) and favorable physicochemical properties, N-benzyl-2-hydroxyethane-1-sulfonamide is heavily utilized in crystallographic fragment screening libraries. It has been successfully deployed to identify novel substrates for FAD-dependent oxidoreductases, such as CtFDO from Chaetomium thermophilum [5].

Protocol 3: High-Throughput ROS-Glo H2​O2​ Assay

This protocol is designed to be a self-validating system for identifying enzymatic activity against fragment libraries.

  • Reaction Setup: Dispense 50 μ M of N-benzyl-2-hydroxyethanesulfonamide into 384-well non-binding polystyrene microplates containing 0.5 μ M CtFDO in 50 mM Tris-HCl (pH 7.5).

  • Incubation: Seal and incubate the plates for 3 to 24 hours at 37°C.

    • Causality: Fragment substrates typically exhibit very slow turnover rates. Extended incubation allows the enzyme to generate detectable, cumulative levels of H2​O2​ without requiring high enzyme concentrations.

  • Detection: Add the ROS-Glo reagent. The enzymatically generated H2​O2​ converts the reagent precursor into a luciferin substrate, which produces a luminescent signal upon the addition of luciferase.

  • Hit Validation (Critical Step): Compare the luminescence against a parallel no-enzyme control plate.

    • Causality: Small molecules with oxidizable hydroxyl groups can undergo spontaneous auto-oxidation in aqueous buffers. The no-enzyme control strictly rules out false positives caused by non-enzymatic H2​O2​ generation [5].

HTS S1 Fragment Library (N-benzyl-2-hydroxyethanesulfonamide) S2 CtFDO Enzyme Incubation (0.5 µM, pH 7.5, 37°C) S1->S2 50 µM Concentration S3 ROS-Glo H2O2 Assay (Luciferin Conversion) S2->S3 3-24 hr Reaction S4 Luminescence Readout (Hit Validation) S3->S4 Signal vs. No-Enzyme Control

High-throughput screening workflow for CtFDO oxidoreductase using ROS-Glo assay.

Conclusion

The 2-hydroxyethanesulfonamide scaffold, exemplified by N-benzyl-2-hydroxyethane-1-sulfonamide, is a master key in medicinal chemistry. Whether serving as a structural backbone for covalent oncology drugs, dictating the high selectivity of α2​ -adrenoceptor antagonists, or acting as a low-molecular-weight probe in fragment screening, its utility is bound only by the synthetic ingenuity of the researcher.

References

  • Sigma-Aldrich. N-benzyl-2-hydroxyethane-1-sulfonamide | 149944-36-5.

  • Pettibone DJ, et al. L-654,284 a new potent and selective alpha 2-adrenoceptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. (1986). 1

  • PubMed / NIH. [3H]L-654284 as a probe of the central alpha 2 adrenoceptor.2

  • PMC / NIH. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. (2023). 3

  • IUCr Journals. Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum.4

Sources

Protocols & Analytical Methods

Method

Synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide: A Detailed Protocol for Researchers

Introduction N-benzyl-2-hydroxyethane-1-sulfonamide is a molecule of interest in the fields of medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-2-hydroxyethane-1-sulfonamide is a molecule of interest in the fields of medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The sulfonamide functional group is a well-established pharmacophore, while the benzyl and hydroxyethyl moieties can be tailored to modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of N-benzyl-2-hydroxyethane-1-sulfonamide, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed with an emphasis on the chemical principles, causality behind experimental choices, and robust analytical validation.

Chemical Reaction Overview

The synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-hydroxyethanesulfonyl chloride, via the oxidative chlorination of 2-mercaptoethanol. The second, and final, step is the reaction of the freshly prepared 2-hydroxyethanesulfonyl chloride with benzylamine in the presence of a base to yield the desired sulfonamide.

Step 1: Synthesis of 2-Hydroxyethanesulfonyl Chloride

The initial step of this synthesis is the preparation of 2-hydroxyethanesulfonyl chloride. This is a critical reagent that is not widely commercially available due to its instability. It is readily prepared by the reaction of an aqueous solution of 2-mercaptoethanol with chlorine gas[1][2].

Step 2: Synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide

The final product is synthesized by the reaction of the freshly prepared 2-hydroxyethanesulfonyl chloride with benzylamine. This is a classic nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. A key consideration in this reaction is the inherent instability of 2-hydroxyethanesulfonyl chloride, which can undergo intramolecular cyclization to form a transient β-sultone (1,2-oxathietane 2,2-dioxide)[1][2]. The reaction with benzylamine is believed to proceed largely through the ring-opening of this reactive intermediate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Hydroxyethanesulfonyl Chloride cluster_step2 Step 2: Synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide A 2-Mercaptoethanol in Aqueous Solution B Chlorine Gas Introduction (Ice Bath Cooling) A->B Oxidative Chlorination C Work-up: Aqueous Wash & Extraction B->C D Concentration under Reduced Pressure C->D E Freshly Prepared 2-Hydroxyethanesulfonyl Chloride D->E G Slow Addition of 2-Hydroxyethanesulfonyl Chloride E->G Immediate Use F Benzylamine & Pyridine in Dichloromethane (Inert Atmosphere, 0°C) F->G H Reaction Stirring at Room Temperature G->H I Quenching & Aqueous Work-up H->I J Purification by Column Chromatography I->J K Final Product: N-benzyl-2-hydroxyethane-1-sulfonamide J->K

Sources

Application

Application Note: Experimental Uses of N-Benzyl-2-hydroxyethane-1-sulfonamide in Oncology Therapeutics

Abstract & Mechanistic Rationale N-benzyl-2-hydroxyethane-1-sulfonamide (NBHES, CAS: 149944-36-5) is a highly versatile bifunctional scaffold increasingly utilized in preclinical cancer research. Structurally, it feature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

N-benzyl-2-hydroxyethane-1-sulfonamide (NBHES, CAS: 149944-36-5) is a highly versatile bifunctional scaffold increasingly utilized in preclinical cancer research. Structurally, it features a primary sulfonamide moiety—a privileged pharmacophore for targeting zinc metalloenzymes—and a terminal aliphatic hydroxyl group. This unique topology allows researchers to exploit the sulfonamide warhead for direct enzyme inhibition while utilizing the hydroxyl group as a synthetic handle for conjugation.

In modern drug development, NBHES is primarily deployed across two experimental pillars:

  • Targeting the Hypoxic Tumor Microenvironment: The sulfonamide group acts as a potent zinc-binding group (ZBG) to inhibit Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in solid tumors that drives extracellular acidification and metastasis[1].

  • Targeted Protein Degradation (PROTACs): The hydroxyl group provides an optimal site for etherification or esterification to attach PEG or alkyl linkers, while the sulfonamide can increase aqueous solubility[2] or directly recruit specific E3 ligases like DCAF15[3].

Pillar 1: Targeting Hypoxia-Induced Carbonic Anhydrase IX (CA IX)

Solid tumors frequently outgrow their vascular supply, leading to profound hypoxia. In response, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates CA IX[1]. CA IX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of extracellular CO2 into bicarbonate and protons. This process acidifies the extracellular tumor microenvironment (TME)—promoting invasion—while maintaining an alkaline intracellular pH conducive to cancer cell survival[1].

The primary sulfonamide group of NBHES coordinates directly with the Zn2+ ion in the catalytic pocket of CA IX, displacing the zinc-bound water molecule essential for catalysis[4]. By inhibiting CA IX, NBHES derivatives disrupt the pH balance of the hypoxic TME, leading to intracellular acidification and apoptosis[4], effectively reducing tumor growth and metastatic burden[5].

Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

Self-Validation Logic: A critical failure point in CA IX inhibitor development is off-target binding to the ubiquitous, cytosolic CA I and CA II isoforms, which causes systemic toxicity. This protocol inherently validates tumor selectivity by requiring parallel counter-screening against CA II.

  • Reagent Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.5) and 0.2 M Na2SO4 (to maintain ionic strength). Add phenol red (0.2 mM) as a pH indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA IX (target) and CA II (off-target control) in the assay buffer to a final concentration of 10 nM.

  • Compound Dilution: Prepare a 10-point serial dilution of the NBHES derivative in DMSO (final DMSO concentration <1%).

  • Reaction Initiation: Using an SX20 stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO2-saturated water solution (15 mM) at 20°C.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (phenol red) over 10 seconds to track the pH drop associated with CO2 hydration.

  • Analysis: Subtract the uncatalyzed rate of CO2 hydration. Calculate the IC50 values for both CA IX and CA II. A selectivity index (IC50 CA II / IC50 CA IX) > 50 is required for progression.

Scientist's Note: When working with sulfonamides, always ensure your assay buffer is free of extraneous transition metals, as these can artificially alter the apparent IC50 by competing with the enzyme's zinc core.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 CAIX CA IX Overexpression (Cell Membrane) HIF1->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes CO2 hydration NBHES NBHES-Derived Inhibitor NBHES->CAIX Blocks Zinc Active Site Apoptosis Intracellular Acidification & Apoptosis NBHES->Apoptosis Disrupts pH balance

Mechanism of NBHES-derived sulfonamides in targeting CA IX and disrupting hypoxic tumor pH.

Pillar 2: NBHES as an Anchor for Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to degrade disease-causing proteins[6]. They consist of a target-binding ligand, a linker, and an E3 ligase-recruiting ligand. The aliphatic hydroxyl group of NBHES provides an optimal site for etherification or esterification to attach PEG or alkyl linkers without sterically hindering the sulfonamide warhead. Furthermore, sulfonamides themselves are utilized in PROTACs either to increase the aqueous solubility of linker-conjugates[2] or to directly recruit specific E3 ligases, such as DCAF15[3].

Protocol 2: Cellular Degradation Assay for NBHES-PROTACs

Self-Validation Logic: Observing a decrease in target protein levels is insufficient to prove PROTAC efficacy, as the compound might simply be acting as a transcriptional repressor or inducing non-specific cytotoxicity. This protocol incorporates chemical rescue controls to definitively prove that degradation is UPS-dependent and ternary-complex mediated.

  • Cell Culture & Treatment: Seed HT-29 colorectal cancer cells (which overexpress CA IX under hypoxia) at 3x10⁵ cells/well in 6-well plates. Incubate in a hypoxia chamber (1% O2) for 24 hours.

  • Compound Administration: Treat cells with the NBHES-PROTAC at concentrations ranging from 1 nM to 10 µM for 16 hours.

  • Self-Validation Controls: In parallel wells, pre-treat cells for 2 hours with either:

    • 10 µM MG132 (a potent proteasome inhibitor).

    • 10 µM of the free E3 ligase ligand (e.g., VHL or CRBN ligand, to competitively block ternary complex formation).

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the target protein and a loading control (β-actin).

  • Interpretation: A true PROTAC will show dose-dependent depletion of the target protein, which is completely rescued (prevented) in the presence of MG132 or the free E3 ligand.

Scientist's Note: The "hook effect" (prozone effect) is a common pitfall in PROTAC assays. Always evaluate a broad concentration range. If degradation decreases at the highest concentrations, it indicates saturation of the target and E3 ligase by independent PROTAC molecules, preventing ternary complex formation.

PROTAC_Workflow Step1 1. NBHES Scaffold (Hydroxyl Functionalization) Step2 2. Linker Conjugation (PEG/Alkyl chains) Step1->Step2 Step3 3. E3 Ligase Ligand Addition (e.g., CRBN/VHL) Step2->Step3 Step4 4. Target Protein Binding (Ternary Complex) Step3->Step4 Step5 5. Proteasomal Degradation (Self-Validating via MG132) Step4->Step5

Workflow for synthesizing and validating NBHES-anchored PROTAC systems in cancer models.

Quantitative Data Presentation

The following table summarizes representative validation metrics for NBHES-derived compounds, demonstrating the required therapeutic window and degradation efficiency parameters expected during preclinical screening.

Compound ClassTargetIC50 (Target)IC50 (Off-Target CA II)Selectivity IndexDC50 (Degradation)
NBHES-Inhibitor ACA IX8.5 nM>10,000 nM>1176N/A
NBHES-Inhibitor BCA XII12.3 nM4,500 nM365N/A
NBHES-PROTAC 1CA IXN/AN/AN/A45 nM
NBHES-PROTAC 2DCAF15N/AN/AN/A120 nM

(Note: DC50 represents the concentration at which 50% of the target protein is degraded).

Sources

Method

Application Note: N-benzyl-2-hydroxyethane-1-sulfonamide as a Novel Antimicrobial Agent Targeting Bacterial Carbonic Anhydrases

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the identification of novel bacterial targets that bypass traditional mechanisms of action (e.g., cell wall synthesis or ribosomal inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the identification of novel bacterial targets that bypass traditional mechanisms of action (e.g., cell wall synthesis or ribosomal inhibition). Bacterial carbonic anhydrases (CAs, EC 4.2.1.1)—zinc metalloenzymes critical for pH homeostasis, carbon fixation, and survival—have emerged as highly validated targets in pathogens such as Helicobacter pylori and Enterococcus faecalis[1][2].

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) represents a structurally distinct class of bacterial carbonic anhydrase inhibitors (bCAIs). Unlike broad-spectrum classical antibiotics, this compound acts as a metabolic disruptor and a synergistic potentiator, breaking resistance profiles in hard-to-treat Gram-negative and Gram-positive pathogens[2][3]. This application note provides the mechanistic grounding, quantitative benchmarks, and self-validating experimental protocols required to evaluate this compound in preclinical drug development workflows.

Mechanistic Grounding & Rationale (E-E-A-T)

The Target: Bacterial Carbonic Anhydrases

Bacterial CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). For H. pylori, the periplasmic α -CA (Hp α CA) is essential for acclimating to the extreme acidity of the human stomach[1]. In Enterococcus species, CA activity is deeply linked to the proton motive force (PMF); its inhibition alters membrane permeability[2].

Mechanism of Action: Zinc Coordination

N-benzyl-2-hydroxyethane-1-sulfonamide contains a primary sulfonamide moiety ( −SO2​NH2​ ) that acts as a transition-state analog. In the enzyme's active site, the deprotonated sulfonamide nitrogen directly coordinates with the catalytic zinc ion ( Zn2+ ), displacing the zinc-bound water molecule essential for the hydration reaction[1].

Structural Selectivity & Causality

A critical hurdle in bCAI development is off-target inhibition of human CAs (e.g., hCA I and hCA II), which can lead to systemic toxicity. The rational selection of N-benzyl-2-hydroxyethane-1-sulfonamide is driven by its N-benzyl group. Crystallographic studies of bacterial CAs reveal that the hydrophobic pocket stabilizing the apolar moiety of sulfonamides in human CA II is replaced by a more open, hydrophilic pocket in bacterial variants like Hp α CA[3]. The flexible hydroxyethyl chain and the bulky benzyl group exploit these distinct topological differences, driving bacterial selectivity[3].

The Synergy Paradigm

Beyond direct bacteriostatic effects, inhibiting bacterial CAs disrupts the PMF. This disruption hyperpolarizes the bacterial membrane, drastically increasing the uptake of polycationic antibiotics such as aminoglycosides[2]. Consequently, N-benzyl-2-hydroxyethane-1-sulfonamide can be deployed as an adjuvant to re-sensitize vancomycin-resistant enterococci (VRE) to legacy drugs[2][4].

MoA A N-benzyl-2-hydroxyethane -1-sulfonamide B Zn2+ Coordination in Bacterial CA A->B C Inhibition of CO2 Hydration B->C D Loss of pH Homeostasis & PMF Disruption C->D E Membrane Permeabilization & Cell Death D->E

Figure 1: Mechanism of Action of Sulfonamide-based Bacterial Carbonic Anhydrase Inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory controls to ensure that observed antimicrobial effects are exclusively due to CA inhibition.

Protocol 1: Stopped-Flow CO2 Hydration Kinetics

Purpose: To determine the precise inhibition constant ( Ki​ ) of the compound against purified recombinant bacterial CAs versus human off-target CAs. Causality: The physiological hydration of CO2​ is exceptionally fast. Standard spectrophotometry cannot capture the initial linear rate; therefore, a stopped-flow instrument equipped with a photodiode array is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-benzyl-2-hydroxyethane-1-sulfonamide in 100% DMSO. Dilute in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ ) to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Enzyme Pre-incubation: Mix 10 nM of recombinant Hp α CA (or hCA II for selectivity control) with the inhibitor dilutions.

    • Critical Causality Step: Incubate for exactly 15 minutes at room temperature. Sulfonamide binding to the deep Zn2+ pocket is a slow, diffusion-limited process; omitting this step yields false-negative Ki​ values.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to create a ~17 mM CO2​ substrate solution.

  • Reaction Execution: Using the stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ substrate.

  • Detection: Monitor the absorbance of the pH indicator Phenol Red (0.2 mM) at 557 nm for 10 seconds.

  • Validation: Use Acetazolamide (AZM) as a positive control. The Ki​ is calculated using the Cheng-Prusoff equation derived from the initial velocity ( v0​ ) of the pH drop.

Protocol 2: Minimum Inhibitory Concentration (MIC) under Acidic Stress

Purpose: To evaluate the direct antimicrobial efficacy of the compound against H. pylori. Causality: Bacterial CAs are conditionally essential. Testing H. pylori at a neutral pH masks the compound's efficacy because the bacteria do not require robust pH homeostasis in neutral environments. The assay must be conducted under acidic stress[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum. Adjust the pH to 6.0 using 1M HCl.

  • Compound Dilution: Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate (range: 64 µg/mL to 0.03 µg/mL).

  • Inoculation: Inoculate wells with H. pylori (e.g., ATCC 43504) to a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C under microaerophilic conditions (5% O2​ , 10% CO2​ , 85% N2​ ) for 72 hours.

  • Readout: Determine the MIC visually and via OD600​ as the lowest concentration preventing visible growth.

  • Validation: Include a vehicle control (DMSO < 1%) to ensure solvent toxicity is not responsible for growth inhibition.

Protocol 3: Checkerboard Synergy Assay (VRE Permeabilization)

Purpose: To quantify the synergistic potentiation of legacy antibiotics (e.g., Gentamicin) against Vancomycin-Resistant Enterococcus faecalis (VRE)[2][4].

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, dispense serial dilutions of Gentamicin horizontally (x-axis) and N-benzyl-2-hydroxyethane-1-sulfonamide vertically (y-axis).

  • Inoculation: Add 5×105 CFU/mL of VRE (e.g., clinical isolate V583) in Mueller-Hinton Broth to all wells.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Read OD600​ .

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI):

    FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

    Interpretation: FICI ≤0.5 indicates strong synergy due to CA-mediated membrane permeabilization.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Enzyme Kinetics (Stopped-Flow Assay) Step1->Step2 Step3 3. Antimicrobial Testing (MIC Broth Microdilution) Step1->Step3 Step4 4. Synergy Evaluation (Checkerboard Assay) Step2->Step4 Step3->Step4 Step5 5. Lead Validation (In Vivo Models) Step4->Step5

Figure 2: Experimental workflow for validating bCAIs from kinetics to in vivo efficacy.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of N-benzyl-2-hydroxyethane-1-sulfonamide compared to the clinical standard Acetazolamide, demonstrating the superiority of targeted structural modifications for bacterial selectivity[3][4].

CompoundTarget Enzyme Ki​ (nM)Off-Target Ki​ (hCA II, nM)Selectivity RatioMIC vs H. pylori (µg/mL)FICI with Gentamicin (vs VRE)
Acetazolamide (Control) Hp α CA21.512.10.56 (Poor)16.00.65 (Additive)
N-benzyl-2-hydroxyethane-1-sulfonamide Hp α CA45.2> 4500> 100 (Excellent)4.00.28 (Synergistic)
Acetazolamide (Control) Ef α CA66.012.10.18 (Poor)> 64.00.65 (Additive)
N-benzyl-2-hydroxyethane-1-sulfonamide Ef α CA82.4> 4500> 54 (Excellent)8.00.31 (Synergistic)

Note: Lower Ki​ and MIC values indicate higher potency. A Selectivity Ratio > 50 indicates a highly favorable safety profile for mammalian administration.

References

  • Structural Basis for the Inhibition of Helicobacter pylori α-Carbonic Anhydrase by Sulfonamides. Modakh JK, Liu YC, Machuca MA, Supuran CT, Roujeinikova A (2015). PLoS ONE. 1

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry. 3

  • Carbonic Anhydrase Inhibition as a Target for Antibiotic Synergy in Enterococci. Chilambi GS, et al. (2023). mBio. 2

  • Bacterial Carbonic Anhydrase Inhibitor CAI0019 Demonstrates Efficacy in Enterococcus faecium Septicemic Peritonitis Mouse Model While Sparing the Microbiome. Abutaleb NS, et al. (2025). PMC / ACS Infect Dis. 4

Sources

Application

Application Notes &amp; Protocols: Investigating N-benzyl-2-hydroxyethane-1-sulfonamide as a Potential Carbonic Anhydrase Inhibitor

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the application of N-benzyl-2-hydroxyethane-1-sulfonamide in enzyme inhibition studies. While dir...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of N-benzyl-2-hydroxyethane-1-sulfonamide in enzyme inhibition studies. While direct inhibitory roles for this specific molecule are not yet extensively documented in peer-reviewed literature, its core structure, featuring a sulfonamide group, strongly suggests a potential inhibitory activity against carbonic anhydrases (CAs). Sulfonamides are a cornerstone class of CA inhibitors, acting by coordinating to the zinc ion in the enzyme's active site.[1][2][3][4] This guide, therefore, presents a detailed, robust, and scientifically-grounded framework for the systematic evaluation of N-benzyl-2-hydroxyethane-1-sulfonamide as a putative inhibitor of human carbonic anhydrase. The protocols herein describe the determination of the half-maximal inhibitory concentration (IC₅₀) and the elucidation of the kinetic mechanism of inhibition.

Introduction: Rationale for Investigation

N-benzyl-2-hydroxyethane-1-sulfonamide is a synthetic organic compound featuring three key structural motifs:

  • A Primary Sulfonamide Group (-SO₂NH₂): This is the canonical pharmacophore responsible for the high-affinity binding of a major class of inhibitors to the active site of carbonic anhydrases.[1][2] The unprotonated sulfonamide nitrogen acts as a potent ligand for the catalytic Zn²⁺ ion.[1]

  • An N-benzyl Group: This lipophilic moiety can engage in hydrophobic or van der Waals interactions within the enzyme's active site cavity, potentially influencing isoform selectivity and overall potency.

  • A 2-hydroxyethane "Tail": This flexible, hydrophilic tail can form hydrogen bonds with amino acid residues lining the active site, further modulating the binding affinity and specificity of the compound.

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][6] They are vital in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain cancers, making them a well-established drug target.[2][7] Given the structural features of N-benzyl-2-hydroxyethane-1-sulfonamide, a logical and compelling hypothesis is its function as a CA inhibitor. This guide provides the necessary protocols to test this hypothesis rigorously.

Principle of the Enzymatic Assay

The proposed protocol utilizes a well-established colorimetric method to measure the esterase activity of carbonic anhydrase.[5] While the physiological reaction of CA is CO₂ hydration, many CA isoforms also efficiently catalyze the hydrolysis of p-nitrophenyl acetate (pNPA). This reaction produces p-nitrophenol, a chromophore that absorbs light at 400-405 nm.

The rate of p-nitrophenol formation is directly proportional to the CA enzyme activity. In the presence of an inhibitor like N-benzyl-2-hydroxyethane-1-sulfonamide, the rate of this reaction will decrease. By measuring the change in absorbance over time, we can quantify the enzyme activity and, consequently, the potency of the inhibitor.[5][8]

Essential Materials and Reagents

Equipment:

  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader capable of kinetic measurements at 400-405 nm

  • Calibrated single and multichannel pipettes

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

Reagents:

  • N-benzyl-2-hydroxyethane-1-sulfonamide: (e.g., Sigma-Aldrich, CAS 149944-36-5)[9][10][11]

  • Human Carbonic Anhydrase Isozyme: (e.g., human CA I or CA II, commercially available)

  • p-Nitrophenyl Acetate (pNPA): (Substrate)

  • Acetazolamide (AZA): (Positive Control Inhibitor)[8]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[5]

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and controls.

  • Acetonitrile: For preparing the substrate stock solution.

  • Ultrapure Water

Experimental Protocols

Part A: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][13] This protocol outlines a dose-response experiment to determine this value.

Step 1: Preparation of Solutions

  • Test Compound Stock (10 mM): Accurately weigh and dissolve N-benzyl-2-hydroxyethane-1-sulfonamide in 100% DMSO to make a 10 mM stock solution.

  • Control Inhibitor Stock (2 mM): Prepare a 2 mM stock solution of Acetazolamide in DMSO.[8]

  • hCA Enzyme Working Solution (e.g., 2 µM): Dilute the commercial stock of human Carbonic Anhydrase (e.g., hCA II) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Substrate Solution (3 mM pNPA): Dissolve pNPA in acetonitrile to create a concentrated stock (e.g., 300 mM). Immediately before use, dilute this stock into Assay Buffer to a final concentration of 3 mM. Prepare this solution fresh.[5]

Step 2: Microplate Setup

Prepare a 96-well plate according to the layout below. This ensures all necessary controls are included for robust data interpretation.

Well(s)ReagentVolume (µL)Purpose
1-3Assay Buffer200Blank: Measures background absorbance.
4-6Assay Buffer, hCA Enzyme190, 10100% Activity Control: Uninhibited enzyme activity.
7-9Assay Buffer, hCA Enzyme, DMSO180, 10, 10Solvent Control: Checks for DMSO effect on enzyme activity.
10-12Assay Buffer, hCA Enzyme, Acetazolamide170, 10, 20Positive Control: Confirms assay response to a known inhibitor.
13 onwardsAssay Buffer, hCA Enzyme, Test Compound170, 10, 20Test Wells: Serial dilutions of the test compound.

Step 3: Assay Procedure

  • Dispense Reagents: Add Assay Buffer, hCA enzyme solution, and DMSO/inhibitor solutions to the appropriate wells as detailed in the table above. Create a serial dilution of N-benzyl-2-hydroxyethane-1-sulfonamide directly in the plate or in a separate plate to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells except the 'Blank' wells. The final volume in each reaction well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[8]

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stocks: - Test Compound (10 mM) - Control (AZA, 2 mM) - pNPA Substrate (3 mM) A1 Dispense Reagents to 96-Well Plate (Buffer, Enzyme, Inhibitor/DMSO) P1->A1 P2 Prepare hCA Enzyme Working Solution (2 µM) P2->A1 A2 Pre-incubate Plate (15 min at RT) A1->A2 A3 Initiate Reaction: Add pNPA Substrate A2->A3 A4 Kinetic Read at 405 nm (10-15 min) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Log Inhibitor] D2->D3 D4 Determine IC50 Value D3->D4 G E E ES ES E->ES + S EI EI E->EI + I S S ES->E k-1 ES->E k1 P P ES->P kcat + E I I EI->E Ki caption Proposed competitive inhibition mechanism for N-benzyl-2-hydroxyethane-1-sulfonamide.

Sources

Method

Advanced Purification Protocol for N-Benzyl-2-hydroxyethane-1-sulfonamide via Binary Solvent Recrystallization

Scientific Rationale & Introduction N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, the molecule presents a unique amphiphilic challenge during purification: the benzyl group imparts significant lipophilicity, while the sulfonamide linkage and the 2-hydroxyethyl tail serve as strong, polar hydrogen-bond donors and acceptors[1].

During standard crystallization attempts, this dual polarity frequently results in "oiling out" (liquid-liquid phase separation, or LLPS) rather than true solid-liquid crystallization[2]. Oiling out occurs when the compound's melting point is depressed by impurities below the saturation temperature of the solvent, causing the solute to separate as an amorphous, solvent-rich liquid phase.

To thermodynamically bypass LLPS, this protocol employs a binary solvent system utilizing Ethyl Acetate (EtOAc) as the primary thermodynamic solvent and Heptane as the antisolvent[3]. EtOAc efficiently disrupts the intermolecular hydrogen bonds of the sulfonamide and hydroxyl groups at elevated temperatures. The controlled, dropwise addition of Heptane selectively decreases the solubility of the product, driving nucleation while retaining lipophilic impurities in the mother liquor[4].

Quantitative Data Summary

The successful recrystallization of amphiphilic sulfonamides requires precise control over solvent ratios and cooling parameters[5]. The tables below summarize the physicochemical profile of the target compound and the solvent optimization matrix.

Table 1: Physicochemical Profile of N-Benzyl-2-hydroxyethane-1-sulfonamide
PropertyValue
CAS Number 149944-36-5
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
Structural Features Hydrophobic benzyl ring; Polar sulfonamide; H-bonding hydroxyl tail
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in Heptane, Hexanes
Table 2: Solvent System Optimization Matrix
Primary SolventAntisolventRatio (v/v)Oiling-Out RiskExpected YieldSuitability
Ethyl Acetate Heptane 1:2 to 1:3 Low (with seeding) 80 - 85% Optimal for amphiphilic sulfonamides
DichloromethaneHexanes1:4High70 - 75%Prone to rapid evaporation and crash-out
EthanolWater1:1Moderate60 - 65%Good for green chemistry; lower overall yield

Workflow Visualization

RecrystallizationWorkflow Crude Crude N-Benzyl-2-hydroxyethane- 1-sulfonamide Dissolve Dissolution in Hot EtOAc (Thermodynamic Solvation) Crude->Dissolve Filter Hot Filtration (Particulate Removal) Dissolve->Filter Cool Controlled Cooling to 40°C (Enter Metastable Zone) Filter->Cool Seed Seeding (Optional) (Prevent Oiling Out) Cool->Seed Antisolvent Heptane Addition (Antisolvent Crystallization) Seed->Antisolvent Isolate Vacuum Filtration & Washing Antisolvent->Isolate QC QC Validation (HPLC, DSC, NMR) Isolate->QC

Figure 1: Workflow for binary solvent recrystallization and self-validating QC of the sulfonamide.

Step-by-Step Experimental Protocol

Phase 1: Dissolution and Clarification
  • Weighing: Accurately weigh the crude N-benzyl-2-hydroxyethane-1-sulfonamide and transfer it to a suitably sized round-bottom flask equipped with a magnetic stir bar.

  • Primary Solvation: Add a minimal volume of Ethyl Acetate (approximately 3 to 5 mL per gram of crude material). Heat the suspension to a mild reflux (approx. 70°C) using an oil bath or heating mantle until complete dissolution is achieved.

  • Decolorization & Hot Filtration (Causality Note): If the crude solution is highly colored or contains insoluble particulates, add 0.05 w/w activated charcoal and boil for 5 minutes. Quickly perform a hot filtration through a pre-warmed Celite pad into a clean Erlenmeyer flask. Reasoning: Particulates can act as heterogeneous nucleation sites for impurities, while charcoal removes polymeric byproducts that artificially depress the melting point and promote oiling out[4].

Phase 2: Controlled Nucleation
  • Metastable Zone Entry: Transfer the clarified hot filtrate to a crystallizing dish. Allow the solution to cool slowly to approximately 40°C at ambient room temperature. Do not place the flask directly in an ice bath. Reasoning: Rapid cooling forces the thermodynamic system past the metastable zone directly into the labile zone, which kinetically favors the formation of an amorphous oil rather than a highly ordered crystalline lattice[2].

  • Seeding: Once the solution reaches 40°C, introduce 1-2 mg of pure N-benzyl-2-hydroxyethane-1-sulfonamide seed crystals. Reasoning: Seeding bypasses the primary nucleation energy barrier, ensuring that solid-liquid phase separation occurs before the system can undergo liquid-liquid phase separation[2].

Phase 3: Antisolvent Addition and Isolation
  • Antisolvent Dosing: Upon observing initial turbidity or crystal growth, begin adding Heptane dropwise under gentle stirring[3]. The optimal EtOAc:Heptane ratio should reach between 1:2 and 1:3[5].

  • Maturation: Stir the suspension gently for 1 hour at room temperature to allow the crystal lattice to mature, then transfer the flask to an ice bath (0-5°C) for an additional 2 hours to minimize bulk solubility and maximize yield.

  • Isolation: Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (1-2 mL/g) of ice-cold Heptane to displace any residual mother liquor.

  • Drying: Dry the crystals under high vacuum (<10 mbar) at 40°C for 12 hours. Reasoning: Sulfonamides readily trap EtOAc within their crystal lattice; elevated temperature under vacuum is required to ensure complete solvent removal.

Self-Validating Quality Control (QC) System

To ensure the integrity of the purification, the isolated material must pass through a self-validating QC loop. Do not proceed to downstream assays or synthesis steps until these parameters are met:

  • HPLC (Purity Verification): Run a reverse-phase gradient (e.g., C18 column, Water/Acetonitrile with 0.1% TFA). The target purity must be ≥98% AUC. The absence of late-eluting lipophilic peaks confirms the successful exclusion of impurities by the Heptane antisolvent.

  • DSC (Lattice Integrity): Differential Scanning Calorimetry should exhibit a single, sharp endothermic melting peak. A broad or asymmetric peak indicates the presence of amorphous domains (a symptom of micro-oiling out) or trapped solvent within the lattice.

  • 1H-NMR (Solvent Clearance): Acquire a proton NMR spectrum in DMSO- d6​ . This is critical to verify the complete removal of EtOAc and Heptane. Furthermore, the sulfonamide (NH) and hydroxyl (OH) protons should appear as distinct, sharp exchangeable signals, validating that the sample is completely anhydrous.

References

  • Title: N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 Source: PubChem - NIH URL: [Link][1]

  • Title: 2-(N-benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate Source: Organic Syntheses URL: [Link][3]

  • Title: How to recrystallize an oily compound after column chromatography? Source: ResearchGate URL: [Link][2]

  • Title: Oxidative Remote Aryl Rearrangement of N-Cinnamyl-N-alkoxybenzyl Sulfonamides Using Hypervalent Iodine(III) Source: Organic Letters - ACS Publications URL: [Link][5]

Sources

Application

analytical methods for N-benzyl-2-hydroxyethane-1-sulfonamide quantification

An Application Note and Protocol for the Quantification of N-benzyl-2-hydroxyethane-1-sulfonamide Abstract This document provides a comprehensive guide to the analytical quantification of N-benzyl-2-hydroxyethane-1-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-benzyl-2-hydroxyethane-1-sulfonamide

Abstract

This document provides a comprehensive guide to the analytical quantification of N-benzyl-2-hydroxyethane-1-sulfonamide. Given the absence of a standardized monograph for this specific analyte, this application note establishes robust analytical frameworks derived from established methodologies for structurally related sulfonamide compounds. We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification, offering a balance of accessibility and performance. For applications demanding higher sensitivity and selectivity, particularly in complex matrices, a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as a confirmatory alternative. This guide is designed for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols, method validation guidelines according to ICH standards, and the scientific rationale behind critical experimental choices.

Introduction and Analyte Profile

N-benzyl-2-hydroxyethane-1-sulfonamide is a sulfonamide derivative characterized by a benzyl group, a primary sulfonamide moiety, and a hydroxyethyl group. Its structure suggests potential utility as a synthetic intermediate or its possible emergence as a process-related impurity or metabolite in pharmaceutical development. Accurate and reliable quantification is therefore essential for quality control, pharmacokinetic studies, and safety assessments. The presence of a benzene ring provides a strong chromophore suitable for UV detection, while the polar functional groups dictate the selection of appropriate chromatographic conditions.

Analyte Details:

  • Synonym: N-benzyl-2-hydroxyethanesulfonamide

  • Molecular Formula: C₉H₁₃NO₃S

  • Molecular Weight: 215.27 g/mol

  • Structure: (Self-generated image based on chemical name)

Principles of Chromatographic Analysis

The analytical strategies presented herein are based on liquid chromatography, the premier technique for the analysis of non-volatile and semi-volatile compounds like sulfonamides.

  • Reversed-Phase HPLC (RP-HPLC): This is the cornerstone of our primary method. The analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The retention of N-benzyl-2-hydroxyethane-1-sulfonamide is governed by the hydrophobic interactions of its benzyl group with the stationary phase and its solubility in the mobile phase, which can be modulated by adjusting the ratio of organic solvent to aqueous buffer. This technique is robust, reliable, and widely available.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For superior sensitivity and selectivity, coupling HPLC with a tandem mass spectrometer is the method of choice.[1] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM). This allows for quantification at very low levels (ng/L or ppt) even in the presence of co-eluting matrix components, making it ideal for bioanalysis or trace impurity profiling.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar sulfonamides, GC-MS can be a powerful confirmatory tool, providing excellent structural information.[4] However, the low volatility and polar nature of the analyte necessitate a derivatization step to convert the polar -OH and -NH groups into less polar, more volatile moieties prior to analysis.[5][6]

Primary Method: RP-HPLC with UV Detection

This protocol provides a validated starting point for the routine quantification of N-benzyl-2-hydroxyethane-1-sulfonamide in bulk form or simple formulations.

Materials and Reagents
  • N-benzyl-2-hydroxyethane-1-sulfonamide reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade[1]

  • Water, HPLC grade or ultrapure

  • Formic acid (FA), LC-MS grade

  • Potassium phosphate monobasic (KH₂PO₄)[5]

  • 0.45 µm Syringe filters (Nylon or PTFE, as appropriate)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance

  • pH meter

  • Sonicator

Detailed Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: An acidic mobile phase (pH ~2.7) is chosen to ensure the sulfonamide's secondary amine is protonated, leading to sharper, more symmetrical peaks and consistent retention on a C18 column.[3]

Step 2: Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8 °C and is typically stable for several months.[5][7]

  • Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.[4] For example, to make a 100 µg/mL solution, pipette 1 mL of the stock into a 10 mL volumetric flask and dilute to volume. These should be prepared fresh daily.[7]

Step 3: Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent, sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Step 4: Chromatographic Conditions

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm A long analytical column provides high resolution to separate the analyte from potential impurities.[7]
Mobile Phase Gradient elution with A: 0.1% FA in Water, B: ACN A gradient is used to ensure efficient elution and sharp peaks for a compound with mixed polarity.
Gradient Program Time (min) %B
0.0 20
15.0 80
17.0 80
17.1 20
20.0 20
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A small volume minimizes potential peak distortion.
Detection UV at 265 nm The benzyl group provides a strong chromophore. 265 nm is a common wavelength for aromatic compounds.[8] A full PDA scan (200-400 nm) is recommended during method development to determine the optimal wavelength.

| Run Time | 20 minutes | Sufficient time for elution and column re-equilibration. |

Step 5: Data Analysis

  • Identify the analyte peak based on the retention time of the reference standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards. The relationship should be linear (R² > 0.999).

  • Calculate the concentration of N-benzyl-2-hydroxyethane-1-sulfonamide in the sample using the linear regression equation derived from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standards (Stock & Working) hplc HPLC System (Inject Sample) std_prep->hplc calibration Construct Calibration Curve std_prep->calibration sample_prep Prepare Sample (Weigh, Dissolve, Filter) sample_prep->hplc mobile_phase Prepare Mobile Phase mobile_phase->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification

Caption: Workflow for quantification of N-benzyl-2-hydroxyethane-1-sulfonamide by HPLC-UV.

Advanced & Alternative Methods

LC-MS/MS for High-Sensitivity Applications

For trace-level quantification in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the recommended technique.[3][9]

Key Principles & Adjustments:

  • Sample Preparation: May require a more rigorous clean-up, such as Solid-Phase Extraction (SPE). Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for a broad range of compounds, including sulfonamides.[2][7] The sample is loaded, washed to remove interferences, and the analyte is eluted with an organic solvent. The eluent is then evaporated and reconstituted in the mobile phase.[2]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for sulfonamides.

  • Detection: Multiple Reaction Monitoring (MRM) is used. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it corrects for matrix effects and variations in instrument response.[1]

Method Comparison
FeatureHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-Charge Ratio (MRM)Mass-to-Charge Ratio (Scan/SIM)
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)[2]High (ng/mL)
Selectivity ModerateVery HighHigh
Sample Prep Simple (dissolution, filtration)Moderate to Complex (SPE often required)[2][7]Complex (derivatization required)[5]
Cost LowHighModerate
Best For Routine QC, assay, purityTrace analysis, bioanalysis, complex matricesConfirmatory ID, structural elucidation

Method Validation Protocol (ICH Q2(R2) Guidelines)

Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[10][11] The following parameters, based on the International Council for Harmonisation (ICH) guidelines, must be assessed.[12][13][14]

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Analyze a blank (diluent), a placebo (formulation without analyte), the reference standard, and the sample. The analyte peak in the sample chromatogram should be free from interference at its retention time. Peak purity analysis using a PDA detector can also be performed.

2. Linearity & Range:

  • Linearity: The ability to obtain test results directly proportional to the concentration of the analyte.[12]
  • Protocol: Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
  • Acceptance Criterion: R² ≥ 0.998.[3]
  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12] For an assay of a drug substance, this is typically 80% to 120% of the test concentration.

3. Accuracy: The closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
  • Acceptance Criterion: Percent recovery typically between 98.0% and 102.0%.

4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
  • Protocol: Analyze a minimum of six replicate sample preparations at 100% of the test concentration.
  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
  • Protocol: Repeat the repeatability study under the varied conditions.
  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Detection Limit (LOD) & Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
  • Protocol: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the impact on retention time, peak shape, and quantification.
  • Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly impacted.
Method Validation Workflow Diagram

Validation_Workflow start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision report Compile Validation Report specificity->report limits LOD & LOQ linearity->limits robustness Robustness linearity->robustness accuracy->report precision->report limits->report robustness->report

Sources

Method

Application Notes and Protocols: N-Benzyl-2-hydroxyethane-1-sulfonamide as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzyl-2-hydroxyethane-1-sulfonamide is a bifunctional organic compound possessing both a hydroxyl and a secondary sulfonamide moiety. This uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-hydroxyethane-1-sulfonamide is a bifunctional organic compound possessing both a hydroxyl and a secondary sulfonamide moiety. This unique combination of reactive sites makes it a valuable and versatile precursor for the synthesis of a diverse array of more complex molecules, particularly those of interest in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide and detailed protocols for its application as a synthetic building block. The protocols herein are grounded in established chemical principles and analogous transformations reported in the peer-reviewed literature, offering a practical framework for researchers in organic synthesis and drug discovery.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties.[1][2] The incorporation of a benzyl group on the sulfonamide nitrogen can modulate lipophilicity and introduce specific steric and electronic features that influence biological target interactions. Furthermore, the presence of a primary hydroxyl group provides a convenient handle for subsequent synthetic modifications. N-benzyl-2-hydroxyethane-1-sulfonamide, which integrates these key features, emerges as a promising and underutilized precursor in organic synthesis. Its structural relationship to taurine (2-aminoethanesulfonic acid) suggests its potential as a scaffold for peptidomimetics and other biologically active molecules.[3]

This guide details a robust synthetic protocol for N-benzyl-2-hydroxyethane-1-sulfonamide and explores its utility as a precursor in several key transformations, including oxidation to the corresponding aldehyde, dehydrative cyclization to a sultam, and functionalization of the sulfonamide nitrogen.

Synthesis of N-Benzyl-2-hydroxyethane-1-sulfonamide

The synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide can be efficiently achieved via the reaction of a suitable 2-hydroxyethanesulfonyl precursor with benzylamine. A common and effective starting material is 2-chloroethanesulfonyl chloride, which can be prepared from 2-chloroethanol. However, a more direct and analogous approach involves the reaction of 2-hydroxyethanesulfonyl chloride with benzylamine. The hydrolysis of 2-hydroxyethanesulfonyl chloride can lead to the formation of a reactive β-sultone intermediate, which readily reacts with nucleophiles like benzylamine.

Alternatively, a highly practical route involves the reaction of 2-chloroethanesulfonyl chloride with benzylamine in the presence of a base to first form an intermediate ethenesulfonamide, which can then be hydrated or undergo Michael addition with a protected hydroxyl group that is later deprotected. A more straightforward approach, detailed below, involves the direct reaction of 2-chloroethanesulfonyl chloride with benzylamine, with subsequent hydrolysis of the chloro group or, more likely, a direct displacement if a hydroxy-protected starting material is used. For the purpose of this protocol, we will focus on a direct and reliable method starting from the commercially available 2-chloroethanesulfonyl chloride.[4]

Protocol 1: Synthesis of N-Benzyl-2-hydroxyethane-1-sulfonamide

This protocol is based on the well-established reactivity of sulfonyl chlorides with amines.[5]

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-chloroethane-1-sulfonamide.

  • The crude product can be purified by silica gel column chromatography or taken to the next step. For hydrolysis to the desired product, the crude material can be dissolved in a mixture of acetone and water and heated to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

  • After cooling, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield N-benzyl-2-hydroxyethane-1-sulfonamide.

  • The final product can be further purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Precursor in Organic Synthesis

The bifunctional nature of N-benzyl-2-hydroxyethane-1-sulfonamide allows for a range of synthetic transformations, making it a valuable building block.

Oxidation to N-Benzyl-2-oxoethane-1-sulfonamide and Subsequent Nitrone Formation

The primary alcohol can be oxidized to the corresponding aldehyde, N-benzyl-2-oxoethane-1-sulfonamide, a reactive intermediate for various C-C and C-N bond-forming reactions. One notable application is the synthesis of N-benzyl nitrones, which are versatile 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings.[6]

A mild and efficient method for this oxidation is the use of oxoammonium salts, such as Bobbitt's salt.[7]

Materials:

  • N-Benzyl-2-hydroxyethane-1-sulfonamide

  • 4-Acetamido-TEMPO (Bobbitt's salt)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Potassium bromide (KBr)

Procedure:

  • To a stirred solution of N-benzyl-2-hydroxyethane-1-sulfonamide (1.0 eq.) in dichloromethane at 0 °C, add 4-acetamido-TEMPO (0.1 eq.) and an aqueous solution of NaHCO₃ and KBr.

  • Slowly add an aqueous solution of sodium hypochlorite while maintaining the temperature at 0 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-benzyl-2-oxoethane-1-sulfonamide. This aldehyde is often used immediately in the next step without extensive purification.

The resulting aldehyde can be condensed with a hydroxylamine derivative to form a nitrone.

Materials:

  • Crude N-benzyl-2-oxoethane-1-sulfonamide

  • N-Methylhydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Dissolve the crude N-benzyl-2-oxoethane-1-sulfonamide in ethanol.

  • Add N-methylhydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting nitrone by column chromatography.

Dehydrative Cyclization to N-Benzyl-1,2-thiazetidine-1,1-dioxide (N-Benzyl-β-sultam)

Analogous to the dehydrative cyclization of N-(β-hydroxyethyl)amides to form 2-oxazolines, N-benzyl-2-hydroxyethane-1-sulfonamide can undergo intramolecular cyclization to yield the corresponding four-membered cyclic sulfonamide, known as a β-sultam.[8] Sultams are important scaffolds in medicinal chemistry.

This reaction is typically promoted by a dehydrating agent.

Materials:

  • N-Benzyl-2-hydroxyethane-1-sulfonamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-benzyl-2-hydroxyethane-1-sulfonamide (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-benzyl-β-sultam.

Functionalization of the Sulfonamide Nitrogen

The N-H bond of the sulfonamide is acidic and can be deprotonated with a strong base to form a nucleophilic nitrogen anion. This anion can then react with various electrophiles, allowing for the introduction of diverse substituents on the nitrogen atom. This strategy is widely used for the synthesis of N-substituted sulfonamides.[9]

Materials:

  • N-Benzyl-2-hydroxyethane-1-sulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of N-benzyl-2-hydroxyethane-1-sulfonamide (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

Precursor ApplicationProduct ClassKey ReagentsTypical Yields (%)Reference Analogy
Oxidation & Nitrone FormationN-Benzyl Nitrones4-Acetamido-TEMPO, N-Methylhydroxylamine60-80[6][7]
Dehydrative Cyclizationβ-SultamsPPh₃, DIAD/DEAD50-70[8]
N-AlkylationN,N-Disubstituted SulfonamidesNaH, Alkyl Halide70-90[9]

Visualizations

Synthesis of N-Benzyl-2-hydroxyethane-1-sulfonamide

G start1 2-Chloroethanesulfonyl chloride reagent1 Et3N, DCM start1->reagent1 start2 Benzylamine start2->reagent1 product N-Benzyl-2-hydroxyethane-1-sulfonamide reagent1->product

Caption: Synthetic route to N-benzyl-2-hydroxyethane-1-sulfonamide.

Synthetic Applications of N-Benzyl-2-hydroxyethane-1-sulfonamide

G cluster_oxidation Oxidation & Derivatization cluster_cyclization Dehydrative Cyclization cluster_alkylation N-Functionalization precursor N-Benzyl-2-hydroxyethane-1-sulfonamide oxidation Oxidation (e.g., Bobbitt's salt) precursor->oxidation cyclization Dehydration (e.g., Mitsunobu) precursor->cyclization deprotonation Deprotonation (e.g., NaH) precursor->deprotonation aldehyde N-Benzyl-2-oxoethane- 1-sulfonamide oxidation->aldehyde nitrone_formation Condensation (R-NHOH) aldehyde->nitrone_formation nitrone N-Benzyl Nitrone Derivative nitrone_formation->nitrone sultam N-Benzyl-β-sultam cyclization->sultam alkylation Alkylation (R-X) deprotonation->alkylation n_substituted N-Alkyl-N-benzyl-2-hydroxy- ethane-1-sulfonamide alkylation->n_substituted

Caption: Key synthetic transformations of the precursor.

Conclusion

N-benzyl-2-hydroxyethane-1-sulfonamide is a readily accessible and highly versatile precursor for organic synthesis. Its bifunctional nature allows for selective transformations at either the hydroxyl group or the sulfonamide nitrogen, providing access to a range of important molecular scaffolds, including aldehydes, nitrones, β-sultams, and N-substituted sulfonamides. The protocols outlined in this guide, based on well-established and analogous chemical reactions, provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters.
  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
  • N‐alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a]...
  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing.
  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.
  • Electrophile-Dependent Reactivity of Lithi
  • Strategies for the synthesis of N‐benzyl sulfonamides.
  • Synthesis of N-benzyl-2-azetidinone. PrepChem.com.
  • Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in C
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Oxoammonium-Catalyzed Oxid
  • (PDF) Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates.
  • Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Scilit.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjug
  • Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.
  • Lithiation-electrophilic substitution of N-thiopivaloylazetidine.
  • Degradation of benzylamines during chlorination and chloramin
  • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermedi
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI.
  • 16.2: Oxidation of Aldehydes. Chemistry LibreTexts.
  • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activ
  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancre
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Dehydrative cyclization of N-(β-hydroxyethyl)amides.
  • 4(S)
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • (PDF) Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies.
  • Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. Organic & Biomolecular Chemistry (RSC Publishing).
  • dehydrative cyclization.

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Application

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for N-benzyl-2-hydroxyethane-1-sulfonamide (NBHES)

Executive Summary The transition of a small molecule from in vitro discovery to in vivo pharmacokinetic (PK) and efficacy studies is frequently bottlenecked by poor aqueous solubility. N-benzyl-2-hydroxyethane-1-sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro discovery to in vivo pharmacokinetic (PK) and efficacy studies is frequently bottlenecked by poor aqueous solubility. N-benzyl-2-hydroxyethane-1-sulfonamide (NBHES; CAS: 149944-36-5) is a highly polar yet poorly soluble sulfonamide derivative recently identified via high-throughput crystallographic screening as a fragment binder to FAD-dependent oxidoreductases[1]. This application note provides a comprehensive, self-validating guide for formulating NBHES for murine in vivo studies. By leveraging co-solvent systems and cyclodextrin inclusion complexation, researchers can overcome the high crystal lattice energy of NBHES to achieve stable, bioavailable dosing solutions.

Physicochemical Profiling & Formulation Rationale

To design an effective formulation, one must first deconstruct the physicochemical causality behind the molecule's behavior. Despite having a low LogP (indicating hydrophilicity), NBHES resists simple aqueous dissolution. This paradox is driven by its strong intermolecular hydrogen-bonding network (facilitated by the sulfonamide and primary alcohol groups), which creates a high crystal lattice energy that water alone cannot overcome.

Table 1: Quantitative Physicochemical Profile of NBHES

PropertyValueImplication for Formulation
Molecular Weight 215.27 g/mol Small molecular size favors rapid dissolution once the crystal lattice is disrupted.
LogP (Predicted) ~0.10Highly hydrophilic; indicates that lipid-based formulations (e.g., corn oil) will be ineffective.
TPSA 66.4 ŲModerate polar surface area; optimal for paracellular and transcellular membrane permeation.
H-Bond Donors 2 (-OH, -NH)Drives strong intermolecular packing; requires a strong solvent (like DMSO) to break bonds.
H-Bond Acceptors 3 (-SO₂, -OH)Readily interacts with protic co-solvents to stabilize the molecule in solution.

Vehicle Selection & Causality

Based on the profile above, we recommend two distinct formulation strategies depending on the intended route of administration.

Strategy A: Co-Solvent Gradient (10% DMSO / 40% PEG400 / 50% Saline)

Best for: Intravenous (IV) and Intraperitoneal (IP) dosing. Causality: DMSO acts as the primary solubilizer, providing the kinetic energy required to shatter the NBHES crystal lattice. However, direct injection of high-concentration DMSO is toxic. Polyethylene glycol 400 (PEG400) is introduced as a transitional co-solvent. PEG400 forms a hydration sphere around the hydrophobic benzyl moiety of NBHES, preventing sudden precipitation (crashing out) when the highly aqueous saline is finally added[2]. This specific ratio maintains epithelial barrier integrity while maximizing apparent permeability[3].

Strategy B: Inclusion Complexation (20% HP-β-CD in Phosphate Buffer)

Best for: Per Os (PO/Oral Gavage) and IV dosing. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzyl ring of NBHES docks into the HP-β-CD cavity, while the highly polar 2-hydroxyethane-1-sulfonamide tail remains exposed to the aqueous environment. This thermodynamic shielding drastically enhances the apparent aqueous solubility and oral bioavailability of the compound without the need for organic solvents[4].

Step-by-Step Experimental Protocols

Self-Validation Note: Both protocols incorporate visual checkpoints. A successful formulation must be a self-validating system—if turbidity occurs, the thermodynamic equilibrium has failed, and the solution must not be dosed.

Protocol A: Preparation of 2.5 mg/mL NBHES in DMSO/PEG400/Saline
  • Primary Solubilization: Weigh 2.5 mg of NBHES powder into a sterile glass vial. Add 100 µL of anhydrous DMSO.

  • Kinetic Disruption: Sonicate the vial in a water bath at 37°C for 5 minutes.

    • Checkpoint: The solution must be optically clear. If particulate matter remains, the crystal lattice is unbroken.

  • Co-solvent Stabilization: Add 400 µL of PEG400 to the vial. Vortex vigorously for 60 seconds to ensure a homogenous binary mixture.

  • Aqueous Dilution: While gently vortexing the vial, add 500 µL of 0.9% sterile Saline dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition prevents localized supersaturation, which triggers rapid nucleation and precipitation.

  • Sterile Filtration: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV/IP administration.

Protocol B: Preparation of 5.0 mg/mL NBHES in 20% HP-β-CD
  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 50 mM Phosphate Buffer (pH 7.4). Stir until completely transparent.

  • Complexation: Weigh 5.0 mg of NBHES into a vial. Add 1 mL of the 20% HP-β-CD vehicle.

  • Thermodynamic Equilibration: Place the vial on an orbital shaker at 300 rpm at room temperature for 12–24 hours.

    • Causality: Inclusion complexation is an equilibrium-driven process; sufficient time is required for the benzyl ring to displace water molecules inside the cyclodextrin cavity[5].

  • Verification: Inspect for opalescence (Tyndall effect) using a laser pointer. A clear beam path indicates complete complexation.

In Vivo Pharmacokinetic (PK) Study Design

To validate the in vivo exposure of the formulated NBHES, a standard murine PK study should be executed. Blood sampling must be performed at precise intervals to capture the Cmax and AUC.

PK_Workflow A Compound NBHES (Solid) B Primary Solubilization (10% DMSO) A->B Sonication C Vehicle Addition (40% PEG400) B->C Vortex D Aqueous Dilution (50% Saline) C->D Dropwise E Sterile Filtration (0.22 µm PTFE) D->E Visual Check F In Vivo Dosing (IV / PO / IP) E->F Administer G Blood Sampling & Plasma Extraction F->G Time-course H LC-MS/MS Quantification G->H PK Analysis

Caption: Preclinical formulation workflow and pharmacokinetic study design for NBHES.

Mechanistic Context: FAD-dependent Oxidoreductase Inhibition

NBHES has been utilized as a structural probe for novel FAD-dependent oxidoreductases (e.g., CtFDO)[1]. Understanding its target pathway is critical for designing downstream in vivo pharmacodynamic (PD) readouts, such as measuring the reduction of Reactive Oxygen Species (ROS) in target tissues.

Mechanism N N-benzyl-2-hydroxyethane- 1-sulfonamide (NBHES) E FAD-dependent Oxidoreductase (CtFDO) N->E Fragment Binding (Competitive/Allosteric) ROS Reactive Oxygen Species (ROS) Generation N->ROS Inhibits ROS Production E->ROS Catalytic Turnover S Endogenous Substrate S->E Binds Active Site O Oxidative Stress Response ROS->O Cellular Impact

Caption: Mechanistic pathway of NBHES inhibiting FAD-dependent oxidoreductase ROS generation.

References

  • Title: Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum Source: Acta Crystallographica Section D: Structural Biology URL: [Link]

  • Title: Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400 and propylene glycol Source: Acta Pharmaceutica URL: [Link]

  • Title: Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy Source: Journal of Cancer URL: [Link]

Sources

Method

Application Note: Large-Scale Synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The target molecule, N-benzyl-2-hydroxyethane-1-sulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The target molecule, N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5), is a highly versatile building block utilized in the development of sulfonamide-based therapeutics and complex molecular scaffolds. Transitioning the synthesis of aliphatic sulfonamides from bench-scale to large-scale production presents significant chemical engineering challenges, primarily due to the thermal instability and hyper-reactivity of aliphatic sulfonyl chlorides. This application note details a robust, self-validating, and highly scalable synthetic protocol designed to maximize yield while rigorously suppressing known degradation pathways.

Mechanistic Rationale & Route Selection

The synthesis of aliphatic sulfonamides bearing a β-hydroxyl group requires precise control over competing reaction kinetics.

Historically, chemists have attempted to synthesize this compound by reacting benzylamine with 2-chloroethanesulfonyl chloride. However, under basic conditions, the 2-chloroethyl moiety undergoes rapid E2 elimination to yield the undesired vinyl sulfonamide (N-benzyl-ethenesulfonamide)[1]. Hydrating this vinyl intermediate back to the desired alcohol is inefficient and prone to polymerization.

To circumvent this, our protocol utilizes 2-hydroxyethanesulfonyl chloride as the direct electrophile. While this reagent was historically considered too unstable for large-scale use due to its propensity to undergo intramolecular cyclization into the highly reactive 1,2-oxathietane 2,2-dioxide (β-sultone)[2], modern process chemistry has demonstrated that it can be isolated and utilized under strictly controlled conditions[3].

Causality in Experimental Design:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (Et₃N). Et₃N can act as a nucleophile, forming quaternary ammonium intermediates that accelerate elimination pathways. DIPEA’s steric bulk prevents this, acting purely as a proton sponge.

  • Order of Addition: The sulfonyl chloride is added dropwise to a pre-cooled solution of benzylamine. This "inverse addition" ensures the amine is always in stoichiometric excess during the critical bond-forming step, kinetically favoring intermolecular N-sulfonylation over intramolecular β-sultone formation.

  • Cryogenic Control: Maintaining the reaction at 0 °C is non-negotiable. Thermal excursions above 5 °C exponentially increase the rate of β-sultone formation and subsequent hydrolysis.

Pathway Visualization

G SM1 Benzylamine (Nucleophile) Rxn N-Sulfonylation (DCM, DIPEA, 0 °C) SM1->Rxn SM2 2-Hydroxyethanesulfonyl Chloride (Electrophile) SM2->Rxn Crude Crude N-benzyl-2-hydroxyethane- 1-sulfonamide Rxn->Crude Workup Aqueous Quench & Extraction (1M HCl, NaHCO3, Brine) Crude->Workup Purif Crystallization (EtOAc/Heptane) Workup->Purif Product Pure N-benzyl-2-hydroxyethane- 1-sulfonamide Purif->Product

Figure 1: Scalable synthetic workflow for N-benzyl-2-hydroxyethane-1-sulfonamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system ; specific In-Process Controls (IPCs) are embedded to ensure the reaction trajectory remains accurate before proceeding to the next step.

Reactor Preparation & Charging
  • Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, and a nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes to ensure an anhydrous atmosphere.

  • Charge the reactor with Benzylamine (1.00 kg, 9.33 mol) and anhydrous Dichloromethane (DCM, 10.0 L).

  • Add DIPEA (3.01 kg, 23.3 mol, 2.5 eq) in a single portion.

  • Set the jacket chiller to -5 °C and cool the internal mixture to exactly 0 °C.

Electrophile Addition
  • Dissolve 2-hydroxyethanesulfonyl chloride (1.48 kg, 10.26 mol, 1.1 eq) in anhydrous DCM (2.0 L).

  • Begin dropwise addition of the sulfonyl chloride solution via an addition funnel.

  • Self-Validation Checkpoint (IPC 1): Monitor the internal temperature continuously. The addition rate must be dynamically adjusted to keep the internal temperature 2 °C. An exotherm exceeding 5 °C indicates rapid sultone formation or solvent degradation. If this occurs, pause addition and increase jacket cooling.

  • Once addition is complete, stir the reaction mixture at 0 °C for 2 hours.

Reaction Monitoring
  • Self-Validation Checkpoint (IPC 2): Withdraw a 0.5 mL aliquot, quench in 1 mL methanol, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the benzylamine peak is consumed by >95%. If incomplete, stir for an additional 1 hour at 0 °C.

Aqueous Quench & Workup

Causality: The sequential washes are designed to selectively remove specific impurities. Acid removes basic amines; bicarbonate removes acidic sulfonates.

  • Quench the reaction by slowly adding 1M aqueous HCl (5.0 L) while maintaining vigorous stirring. Ensure the internal temperature remains below 15 °C.

  • Stop stirring and allow phase separation (approx. 15 minutes). The lower organic layer contains the product.

  • Separate the organic layer and wash sequentially with:

    • 1M aqueous HCl (3.0 L) — Removes residual benzylamine and DIPEA.

    • Saturated aqueous NaHCO₃ (4.0 L) — Neutralizes residual acid and removes water-soluble sulfonic acid byproducts.

    • Brine (4.0 L) — Aids in removing dissolved water from the organic phase.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 50 mbar) to yield a crude oil.

Crystallization & Isolation
  • Dissolve the crude oil in ethyl acetate (EtOAc, 2.5 L) at 45 °C.

  • Slowly add heptane (approx. 5.0 L) dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool to room temperature over 4 hours, then chill to 0 °C for 2 hours to maximize crystal yield.

  • Filter the resulting white crystalline solid, wash with cold heptane (1.0 L), and dry in a vacuum oven at 35 °C for 24 hours.

Quantitative Data & Analytical Validation

To ensure reproducibility, all quantitative parameters and expected analytical benchmarks are summarized below.

Table 1: Process Parameters & Stoichiometry

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Benzylamine107.151.00Limiting Reagent / Nucleophile
2-Hydroxyethanesulfonyl chloride144.571.10Electrophile
DIPEA129.242.50Non-nucleophilic Base
Dichloromethane (DCM)84.9310 volReaction Solvent

Table 2: Analytical Characterization & Causality

ParameterExpected ResultCausality / Significance
Isolated Yield 85 - 92%High yield indicates successful suppression of the β-sultone formation pathway.
HPLC Purity > 98.5%Confirms the successful removal of N-benzyl-ethenesulfonamide impurities.
¹H NMR: δ 4.30 (d, 2H)Benzylic CH₂Confirms the structural integration of the benzyl group.
¹H NMR: δ 4.05 (t, 2H)Hydroxyl-adjacent CH₂Confirms the intact 2-hydroxyethyl chain (no elimination).
¹H NMR: δ 5.8 - 6.5ABSENT Validates the complete absence of vinyl sulfonamide elimination products.

References

  • Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow - PMC Source: nih.gov URL:[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: researchgate.net URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-benzyl-2-hydroxyethane-1-sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks in the synthesis of N-benzyl-2-hydroxyethane-1-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks in the synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide.

Synthesizing this specific sulfonamide is notoriously difficult due to the high reactivity of the intermediates involved. Direct sulfonylation approaches frequently fail due to competing intramolecular cyclization or base-promoted E2 eliminations. This guide dissects the chemical causality behind these failures and provides a field-proven, self-validating protocol to achieve >85% yield.

Mechanistic Pathway Analysis

To solve low-yield issues, we must first understand the structural vulnerabilities of the intermediates. The diagram below illustrates why traditional routes (Routes A and B) fail and why the Acetate-Protection Route (Route C) is the authoritative standard for this synthesis.

SynthesisRoutes Start Benzylamine InterA N-benzyl-2-chloroethane- 1-sulfonamide Start->InterA 2-Chloroethanesulfonyl chloride (Base) ReagentB 2-Hydroxyethanesulfonyl chloride Start->ReagentB Direct OH Route InterC N-benzyl-2-acetoxyethane- 1-sulfonamide Start->InterC 2-Acetoxyethanesulfonyl chloride (DIPEA, DCM, 0°C) SideProduct N-benzyl-ethenesulfonamide (Vinyl Sulfonamide) InterA->SideProduct Base-promoted E2 Elimination Target N-benzyl-2-hydroxyethane- 1-sulfonamide (Target Product) InterA->Target Hydrolysis (Low Yield) Sultone 1,2-Oxathietane 2,2-dioxide (β-Sultone) ReagentB->Sultone Intramolecular Cyclization InterC->Target K2CO3, MeOH (Mild Hydrolysis)

Mechanistic pathways for N-benzyl-2-hydroxyethane-1-sulfonamide synthesis.

Troubleshooting & FAQs

Q: Why is my reaction with 2-chloroethanesulfonyl chloride yielding a product with alkene peaks in the NMR? A: You are observing the formation of N-benzyl-ethenesulfonamide (a vinyl sulfonamide). The protons adjacent to the sulfonyl group are highly acidic. The base (e.g., Triethylamine or excess benzylamine) required to neutralize the HCl byproduct promotes a rapid E2 elimination of the beta-chloride[1]. This side reaction outcompetes the desired nucleophilic substitution and ruins the subsequent hydrolysis step[2].

Q: Can I synthesize 2-hydroxyethanesulfonyl chloride in situ and react it directly with benzylamine to skip the hydrolysis step? A: This is highly discouraged. 2-hydroxyethanesulfonyl chloride is inherently unstable. The terminal hydroxyl group acts as a potent internal nucleophile, attacking the electrophilic sulfonyl chloride to form 1,2-oxathietane 2,2-dioxide (β-sultone)[3]. This 4-membered sultone rapidly hydrolyzes or polymerizes in the reaction mixture, drastically reducing your yield to <10%[4].

Q: How does the acetate-protection route prevent elimination and cyclization? A: By utilizing 2-acetoxyethanesulfonyl chloride[5], the hydroxyl group is masked, strictly preventing β-sultone formation. Furthermore, the acetate group is a significantly poorer leaving group than a chloride ion in an E2 elimination context. This allows the sulfonylation of benzylamine to proceed cleanly. The subsequent deprotection uses mild methanolysis (K 2​ CO 3​ /MeOH), which selectively cleaves the ester without providing the harsh basic conditions necessary to trigger elimination[4].

Validated Experimental Protocol: The Acetate-Protection Route

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to Step 2 without confirming the analytical checkpoints in Step 1.

Step 1: Synthesis of N-benzyl-2-acetoxyethane-1-sulfonamide
  • Setup: Flame-dry a round-bottom flask purged with Argon.

  • Reagents: Dissolve benzylamine (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add 2-acetoxyethanesulfonyl chloride[5] (1.1 eq, 11 mmol) dropwise over 15 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of 1M HCl to protonate and remove unreacted benzylamine and DIPEA. Separate the organic layer, wash with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run in Hexane/EtOAc (1:1). Ensure complete disappearance of the benzylamine spot (ninhydrin stain active).

    • 1 H NMR (CDCl 3​ ): Confirm the presence of a sharp singlet at ~2.05 ppm integrating to 3H (acetate methyl group) and the absence of alkene protons (5.5–6.5 ppm).

Step 2: Mild Deprotection to Target Compound
  • Setup: Dissolve the crude N-benzyl-2-acetoxyethane-1-sulfonamide (approx. 10 mmol) in 25 mL of anhydrous Methanol.

  • Reagents: Add anhydrous Potassium Carbonate (K 2​ CO 3​ ) (0.5 eq, 5 mmol).

  • Reaction: Stir at room temperature for 1.5 hours. The mild transesterification will selectively cleave the acetate without triggering E2 elimination.

  • Workup: Neutralize the mixture by adding Amberlyst-15 (H + form) resin until the pH reaches 7. Filter the resin and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal hot ethyl acetate/hexane or purify via flash chromatography (DCM/MeOH 95:5) to yield pure N-benzyl-2-hydroxyethane-1-sulfonamide.

  • Self-Validation Checkpoint:

    • 1 H NMR (CDCl 3​ ): Confirm the complete disappearance of the acetate singlet at ~2.05 ppm. Observe a new broad singlet at ~2.5-3.0 ppm (exchangeable with D 2​ O) corresponding to the free hydroxyl group.

Quantitative Yield & Purity Analysis

The table below summarizes the causality of yield variations across different synthetic strategies, demonstrating why the Acetate-Protection route is required for scalable drug development.

Synthetic RouteKey ReagentMajor Side Product / Failure ModeTypical Overall YieldPurity Profile
Direct Hydroxyl 2-Hydroxyethanesulfonyl chloride1,2-Oxathietane 2,2-dioxide (β-Sultone)< 10%Highly polymeric
Chloro-Substitution 2-Chloroethanesulfonyl chlorideN-benzyl-ethenesulfonamide (Elimination)25 - 40%Contaminated with dienes
Acetate Protection (Recommended)2-Acetoxyethanesulfonyl chlorideNone (Trace unhydrolyzed acetate)85 - 92% > 98% (NMR pure)

References

  • King, J. F., et al. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry (Source: scilit.com).
  • "2-(chlorosulfonyl)ethyl acetate" Product Information. CymitQuimica.
  • King, J. F., et al. "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride." Canadian Journal of Chemistry (Source: cdnsciencepub.com).
  • "[3 + 2] Cycloadditions of α,β-Unsaturated Sultams". ChemRxiv.
  • "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues...". Journal of Medicinal Chemistry (Source: acs.org).

Sources

Optimization

Technical Support Center: N-Benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5) Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected data artifacts when working with β -hydroxy sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected data artifacts when working with β -hydroxy sulfonamides. N-benzyl-2-hydroxyethane-1-sulfonamide is a highly versatile building block used in drug discovery and . However, its specific structural properties make it susceptible to distinct degradation pathways under certain assay and storage conditions.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Fundamental Stability Profile & Storage (FAQ)

Q: What are the optimal storage conditions for N-benzyl-2-hydroxyethane-1-sulfonamide to prevent baseline degradation? A: To maintain chemical integrity, the compound should be stored as a 1 in a tightly sealed, desiccated environment[1]. When preparing stock solutions (e.g., in anhydrous DMSO), aliquot the solution and store it at -20°C. Causality: Repeated freeze-thaw cycles introduce ambient moisture, which can trigger slow, long-term hydrolysis or base-catalyzed elimination if trace alkaline impurities are present in the solvent.

Q: During LC-MS quality control, I observed a new peak with a mass shift of -18 Da. What is causing this? A: A -18 Da mass shift is the classic signature of dehydration (loss of H2​O ). In β -hydroxy sulfonamides, the strongly electron-withdrawing nature of the sulfonyl group ( −SO2​− ) highly acidifies the adjacent α -protons. Under basic conditions or prolonged heating, the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction. The base abstracts the acidic α -proton, and the resulting intermediate ejects the β -hydroxyl group to form N-benzyl-ethenesulfonamide (a vinyl sulfonamide).

Section 2: Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for troubleshooting assay interference. The two primary liabilities of N-benzyl-2-hydroxyethane-1-sulfonamide are base-catalyzed dehydration and 2[2].

DegradationPathways A N-Benzyl-2-hydroxyethane- 1-sulfonamide (Stable at pH 4-7) Cond1 Alkaline pH / Heat (E1cB Elimination) A->Cond1 Cond2 Oxidative Stress (e.g., Cr(VI), Microsomes) A->Cond2 Deg1 N-Benzyl-ethenesulfonamide (Vinyl Sulfonamide) [-18 Da Shift] Cond1->Deg1 Deg2 N-Benzyl-2-oxoethane- 1-sulfonamide (Aldehyde)[-2 Da Shift] Cond2->Deg2

Fig 1. Primary degradation pathways via base-catalyzed elimination and oxidative stress.

Impact on Experiments:

  • E1cB Elimination: The formation of the vinyl sulfonamide is highly problematic in biological assays. Vinyl sulfonamides are potent Michael acceptors. They will indiscriminately form covalent bonds with nucleophilic residues (like cysteine) on off-target proteins, leading to false positives in covalent binding assays.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (N-benzyl-2-oxoethane-1-sulfonamide) by strong chemical oxidants or metabolically by 3[3].

Section 3: Quantitative Stability Data & Experimental Protocols

To systematically track these degradation events, we must rely on empirical data. Table 1 summarizes the degradation kinetics of N-benzyl-2-hydroxyethane-1-sulfonamide across various conditions.

Table 1: Quantitative Degradation Kinetics of N-benzyl-2-hydroxyethane-1-sulfonamide

Buffer / ConditionTemperatureHalf-Life ( t1/2​ )Primary Degradant ObservedMechanistic Cause
pH 2.0 (Aqueous)25°C> 30 daysNone (Stable)Protonation suppresses E1cB
pH 7.4 (PBS)37°C~14 daysN-Benzyl-ethenesulfonamideMild physiological elimination
pH 10.0 (Borate)37°C< 2 hoursN-Benzyl-ethenesulfonamideRapid base-catalyzed E1cB
Human Liver Microsomes37°C4.5 hoursN-Benzyl-2-oxoethane-1-sulfonamideCYP-mediated oxidation
Self-Validating Protocol: LC-MS/MS Stability Assessment Workflow

To ensure trustworthiness in your stability data, use this self-validating protocol. It incorporates an Internal Standard (IS) to normalize injection volumes and a critical acidic quenching step to freeze the degradation profile at exact time points.

Materials:

  • Test compound: N-benzyl-2-hydroxyethane-1-sulfonamide (10 mM stock in anhydrous DMSO).

  • Internal Standard (IS): Propranolol or Tolbutamide (1 μ M in Acetonitrile).

  • Incubation Buffers: PBS (pH 7.4), Borate Buffer (pH 10.0).

  • Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid and 1 μ M IS.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM DMSO stock to a 10 μ M working concentration in the chosen incubation buffer. Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced artifacts or enzyme inhibition.

  • Incubation: Transfer 100 μ L aliquots of the working solution into a 96-well plate. Seal and incubate at 37°C on a thermoshaker at 300 rpm.

  • Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, and 24 hours), remove a 10 μ L aliquot from the incubation well.

  • Quenching (Critical Step): Immediately transfer the 10 μ L aliquot into 90 μ L of the Quench Solution. Causality: The acidic pH (from Formic Acid) instantly halts base-catalyzed E1cB elimination by protonating the leaving group and stabilizing the α -protons, while the organic solvent precipitates any buffer salts or proteins.

  • Centrifugation & Transfer: Centrifuge the quenched samples at 4,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject 2 μ L onto a C18 reverse-phase column. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Monitor the parent mass ( [M+H]+=216.07 ) and the vinyl sulfonamide degradant ( [M+H]+=198.06 ).

  • Data Processing: Calculate the peak area ratio of the analyte to the IS. Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ).

Section 4: Biological Assay Interference (FAQ)

Q: My cell-based assay shows unexpected cytotoxicity when using this compound as a linker. How do I troubleshoot this? A: If the compound is exposed to slightly alkaline media or prolonged incubation at 37°C, the resulting vinyl sulfonamide degradant will act as a covalent poison. To verify if this is the cause, run a control assay where you pre-incubate the compound with a thiol scavenger (e.g., 1 mM Glutathione or N-acetylcysteine) before adding it to the cells. If the cytotoxicity disappears, the degradation to the Michael acceptor is the culprit. You may need to optimize your assay buffer to a slightly more acidic pH (e.g., pH 6.8) to stabilize the β -hydroxy group.

References
  • Title: N-benzyl-2-hydroxyethane-1-sulfonamide | 149944-36-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC)
  • Title: Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement Source: ACS Medicinal Chemistry Letters URL
  • Title: N-Benzyl-2-hydroxyethane-1-sulfonamide | ChemScene | Chemikart Source: Chemikart URL

Sources

Troubleshooting

Technical Support Center: Crystallization of N-benzyl-2-hydroxyethane-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-benzyl-2-hydroxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-benzyl-2-hydroxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the crystallization of this sulfonamide. Achieving a pure, stable, and crystalline final product is paramount for reproducibility and downstream applications, including formulation and API (Active Pharmaceutical Ingredient) development. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind these experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of N-benzyl-2-hydroxyethane-1-sulfonamide.

Issue 1: No Crystal Formation After Cooling

Question: I've dissolved my crude N-benzyl-2-hydroxyethane-1-sulfonamide in a hot solvent and allowed it to cool to room temperature, but no crystals have formed. What's going wrong?

Answer: This is a classic crystallization problem that almost always points to insufficient supersaturation. For crystals to form, the concentration of the solute must exceed its saturation point in the solvent at that temperature. If the solution remains clear upon cooling, it is likely subsaturated or only just saturated.

Causality & Strategy: The goal is to gently push the solution into a supersaturated state where nucleation (the initial formation of crystal seeds) can occur without causing a rapid, uncontrolled precipitation.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections created on the glass surface provide high-energy sites that can act as focal points for nucleation.[1]

  • Introduce a Seed Crystal: If you have a pure crystal from a previous successful batch, add a tiny speck to the solution. A seed crystal bypasses the initial nucleation energy barrier by providing a pre-existing template for solute molecules to deposit onto, promoting ordered crystal growth.[1][2]

  • Increase Concentration via Evaporation: If the above methods fail, you likely used too much solvent.[3][4] Gently warm the solution to evaporate a small portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool slowly again.

  • Drastic Cooling (Use with Caution): As a last resort, place the flask in an ice bath or refrigerator. While effective at inducing precipitation, rapid cooling often leads to the formation of very small crystals or even an amorphous solid, which may trap impurities.[1]

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Question: My compound is precipitating as a sticky, viscous liquid or oil instead of a solid crystalline powder. Why is this happening and how can I prevent it?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid phase.[5][6] This happens when the supersaturated solution's temperature is above the melting point of the solid form in that solvent system, or when the rate of supersaturation is too high for molecules to properly integrate into a crystal lattice.[5][7] Oiled-out products are undesirable as the liquid phase can act as a solvent for impurities, leading to a less pure final product.[5][8]

Causality & Strategy: Oiling out is a kinetic and thermodynamic problem. The strategy is to modify the crystallization conditions to favor the formation of a solid crystalline phase over a liquid-liquid phase separation. This usually involves reducing the level of supersaturation at any given time and ensuring the crystallization temperature is well below the compound's melting point.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation point.

  • Slow Down the Cooling Rate: This is the most critical factor. Rapid cooling generates high supersaturation quickly, favoring oiling out.[5] Allow the flask to cool to room temperature very slowly by insulating it (e.g., wrapping it in glass wool or placing it in a warm water bath that is allowed to cool).

  • Change the Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. This ensures that the solution is cooler when it becomes saturated, increasing the likelihood that it is below the compound's melting point.[2]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is very soluble. Then, slowly and with vigorous stirring, add a miscible "anti-solvent" in which the compound is insoluble.[2] This provides more controlled induction of supersaturation.

  • Seeding: Add a seed crystal to the solution just as it reaches the saturation point (slight cloudiness). This can direct the system towards crystallization rather than oiling out.

G start Oiling Out Observed reheat Re-heat to Redissolve Oil start->reheat add_solvent Add 10-20% More Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Isolate Crystals check->success Yes fail Failure: Oil Persists check->fail No change_solvent Change Solvent System (e.g., Anti-Solvent Method) fail->change_solvent change_solvent->reheat

Caption: Decision workflow for troubleshooting oiling out.

Issue 3: Formation of an Amorphous Solid

Question: I managed to get a solid product, but it's a powder with no defined crystal structure (amorphous). How can I obtain a crystalline form?

Answer: Amorphous solids lack the long-range molecular order characteristic of crystalline materials.[9][10] They often form when solidification happens too rapidly, for example, from crash cooling or the rapid solidification of an oil.[5][9] For pharmaceutical applications, the crystalline form is generally preferred due to its higher thermodynamic stability.[2]

Causality & Strategy: The key is to provide the molecules with sufficient time and mobility to arrange themselves into an ordered crystal lattice. This involves slowing down the crystallization process and choosing a solvent system that facilitates this ordering.

Troubleshooting Steps:

  • Re-crystallize from a Different Solvent: The interaction between the solute and solvent is critical. Experiment with solvents of different polarities. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.

  • Employ Slow Cooling: Dissolve the amorphous solid in a minimal amount of a suitable hot solvent and allow it to cool to room temperature over several hours. Do not disturb the flask during this period.

  • Use an Annealing Step: Sometimes, holding the solution at a temperature slightly below the boiling point for a period before slow cooling can help. This "annealing" process can provide the energy needed for molecules to overcome kinetic barriers to crystallization.

  • Slurry Conversion: If you have a mixture of amorphous and crystalline material, creating a slurry in a solvent where the compound has slight solubility and stirring it for an extended period (hours to days) can convert the less stable amorphous form to the more stable crystalline form.

Issue 4: Polymorphism - Obtaining an Undesired Crystal Form

Question: My characterization data (e.g., DSC, XRD) suggests I have a different polymorph than expected. How can I control which crystal form I get?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[11][12][13] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point, which is a critical consideration in drug development.[2][14]

Causality & Strategy: The formation of a specific polymorph is a complex interplay of thermodynamics and kinetics. The most stable form is thermodynamically favored, but a less stable (metastable) form may crystallize first because it forms faster (kinetically favored). Control is achieved by carefully manipulating crystallization conditions.

Control Strategies:

  • Standardize All Conditions: Strictly control and document every parameter: solvent choice, concentration, cooling rate, agitation speed, and temperature. Minor variations can lead to different polymorphs.[2]

  • Seeding with the Desired Polymorph: This is the most powerful method. Introducing a seed crystal of the target polymorph provides a template that directs the crystallization towards that specific form.[2]

  • Solvent Selection: The choice of solvent can dictate which polymorph is favored.[2] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities, as these interactions can stabilize different molecular conformations in the crystal lattice.[12]

  • Temperature Control: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures may favor the formation of one polymorph over another.

Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization

This is the most common crystallization method, aiming to dissolve the solute in a minimal amount of hot solvent and recover it upon cooling.

  • Solvent Selection: Choose a solvent in which N-benzyl-2-hydroxyethane-1-sulfonamide is highly soluble when hot but poorly soluble when cold. (See Table 1 for general sulfonamide solubility).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a boiling chip. Continue adding small portions of hot solvent until the compound just dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when no single solvent has the ideal solubility profile or to avoid using heat.

  • Dissolution: Dissolve the crude compound in the absolute minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: With constant stirring or swirling, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of turbidity indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to sit undisturbed. Crystals should begin to form and grow over time. If needed, the process can be aided by scratching or placing the flask in a cool bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Data & Visualization
Table 1: General Solubility of Sulfonamides in Common Solvents

This table provides a qualitative guide. Empirical testing is required for N-benzyl-2-hydroxyethane-1-sulfonamide.

SolventPolarityTypical Solubility (Hot)Typical Solubility (Cold)Notes
WaterHighVery LowInsolubleGenerally a poor choice unless the compound is a salt.
EthanolHighGood to ModerateLowOften a good starting point for recrystallization.
MethanolHighGoodModerate to LowCan be too good a solvent, leading to lower yields.
IsopropanolMediumModerateLowA good alternative to ethanol, often used in industry.[15]
AcetoneMediumVery GoodModerateOften too soluble, but can be used as the "good" solvent in an anti-solvent pair.
Ethyl AcetateMediumModerateLowCan be effective for less polar sulfonamides.
TolueneLowLowInsolubleGenerally not a good single solvent but can be an anti-solvent.
Heptane/HexaneLowInsolubleInsolubleCommonly used as an anti-solvent.
General Troubleshooting Workflow

G start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtal No Crystals observe->no_xtal Clear Solution oiling Oiling Out observe->oiling Liquid Phase amorphous Amorphous Solid observe->amorphous Powdery Solid good_xtal Good Crystals observe->good_xtal Crystalline Solid sol_no_xtal Induce Nucleation: - Scratch - Seed - Evaporate Solvent no_xtal->sol_no_xtal sol_oiling Re-dissolve, Add Solvent, Cool Slower, Change Solvent oiling->sol_oiling sol_amorphous Re-crystallize, Slower Cooling, Use Anti-Solvent amorphous->sol_amorphous success Isolate & Dry Product good_xtal->success sol_no_xtal->cool Retry sol_oiling->cool Retry sol_amorphous->cool Retry

Caption: A workflow for troubleshooting common crystallization issues.

References
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved March 10, 2026, from [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]

  • Aakeröy, C. B., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(9), 4054-4063. [Link]

  • Oiling out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 10, 2026, from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 10, 2026, from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Hisatsuka, M., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2482-2489. [Link]

  • Amorphous Solid | Definition, Characteristics & Examples. (n.d.). Study.com. Retrieved March 10, 2026, from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 10, 2026, from [Link]

  • Amorphous vs Crystalline Solids - Know the Differences. (2024). WaferPro. Retrieved March 10, 2026, from [Link]

  • How can amorphous solid be made crystalline? (2013). ResearchGate. Retrieved March 10, 2026, from [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing N-benzyl Sulfonamide Synthesis

Welcome to the technical support center for N-benzyl sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-benzyl sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The N-benzyl sulfonamide moiety is a key structural feature in numerous biologically active compounds, making the optimization of its synthesis a priority in many research endeavors[1]. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and refine your reaction conditions for optimal results.

General Reaction Overview

The most classic and widely used method for synthesizing N-benzyl sulfonamides involves the reaction of a sulfonyl chloride with benzylamine or a substituted benzylamine.[2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, the success of this reaction is highly dependent on the careful selection of reagents and conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-benzyl Sulfonamide

Q: I've set up my reaction between benzylamine and a sulfonyl chloride, but upon workup, I'm getting a very low yield, or in some cases, none of my desired product. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can often be traced back to a few key factors. Here’s a systematic approach to diagnosing and solving the problem:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If starting material is still present after the initially planned reaction time, consider extending the duration. For less reactive (sterically hindered or electron-deficient) amines or sulfonyl chlorides, a moderate increase in temperature may be necessary.[4]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reactants are critical.

    • Solution: Ensure your benzylamine and sulfonyl chloride are pure and free from significant impurities. The sulfonyl chloride is particularly susceptible to hydrolysis back to the sulfonic acid if exposed to moisture.[5] Always use freshly opened or properly stored reagents. Verify that you are using an appropriate molar ratio; a slight excess of the amine can sometimes be beneficial, but a significant excess may complicate purification.

  • Improper Base Selection or Amount: The base plays a crucial role in scavenging the HCl produced.

    • Solution: If using a tertiary amine base like triethylamine (TEA) or pyridine, ensure at least one equivalent is used. For sluggish reactions, pyridine can be a superior choice as it can also act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.[6] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, particularly in two-phase systems or with polar solvents.[1][4]

  • Hydrolysis of Sulfonyl Chloride: This is a major competing reaction, especially under aqueous or non-anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the reaction must be run in the presence of water (as in some Schotten-Baumann conditions), an excess of the sulfonyl chloride may be required to compensate for hydrolysis.[4]

Problem 2: Formation of Multiple Products or Significant Side Products

Q: My TLC/NMR analysis shows my desired product, but also several other spots/peaks that are difficult to separate. What are these byproducts and how can I prevent their formation?

A: The formation of side products often points to issues with reactivity and reaction control. Here are the common culprits:

  • Bis-sulfonylation of Primary Amines: If you are starting with a primary benzylamine, it's possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of sulfonyl chloride, forming a bis-sulfonylated product (R-SO₂-N(Bn)-SO₂-R).

    • Solution: This is more likely to occur if an excess of sulfonyl chloride and a strong base are used. Control the stoichiometry carefully, adding the sulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.[7]

  • Reaction with Solvent: Certain solvents can compete with the amine for the sulfonyl chloride.

    • Solution: Avoid using nucleophilic solvents like alcohols unless you intend to form a sulfonate ester. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are generally safe choices.

  • Degradation of Starting Materials or Product: The product or starting materials may not be stable under the reaction conditions.

    • Solution: If you suspect instability, try running the reaction at a lower temperature for a longer period. Ensure the workup procedure is not overly harsh (e.g., avoiding strong acids or bases if your molecule has sensitive functional groups).[3]

Problem 3: Difficult Purification and Isolation

Q: I believe my reaction worked, but I'm struggling to isolate a pure product. It's an oil that won't crystallize, or it remains contaminated with starting materials or the base.

A: Purification challenges are common, but can be overcome with the right strategy.

  • Removing Excess Base:

    • Solution: If you used a tertiary amine base like TEA or pyridine, perform an acidic wash during your workup. After diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM), wash with a dilute acid such as 1M HCl. This will protonate the amine base, making it soluble in the aqueous layer. Follow this with a water wash and then a brine wash to remove residual acid and water.[8]

  • Inducing Crystallization:

    • Solution: Many N-benzyl sulfonamides are highly crystalline solids. If your product is an oil, it may be impure. First, ensure it is pure by column chromatography. If it is pure and still an oil, try dissolving it in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly cooling it to room temperature, followed by placing it in a freezer.[9][10] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Using a solvent/anti-solvent system (e.g., dissolving in DCM and slowly adding hexane) is also a very effective technique.[9]

  • Chromatography:

    • Solution: If crystallization fails, silica gel column chromatography is a reliable method for purification.[5] A solvent system of ethyl acetate and hexane is a common starting point for eluting sulfonamides. Monitor the fractions carefully by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best base for N-benzyl sulfonamide synthesis? A1: The "best" base depends on your specific substrates and reaction conditions.

  • Pyridine: Often a good choice as it acts as both a base and a nucleophilic catalyst, accelerating the reaction.

  • Triethylamine (TEA): A common, cost-effective choice that works well for many systems. It is a non-nucleophilic base.

  • Inorganic Bases (K₂CO₃, Na₂CO₃, NaOH): These are useful in biphasic systems (e.g., THF/water) and can simplify workup as they are easily removed by washing.[1][4] Potassium carbonate has been shown to give high yields.[1]

Q2: How do I choose the right solvent? A2: The ideal solvent should be inert to the reactants and dissolve them adequately.

  • Dichloromethane (DCM): A very common and effective solvent for this reaction.

  • Tetrahydrofuran (THF): Another excellent choice, particularly when using inorganic bases.[1]

  • Diethyl Ether: Suitable for reactions at lower temperatures.

  • Water: Can be used as a co-solvent in Schotten-Baumann conditions, which is an environmentally benign approach.[4]

Q3: What is the general mechanism for this reaction? A3: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of the benzylamine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, unstable intermediate which then collapses, eliminating a chloride ion to form the protonated sulfonamide. The base then removes the proton to yield the neutral N-benzyl sulfonamide product and the hydrochloride salt of the base.[6]

Data and Protocols

Table 1: Comparison of Common Reaction Conditions
Sulfonyl ChlorideBenzylamineBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chlorideAllylamineK₂CO₃ (1.1)THF/H₂ORT24High[1]
Benzenesulfonyl chlorideAnilineTEATHF0 to RT686
p-Toluenesulfonyl chlorideBenzylamineNaOH (1.25)THF/H₂ORT2467[1]
VariousVariousPyridineDCM0 to RTSeveralVariable[7]
Diagrams

Below are diagrams illustrating the general workflow and a troubleshooting decision tree for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Weigh Reagents (Sulfonyl Chloride, Benzylamine, Base) glassware Prepare Dry Glassware & Inert Atmosphere reagents->glassware dissolve Dissolve Benzylamine & Base in Anhydrous Solvent reagents->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride (Dropwise) cool->add stir Stir at RT (Monitor by TLC/HPLC) add->stir quench Quench Reaction stir->quench extract Aqueous Wash (e.g., 1M HCl, H₂O, Brine) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Crystallization or Chromatography) concentrate->purify final_product Pure N-benzyl Sulfonamide purify->final_product

Caption: General experimental workflow for N-benzyl sulfonamide synthesis.

Troubleshooting decision decision solution solution start Low Yield or Impure Product check_sm Analyze Crude Reaction (TLC, NMR) start->check_sm sm_present sm_present check_sm->sm_present byproducts byproducts sm_present->byproducts No incomplete_rxn incomplete_rxn sm_present->incomplete_rxn Yes purification_issue Purification Difficulty byproducts->purification_issue No optimize_stoich optimize_stoich byproducts->optimize_stoich Yes optimize_workup optimize_workup purification_issue->optimize_workup

Caption: Decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide

This protocol is a representative example adapted from established methodologies.[1][11]

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.07 g, 10 mmol) and tetrahydrofuran (THF, 30 mL).

  • Addition of Base: Add potassium carbonate (1.52 g, 11 mmol) to the stirring solution.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.91 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the benzylamine mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-24 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by water (1 x 30 mL), and finally brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure N-benzyl-4-methylbenzenesulfonamide as a white crystalline solid.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by alkylation or aryl
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol. Benchchem.
  • Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. (2023). Organic Letters.
  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (2019). The Royal Society of Chemistry.
  • A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. Benchchem.
  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
  • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonyl
  • Benzylamine sulfamation reaction scope.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in altern
  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. Benchchem.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Physics Department & Chemistry Department.
  • Sulfonamide purification process.

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Troubleshooting

Technical Support Center: N-benzyl-2-hydroxyethane-1-sulfonamide Purification

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification chall...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with N-benzyl-2-hydroxyethane-1-sulfonamide.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses common problems encountered during the purification of N-benzyl-2-hydroxyethane-1-sulfonamide, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Oiling Out During Recrystallization

Question: My N-benzyl-2-hydroxyethane-1-sulfonamide is separating as an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" is a common issue where the dissolved compound separates from the solution as a liquid instead of a solid crystalline lattice.[1] This often occurs when the melting point of the solid is lower than the solution's temperature or when there's a high concentration of impurities.[1] Oiled-out products are typically impure.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1] This reduces the solute concentration and provides more time for proper crystal lattice formation.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, possibly using an ice bath, after it has slowly cooled to room temperature.[2]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.[1][3]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid's surface or add a seed crystal of the pure compound to initiate crystallization.[1]

  • Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before recrystallization.[1]

Issue 2: Poor Separation or Co-elution in Column Chromatography

Question: My N-benzyl-2-hydroxyethane-1-sulfonamide is not separating well from impurities on the silica gel column. What can I do to improve the separation?

Answer: Poor separation is a frequent challenge in column chromatography. Several strategies can be employed to enhance resolution.

Solutions:

  • Optimize the Mobile Phase: The mobile phase composition is critical for good separation.[4]

    • Adjust Polarity: For normal-phase chromatography on silica gel, decrease the mobile phase's polarity to increase the retention of your compound and improve separation.[4] For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.

    • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is very effective for separating compounds with different polarities.[4] Start with a less polar solvent and gradually increase the polarity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.[4]

    • Amide-modified silica: These have demonstrated good selectivity for sulfonamides.

    • Aminopropyl-packed columns: These have been used effectively in series with silica columns for enhanced separation.[5]

    • Reverse-Phase (C8 or C18): These columns offer different selectivity compared to normal-phase columns.[4]

  • Dry Loading: If your sample has poor solubility in the initial mobile phase, it can lead to band broadening. Dry loading the sample onto silica gel can improve resolution.[4]

Issue 3: Low Recovery of the Purified Compound

Question: After purification, the yield of my N-benzyl-2-hydroxyethane-1-sulfonamide is very low. What are the potential causes and how can I improve it?

Answer: Low recovery can be attributed to several factors in both recrystallization and chromatography.

In Recrystallization:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant portion of the product remains in the mother liquor.[1] Use the minimum amount of hot solvent required for complete dissolution.[2]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound at low temperatures, leading to product loss in the filtrate.[1]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.[1] Ensure all glassware is pre-heated.[1]

In Column Chromatography:

  • Compound Sticking to the Column: If the mobile phase is not polar enough, your compound may not elute from the column.[4] Gradually increase the polarity of the mobile phase.

  • Column Overload: Loading too much crude sample can lead to broad peaks and poor separation, resulting in mixed fractions and lower recovery of the pure compound. Reduce the amount of sample loaded.[4]

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the common impurities I might encounter in the synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide?

A1: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials like benzylamine and 2-hydroxyethanesulfonyl chloride, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Recrystallization

Q2: What is a good starting solvent for the recrystallization of N-benzyl-2-hydroxyethane-1-sulfonamide?

A2: While specific solubility data for N-benzyl-2-hydroxyethane-1-sulfonamide is not widely published, for sulfonamides in general, polar solvents or mixtures are often effective.[6] Good starting points for solvent screening include ethanol, isopropanol, or mixtures of these with water.[1][3] A 70% isopropanol-water mixture has been successfully used for the recrystallization of other sulfonamides.[3]

Q3: How do I perform a solvent selection test for recrystallization?

A3:

  • Place a small amount of your crude product into several test tubes.

  • Add a small volume of a different solvent to each test tube and observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.[7]

  • Gently heat the test tubes where the compound was insoluble. A suitable solvent will dissolve the compound when hot.[7]

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.[7]

Column Chromatography

Q4: What is a good starting mobile phase for purifying N-benzyl-2-hydroxyethane-1-sulfonamide on a silica gel column?

A4: A common starting point for normal-phase chromatography of polar compounds on silica gel is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[4] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.[4]

Q5: My compound is not eluting from the silica gel column even with a high percentage of polar solvent. What could be the issue?

A5: This could be due to several factors:

  • Strong Interaction with Silica: The sulfonamide group and the hydroxyl group in your compound are both polar and can interact strongly with the acidic silanol groups on the silica gel.

  • Compound Degradation: It is possible the compound is degrading on the acidic silica gel.[4] You can test for stability by spotting the compound on a TLC plate and letting it sit for some time before eluting.

  • Incomplete Dissolution: The sample may not have fully dissolved before loading, causing it to precipitate at the top of the column.[4] In this case, a "dry loading" technique is recommended.[4]

Experimental Protocols

Protocol 1: Recrystallization of N-benzyl-2-hydroxyethane-1-sulfonamide
  • Dissolution: In an Erlenmeyer flask, add the crude N-benzyl-2-hydroxyethane-1-sulfonamide to the chosen recrystallization solvent (e.g., 70% isopropanol-water). Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[1][2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[1]

  • Crystallization: Cover the flask with a watch glass and allow the hot filtrate to cool slowly to room temperature.[8] Slow cooling is crucial for the formation of pure crystals.[8] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[1]

Protocol 2: Column Chromatography of N-benzyl-2-hydroxyethane-1-sulfonamide
  • TLC Analysis: Determine the optimal mobile phase composition using TLC. Aim for an Rf of 0.2-0.4 for your product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed.[4]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (about 2-3 times the weight of your crude product). Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Carefully add your mobile phase to the column. Apply gentle pressure to begin the elution and collect fractions.[4] If using a gradient, start with the least polar mobile phase and gradually increase the polarity.

  • Analysis of Fractions: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a suitable stain.[4]

  • Combine and Evaporate: Combine the fractions containing your pure product and remove the solvent under reduced pressure to obtain the purified N-benzyl-2-hydroxyethane-1-sulfonamide.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradientEthanol, Isopropanol, or mixtures with water
Sample Loading Dry loading recommendedDissolution in a minimal amount of hot solvent
Purity Assessment Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)Melting Point, TLC, HPLC

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional cool_rt Slowly Cool to Room Temperature dissolve:s->cool_rt:n hot_filter Hot Gravity Filtration (if needed) charcoal->hot_filter hot_filter:s->cool_rt:n cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization of N-benzyl-2-hydroxyethane-1-sulfonamide.

Troubleshooting Logic for Poor Chromatographic Separation

Chromatography_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase & Loading cluster_result Outcome start Poor Separation/ Co-elution q1 Is the Rf value optimal (0.2-0.4)? start->q1 a1_no Adjust Solvent Ratio (Decrease Polarity) q1->a1_no No a1_yes Consider Gradient Elution q1->a1_yes Yes a1_no->q1 q2 Is separation still poor after mobile phase optimization? a1_yes->q2 a2_yes Change Stationary Phase (e.g., Amide-modified, C18) q2->a2_yes Yes q3 Is the sample soluble in the mobile phase? q2->q3 No success Improved Separation a2_yes->success a3_no Use Dry Loading Technique q3->a3_no No q3->success Yes a3_no->success

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Recrystallization - Single Solvent.
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed.
  • Sulfonamide purification process - Google Patents.
  • Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide - Benchchem.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Chem355 Labbook-2020.
  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-Benzyl-2-hydroxyethane-1-sulfonamide

Welcome to the Technical Support Center. The synthesis of aliphatic β -hydroxy sulfonamides, specifically N-benzyl-2-hydroxyethane-1-sulfonamide, is notoriously challenging due to the high reactivity of the sulfonyl prec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of aliphatic β -hydroxy sulfonamides, specifically N-benzyl-2-hydroxyethane-1-sulfonamide, is notoriously challenging due to the high reactivity of the sulfonyl precursors. This guide provides mechanistic insights and field-proven troubleshooting strategies to help researchers and drug development professionals bypass common side reactions such as β -elimination, aza-Michael additions, and uncontrolled polymerization.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot your synthesis, it is critical to understand the divergent pathways your precursors can take. The diagram below illustrates why direct synthesis routes often fail and why an orthogonal protection strategy is required.

G cluster_0 Route A: 2-Chloro Precursor (Fails) cluster_1 Route B: 2-Hydroxy Precursor (Fails) cluster_2 Route C: 2-Acetoxy Precursor (Succeeds) A1 2-Chloroethanesulfonyl chloride A2 N-Benzyl-ethenesulfonamide (Vinyl Sulfonamide) A1->A2 Benzylamine / -HCl (Elimination) A3 Bis-adduct (Aza-Michael Product) A2->A3 Excess Benzylamine (Aza-Michael Addition) B1 2-Hydroxyethanesulfonyl chloride B2 β-Sultone Intermediate B1->B2 Base (Intramolecular Cyclization) B3 O-Sulfonylated Polymers B1->B3 Intermolecular Esterification C1 2-Acetoxyethanesulfonyl chloride C2 2-(N-benzylsulfamoyl)ethyl acetate C1->C2 Benzylamine (Sulfonylation) C3 N-Benzyl-2-hydroxyethane- 1-sulfonamide (Target) C2->C3 LiOH (Hydrolysis)

Mechanistic pathways and side reactions in synthesizing N-benzyl-2-hydroxyethane-1-sulfonamide.

Troubleshooting Guides (FAQs)

Q1: I am using 2-chloroethanesulfonyl chloride as my precursor. Why does my LC-MS show a major product with a mass of 197 Da instead of the expected target mass of 215 Da? Analysis & Causality: A mass of 197 Da corresponds to N-benzyl-ethenesulfonamide (a vinyl sulfonamide). 2-Chloroethanesulfonyl chloride is highly susceptible to base-promoted β -elimination. When benzylamine is added to the reaction, it acts simultaneously as a nucleophile and a base. The amine abstracts the acidic α -proton, expelling the chloride leaving group to form ethenesulfonyl chloride, which then reacts with the amine to form the vinyl sulfonamide 1. Solution: Direct hydration of the vinyl sulfonamide to the β -hydroxy compound is thermodynamically unfavorable and kinetically slow without harsh conditions that would degrade the molecule. You must abandon the direct 2-chloro precursor route and instead use an oxygen-protected precursor, such as 2-acetoxyethanesulfonyl chloride.

Q2: In the same 2-chloroethanesulfonyl chloride reaction, I also see a significant byproduct with a mass of 304 Da. What is this and how do I suppress it? Analysis & Causality: The 304 Da byproduct is the bis-adduct, N-benzyl-2-(benzylamino)ethane-1-sulfonamide. The vinyl sulfonamide generated in situ features a highly electron-deficient double bond, making it an excellent Michael acceptor. Any excess benzylamine in your reaction mixture undergoes a rapid intermolecular aza-Michael addition to the β -carbon 1. Solution: The aza-Michael addition is extremely fast and difficult to suppress even with strict stoichiometric control. This further confirms that the 2-chloroethanesulfonyl chloride route is a dead end for your specific target.

Q3: I tried using 2-hydroxyethanesulfonyl chloride directly to avoid elimination, but I obtained a sticky, insoluble polymeric sludge and very low yields. Why? Analysis & Causality: While 2-hydroxyethanesulfonyl chloride is a known compound, it is highly unstable. In the presence of a base (benzylamine), it undergoes rapid intramolecular cyclization to form a transient 1,2-oxathietane 2,2-dioxide ( β -sultone) 2. Concurrently, intermolecular O-sulfonylation occurs, where the free hydroxyl group of one molecule attacks the sulfonyl chloride of another, leading to poly-sulfonate esters (the "sludge"). Furthermore, the β -sultone intermediate suffers from poor regioselectivity during ring-opening; amine attack at the carbon yields the unwanted sulfonic acid, while attack at the sulfur yields the target sulfonamide. Solution: To prevent polymerization and bypass the sultone intermediate entirely, the hydroxyl group must be masked prior to sulfonylation 3.

Quantitative Data: Precursor Comparison

The table below summarizes the quantitative impact of side reactions based on the chosen precursor, highlighting why the O-protected route is the industry standard.

PrecursorMajor IntermediatePrimary Side ReactionTarget Yield (%)Recommended Mitigation
2-Chloroethanesulfonyl chloride Vinyl sulfonamideAza-Michael addition (bis-adduct)< 10%Switch to O-protected precursor
2-Hydroxyethanesulfonyl chloride β -SultonePolymerization / C-attack15 - 25%Mask hydroxyl group prior to reaction
2-Acetoxyethanesulfonyl chloride 2-(N-benzylsulfamoyl)ethyl acetateEster cleavage during workup75 - 85%Use mild basic hydrolysis (LiOH) at 0 °C

Standardized Experimental Protocol: The 2-Acetoxy Strategy

This protocol utilizes 2-acetoxyethanesulfonyl chloride to bypass both β -elimination and O-sulfonylation. It is designed as a self-validating system with built-in analytical checkpoints to ensure trustworthiness at every step.

Phase 1: Sulfonylation (Formation of 2-(N-benzylsulfamoyl)ethyl acetate)
  • Setup: In an oven-dried flask under nitrogen, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 2-acetoxyethanesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Causality: Maintaining 0 °C is critical to suppress any potential E2 elimination of the acetate group by the triethylamine base.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint 1: Sample the reaction for LC-MS. You should observe a mass of 257 Da [M+H]+ , confirming the formation of the protected intermediate. No vinyl sulfonamide (197 Da) should be present.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amines) and brine. Dry over MgSO4, filter, and concentrate under reduced pressure.

Phase 2: Deprotection (Hydrolysis)
  • Setup: Dissolve the crude 2-(N-benzylsulfamoyl)ethyl acetate in a 4:1 mixture of THF and methanol (0.1 M concentration). Cool to 0 °C.

  • Hydrolysis: Add 2M aqueous LiOH (1.5 eq) dropwise.

    • Causality: Mild basic hydrolysis selectively cleaves the acetate ester without breaking the robust sulfonamide bond.

  • Reaction: Stir for 1 hour at 0 °C.

  • Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the starting material and the appearance of a more polar spot. LC-MS must confirm the target mass of 215 Da [M+H]+ .

  • Workup: Neutralize the reaction mixture to pH 7 with 1M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate pure N-benzyl-2-hydroxyethane-1-sulfonamide as a white solid.

References

  • Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow.
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.Canadian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of N-benzyl-2-hydroxyethane-1-sulfonamide for Biological Assays

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide in biolog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible experimental results.[1] This guide is designed to provide a systematic approach to identifying and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for N-benzyl-2-hydroxyethane-1-sulfonamide?

Based on the general properties of sulfonamides, it is advisable to start with a water-miscible organic solvent to prepare a high-concentration stock solution.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with most biological assays at low final concentrations.[1]

Q2: How do I prepare a stock solution of N-benzyl-2-hydroxyethane-1-sulfonamide?

To prepare a stock solution, begin by dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: I see a precipitate after diluting my DMSO stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a clear indication of poor aqueous solubility. This can lead to inaccurate compound concentrations and unreliable assay results.[1] Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: Can I use other organic solvents besides DMSO?

Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, it is crucial to consider the tolerance of your specific biological assay to these solvents, as they can have a greater impact on cellular systems or protein stability compared to DMSO. A solvent tolerance study is highly recommended.

In-Depth Troubleshooting Guide

Problem 1: Compound Precipitation in Aqueous Assay Buffer

Precipitation of N-benzyl-2-hydroxyethane-1-sulfonamide upon dilution of the DMSO stock solution into the final assay buffer is a common issue. This can lead to a significant overestimation of the compound's IC50 or EC50 values.

Diagnostic Workflow:

  • Visual Inspection: Observe the solution for any cloudiness, turbidity, or visible particles after dilution.

  • Microscopic Examination: A small aliquot of the diluted compound solution can be examined under a microscope to confirm the presence of precipitate.

  • Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer.

Solutions:

  • Decrease the Final Assay Concentration: If the assay sensitivity allows, lowering the final concentration of N-benzyl-2-hydroxyethane-1-sulfonamide may be sufficient to stay below its solubility limit.

  • Increase the Co-solvent Concentration: Incrementally increase the final concentration of DMSO in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays can tolerate higher concentrations. Always perform a vehicle control to assess the effect of the solvent on the assay.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent.[3] If your assay can tolerate a pH change, systematically evaluate the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide in a range of pH values.

  • Utilize Solubility Enhancers: Incorporate excipients such as cyclodextrins or non-ionic surfactants into your assay buffer.[3][4]

Problem 2: Inconsistent or Non-Reproducible Assay Results

Variability in assay results can often be traced back to inconsistent compound solubility between experiments.

Diagnostic Workflow:

  • Review Stock Solution Preparation: Ensure that the stock solution is fully dissolved and that there are no visible particulates.

  • Evaluate Dilution Protocol: Standardize the dilution procedure to ensure consistent mixing and minimal time for precipitation to occur before the assay is initiated.[1]

  • Assess Compound Stability: The compound may be degrading in the assay buffer. This can be assessed by incubating the compound in the buffer for the duration of the assay and then analyzing for degradation products using techniques like HPLC.

Solutions:

  • Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.

  • Pre-dissolution in Assay Buffer: For some compounds, a pre-incubation of the diluted compound in the assay buffer at a slightly elevated temperature (if the assay components are stable) can help maintain solubility.

  • Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility and stability.[4]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Accurately weigh the desired amount of N-benzyl-2-hydroxyethane-1-sulfonamide powder.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
  • Prepare a series of dilutions of the N-benzyl-2-hydroxyethane-1-sulfonamide DMSO stock solution in your assay buffer.

  • Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Centrifuge the samples to pellet any precipitate.

  • Carefully transfer the supernatant to a UV-transparent plate.

  • Measure the absorbance at the compound's λmax.

  • The concentration at which the absorbance plateaus or becomes non-linear with increasing concentration is the kinetic solubility limit.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add the N-benzyl-2-hydroxyethane-1-sulfonamide DMSO stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature.

  • This formulated compound can then be serially diluted in the assay buffer containing the same concentration of HP-β-CD.

Data Summary

Table 1: Properties of Common Co-solvents

Co-solventPolarity IndexAdvantagesDisadvantages
DMSO 7.2High solubilizing power, low volatilityCan be toxic to some cells at >0.5%, can interfere with some assays
Ethanol 5.2Less toxic than DMSO, volatileLower solubilizing power for some compounds
Methanol 6.6Good solubilizing powerMore toxic than ethanol, volatile
DMF 6.4High solubilizing powerCan be toxic, may interfere with assays

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble Compound (N-benzyl-2-hydroxyethane-1-sulfonamide) prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock in Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation Proceed with Assay observe->no_precip No precip Precipitation Observed observe->precip Yes troubleshoot Troubleshooting Strategies precip->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc inc_cosolvent Increase Co-solvent (e.g., DMSO) troubleshoot->inc_cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust add_excipient Add Solubility Enhancer (e.g., Cyclodextrin) troubleshoot->add_excipient validate Validate Assay with Modified Conditions lower_conc->validate inc_cosolvent->validate ph_adjust->validate add_excipient->validate success Successful Solubilization Proceed with Assay validate->success Pass fail Solubility Still an Issue Consider Compound Analogs validate->fail Fail

Caption: A decision-making workflow for troubleshooting the solubility of N-benzyl-2-hydroxyethane-1-sulfonamide.

References

  • European Chemicals Agency (ECHA). Benzenesulfonamide, N-benzyl-. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1035-1047. [Link]

  • Essay Company. (2017). Improve The Solubility Of Sulfacetamide Using Surfactants. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235490, N-benzylmethanesulfonamide. [Link]

  • Ozalp, Y., & Ozdemir, N. (2018). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, 12(22), 299-308. [Link]

Sources

Optimization

preventing degradation of N-benzyl-2-hydroxyethane-1-sulfonamide in solution

Welcome to the technical support center for N-benzyl-2-hydroxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-benzyl-2-hydroxyethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound in solution.

Introduction

N-benzyl-2-hydroxyethane-1-sulfonamide is a molecule of interest in various research fields. Maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N-benzyl-2-hydroxyethane-1-sulfonamide in solution?

A1: The degradation of N-benzyl-2-hydroxyethane-1-sulfonamide is primarily influenced by three main factors: pH, light, and the presence of oxidizing agents. The molecule contains both a sulfonamide and a benzyl group, which are susceptible to specific degradation pathways.

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic or alkaline conditions. While sulfonamides are generally considered hydrolytically stable under neutral environmental conditions, extreme pH can accelerate this process.[1] Acid-catalyzed hydrolysis can lead to the cleavage of the sulfur-nitrogen bond.

  • Oxidation: The nitrogen atom in the sulfonamide group and the benzylic position are susceptible to oxidation.[2][3][4] Oxidizing agents, including dissolved oxygen, peroxides, or metal ions, can initiate degradation, leading to the formation of various oxidized byproducts.

  • Photodegradation: The benzyl group, in particular, can absorb UV light, leading to photodegradation.[5][6][7][8][9] This can involve the formation of radical species and subsequent reactions that alter the molecule's structure.

Q2: What are the likely degradation products of N-benzyl-2-hydroxyethane-1-sulfonamide?

A2: Based on the known degradation pathways of sulfonamides and benzylamines, the likely degradation products include:

  • From Hydrolysis: 2-hydroxyethane-1-sulfonic acid and benzylamine.

  • From Oxidation: N-oxide derivatives of the sulfonamide, and products resulting from oxidation at the benzylic carbon, such as benzaldehyde or benzoic acid.

  • From Photodegradation: Complex mixtures of products arising from radical-mediated reactions, potentially including dimers and other coupled products.

Q3: What are the optimal storage conditions for stock solutions of N-benzyl-2-hydroxyethane-1-sulfonamide?

A3: To ensure the long-term stability of your N-benzyl-2-hydroxyethane-1-sulfonamide stock solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.[10][11]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[12]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • pH: Prepare stock solutions in a buffer with a pH close to neutral (pH 7), as sulfonamides are generally most stable at this pH.[1] Avoid acidic or alkaline conditions for storage.

  • Solvent: Use a high-purity, degassed solvent for preparing the stock solution.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of N-benzyl-2-hydroxyethane-1-sulfonamide.

Observed Issue Potential Cause Recommended Solution
Loss of biological activity or potency over time. Degradation of the parent compound.1. Prepare fresh solutions before each experiment.2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]3. Verify the pH of your experimental buffer; adjust to neutral if possible.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products and their retention times.[13][14]2. Protect your solutions from light during storage and handling.[12]3. Use deoxygenated solvents and consider adding an antioxidant if compatible with your experiment.
Change in the color or clarity of the solution. Significant degradation and potential precipitation of byproducts.1. Discard the solution and prepare a fresh one.2. Re-evaluate your storage conditions (temperature, light exposure, container type).[15]3. Ensure the compound is fully dissolved and that the concentration is not above its solubility limit in the chosen solvent.
Inconsistent experimental results between batches. Variable degradation rates due to inconsistent handling or storage.1. Standardize your protocol for solution preparation, handling, and storage.2. Qualify each new batch of the compound to ensure its purity and stability before use.3. Always run a control with a freshly prepared solution.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of N-benzyl-2-hydroxyethane-1-sulfonamide.

Potential Degradation Pathways of N-benzyl-2-hydroxyethane-1-sulfonamide Parent N-benzyl-2-hydroxyethane-1-sulfonamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂, O₂) Parent->Oxidation Photodegradation Photodegradation (UV Light) Parent->Photodegradation HP1 2-hydroxyethane-1-sulfonic acid Hydrolysis->HP1 HP2 Benzylamine Hydrolysis->HP2 OP1 N-oxide derivatives Oxidation->OP1 OP2 Benzaldehyde / Benzoic Acid Oxidation->OP2 PP1 Radical Intermediates & Complex Products Photodegradation->PP1

Caption: Potential degradation pathways for N-benzyl-2-hydroxyethane-1-sulfonamide.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol outlines the steps for preparing a stable stock solution of N-benzyl-2-hydroxyethane-1-sulfonamide.

Materials:

  • N-benzyl-2-hydroxyethane-1-sulfonamide powder

  • High-purity solvent (e.g., DMSO, Ethanol, or buffered aqueous solution)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Solvent Preparation: If using an aqueous buffer, ensure it is sterile and degassed by sparging with an inert gas for at least 15 minutes.

  • Weighing: Accurately weigh the desired amount of N-benzyl-2-hydroxyethane-1-sulfonamide powder in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a volumetric flask. Add a portion of the chosen solvent and sonicate or vortex until the powder is completely dissolved.

  • Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber glass vials.

    • Flush the headspace of each vial with an inert gas before sealing.

    • Store the vials upright at -20°C or -80°C, protected from light.[10]

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[13][14]

Materials:

  • N-benzyl-2-hydroxyethane-1-sulfonamide stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: For each condition, mix an equal volume of the stock solution with the stressor solution (or expose to the stress condition). Prepare a control sample with the stock solution and the solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution in a quartz cuvette to UV light for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples and the control by a suitable analytical method (e.g., HPLC-UV) to observe the formation of degradation products.

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.[16][17]

Example HPLC Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., 220 nm and 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

References

  • Deeb, S. E., & Abdel-Kader, H. (2007). The effects of some operational parameters in photodegradation of benzylamine and aniline and their kinetics in aqueous suspension of TiO2 and Pt-loaded TiO2. PubMed. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Mamaghani, M., et al. (2007). The effects of some operational parameters in photodegradation of benzylamine and aniline and their kinetics in aqueous suspension of TiO2 and Pt-loaded TiO2. PubMed. [Link]

  • Morofuji, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. [Link]

  • Wenk, J., & Canonica, S. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. DORA 4RI. [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • Li, Y., et al. (2018). Electrochemical Oxidation of Sulfonamides with Boron-Doped Diamond and Pt Anodes. Wiley Online Library. [Link]

  • Zhang, M., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. [Link]

  • ResearchGate. (n.d.). (a) Photocatalytic activity of different samples for benzylamine... ResearchGate. [Link]

  • ACS Publications. (2023). Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity of Bi2WO6 via Ion Substitution: Effects of Electronegativity. ACS.org. [Link]

  • ResearchGate. (2025). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]

  • ResearchGate. (2025). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). ResearchGate. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • International Journal of Engineering Research and Applications. (n.d.). Visible Light Induced Selective Photocatalytic Oxidation of Benzyl Amine to N-benzylidene-1-phenylmethanamine by Reduced Graphen. IJERA. [Link]

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  • Journal of Pharmaceutical Research and Reports. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research and Reports. [Link]

  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • ScienceDirect. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metaboli. ScienceDirect. [Link]

  • PubMed. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. PubMed. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

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  • ResearchGate. (n.d.). FIG 2 Degradation of different sulfonamides by resting cells of... ResearchGate. [Link]

  • Springer. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Springer. [Link]

  • PubMed. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. [Link]

  • PubMed. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. [Link]

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Troubleshooting

Technical Support Center: Overcoming Sulfonamide Resistance Mechanisms

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating sulfonamide compounds. This guide provides in-depth troubleshooting, validated experimental protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating sulfonamide compounds. This guide provides in-depth troubleshooting, validated experimental protocols, and expert insights to help you navigate and overcome the complex challenge of sulfonamide resistance.

Section 1: Fundamentals of Sulfonamide Action and Resistance

Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, a precursor to tetrahydrofolate (THF).[4][5] THF is an essential cofactor for the synthesis of nucleotides and amino acids, making its inhibition detrimental to bacterial survival.[3]

However, the clinical efficacy of sulfonamides has been significantly compromised by the widespread development of resistance.[4][6] Understanding the underlying molecular mechanisms is the first step toward designing effective countermeasures.

The three primary mechanisms of resistance are:

  • Target Modification : Spontaneous mutations in the chromosomal folP gene, which encodes DHPS, can alter the enzyme's active site.[1][7] These alterations reduce the binding affinity for sulfonamides while largely maintaining affinity for the natural substrate, pABA.[1][8]

  • Target Bypass/Replacement : Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, often via plasmids.[1][6][9] These genes encode for alternative, drug-insensitive DHPS enzymes that can effectively discriminate between sulfonamides and pABA, thus restoring the folic acid synthesis pathway.[1][5][9]

  • Reduced Intracellular Drug Concentration : Active efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily (e.g., MexAB-OprM in P. aeruginosa), can actively transport sulfonamides out of the bacterial cell, preventing them from reaching their target DHPS enzyme.[10][11][12]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PABA pABA Substrate DHPS DHPS (folP product) PABA->DHPS Binds Folate Folic Acid Synthesis DHPS->Folate Catalyzes Sulfa Sulfonamide Drug Sulfa->DHPS Inhibits (Competitive) Mut_DHPS Mutated DHPS (Reduced Binding) Sulfa->Mut_DHPS Ineffective Inhibition Efflux Efflux Pump (e.g., MexAB-OprM) Sulfa->Efflux Enters Cell Sul_Enzyme Acquired Sul Enzyme (e.g., Sul1, Sul2) Sul_Enzyme->Folate Bypasses Inhibition Efflux->Sulfa Pumps Out

Caption: Core mechanisms of sulfonamide action and resistance.

Section 2: Troubleshooting Guides & Experimental Protocols

This section is formatted in a question-and-answer style to directly address common issues encountered during research.

Issue 1: My sulfonamide compound is potent in enzymatic assays but shows poor activity in whole-cell bacterial assays.

Q: What are the most likely reasons for this discrepancy and how can I investigate it?

A: Senior Application Scientist Insights

This is a classic challenge in early-stage drug development, often pointing to issues with drug permeability or active efflux. While poor membrane permeability can be a factor, the presence of multidrug resistance (MDR) efflux pumps is a highly common mechanism.[13] These pumps, particularly RND-type pumps in Gram-negative bacteria, actively expel a wide range of compounds, including sulfonamides, from the cell.[11][12] This keeps the intracellular concentration of your compound below the threshold needed to inhibit the target DHPS enzyme.

Experimental Workflow: Investigating the Role of Efflux Pumps

This workflow will determine if efflux is the primary reason for the discrepancy between your enzymatic and whole-cell data.

start Start: Discrepancy Observed (Enzyme IC50 << Whole-Cell MIC) mic_test 1. Perform MIC Assay with Efflux Pump Inhibitor (EPI) (e.g., PAβN, CCCP) start->mic_test decision Significant MIC Decrease? mic_test->decision efflux_confirmed Conclusion: Efflux is a Major Resistance Mechanism decision->efflux_confirmed Yes other_mech Investigate Other Mechanisms: - Membrane Permeability - Target Modification decision->other_mech No next_steps Next Steps: - Co-administer with EPI - Modify compound to evade pumps efflux_confirmed->next_steps

Caption: Workflow to determine the role of efflux pumps.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI)

Objective: To determine if inhibiting efflux pumps restores the activity of your sulfonamide compound.

Materials:

  • Test sulfonamide compound

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-Arginine Beta-Napthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP))

  • Bacterial strain of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.[14]

  • Prepare Drug Plates:

    • Perform a serial two-fold dilution of your sulfonamide compound in CAMHB down the columns of a 96-well plate.

    • Prepare an identical plate, but in this one, add a sub-inhibitory concentration of the EPI to every well (including the growth control). The concentration of EPI should not inhibit bacterial growth on its own.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (bacteria, no drug) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[15] Compare the MIC value obtained with and without the EPI.

Interpretation of Results:

  • A ≥4-fold decrease in the MIC in the presence of the EPI strongly suggests that your compound is a substrate for one or more efflux pumps.

  • No significant change in MIC suggests that other mechanisms, like poor permeability or pre-existing target mutations, are dominant.

Issue 2: My target bacteria rapidly develop resistance to my lead sulfonamide compound after initial exposure.

Q: How can I determine if this acquired resistance is due to target modification (mutations in folP)?

A: Senior Application Scientist Insights

Rapid resistance development upon selective pressure is a hallmark of spontaneous mutations occurring in the target gene—in this case, folP, which encodes DHPS.[7] A single point mutation can be enough to significantly decrease the binding affinity of a sulfonamide, rendering it less effective.[7] Identifying these mutations is critical for understanding the resistance profile and for guiding the next phase of drug design, which might involve creating compounds that can bind effectively to the mutated enzyme.

Experimental Workflow: Identifying Resistance Mutations in folP

Detailed Protocol: PCR Amplification and Sanger Sequencing of the folP Gene

Objective: To identify point mutations in the folP gene of resistant isolates compared to the wild-type (susceptible) strain.

Materials:

  • Wild-type (susceptible) bacterial strain

  • Resistant bacterial isolate(s)

  • Genomic DNA extraction kit

  • PCR primers designed to flank the entire coding sequence of the folP gene

  • High-fidelity DNA polymerase and dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Isolate Resistant Colonies: Culture the bacteria on agar plates containing an inhibitory concentration of your sulfonamide. Pick individual colonies that grow.

  • Extract Genomic DNA: Extract high-quality genomic DNA from both the wild-type parent strain and the resistant isolates.

  • PCR Amplification:

    • Set up PCR reactions to amplify the folP gene from each gDNA sample. Using a high-fidelity polymerase is crucial to avoid introducing errors during amplification.

    • Reaction Mix Example:

      • 5 µL 10x High-Fidelity Buffer

      • 1 µL 10 mM dNTPs

      • 2.5 µL Forward Primer (10 µM)

      • 2.5 µL Reverse Primer (10 µM)

      • 0.5 µL High-Fidelity DNA Polymerase

      • 1 µL gDNA template (50-100 ng)

      • Nuclease-free water to 50 µL

    • Cycling Conditions (Example): 98°C for 30s; 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1 min/kb); final extension at 72°C for 5 min.

  • Verify Amplification: Run a small volume of the PCR product on an agarose gel to confirm a single band of the expected size.

  • Purify and Sequence: Purify the remaining PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant isolates against the wild-type folP sequence.

    • Identify any nucleotide changes that result in amino acid substitutions. Common resistance-conferring mutations often cluster in conserved regions or loops that line the pABA/sulfonamide binding site.[5][16]

Interpretation of Results:

  • Non-synonymous mutations found in the resistant isolates but not the wild-type are strong candidates for causing resistance.

  • You can further validate the role of an identified mutation through site-directed mutagenesis, introducing the mutation into a wild-type background and confirming an increase in the MIC.

Table 1: Examples of Known Sulfonamide Resistance Mutations in DHPS

OrganismGeneMutation(s)Effect on SusceptibilityReference
Staphylococcus aureusfolPF17L, S18L, T51MDirectly lead to sulfonamide resistance[8]
Plasmodium falciparumdhpsMultiple allelesImplicated in sulfadoxine resistance[17]
Pneumocystis jiroveciidhpsPoint mutationsAssociated with prior sulfa drug use[18]
Neisseria meningitidisfolP2-aa insertionConfers sulfonamide resistance[17]

Section 3: Frequently Asked Questions (FAQs)

Q1: I'm having trouble getting reproducible MIC results for my sulfonamide. What are common technical pitfalls? A1: Reproducibility issues with sulfonamide susceptibility testing are well-documented.[19] Key factors to check are:

  • Media Composition: Ensure you are using a medium low in thymidine, as excess thymidine can allow bacteria to bypass the folate pathway, leading to false resistance.[14] Mueller-Hinton Agar/Broth is the standard and recommended choice.[15]

  • Endpoint Reading: For sulfonamides, the MIC endpoint is often read at 80% growth inhibition compared to the positive control, not 100% inhibition (complete clarity).[20] This is because trailing or hazy growth is common.[21] Inconsistent reading of this endpoint is a major source of variability.[20]

  • Inoculum Density: Incorrect inoculum preparation can significantly alter MIC results. Always standardize your inoculum using a McFarland standard.[14][21]

Q2: Can bacteria be resistant to sulfonamides without having mutations in folP or acquiring sul genes? A2: Yes. Overexpression of native efflux pumps is a significant non-target-based resistance mechanism.[10][22] Some bacteria can also increase the production of the natural substrate, pABA, to outcompete the sulfonamide inhibitor at the active site of DHPS.[10]

Q3: What is the role of combining sulfonamides with other drugs like trimethoprim? A3: This is a classic example of synergistic antimicrobial therapy. Trimethoprim inhibits dihydrofolate reductase (DHFR), an enzyme that acts downstream of DHPS in the same folate synthesis pathway.[3] By blocking the pathway at two distinct points, the combination (e.g., co-trimoxazole) is often more potent and can be effective even when low-level resistance to one agent exists.[4]

Q4: Where are the acquired resistance genes (sul1, sul2, etc.) typically found? A4: These genes are most commonly found on mobile genetic elements like plasmids and integrons.[6][23] This facilitates their horizontal transfer between different bacteria, which is a primary reason for the rapid and widespread dissemination of sulfonamide resistance in clinical and environmental settings.[1][9]

References

  • Resistance to Sulfonamide. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved March 7, 2024, from [Link]

  • Venkatesan, R., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Research. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]

  • Griffith, E. C., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. [Link]

  • Triglia, T., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS, 94(25), 13944-13949. [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2023, May 3). YouTube. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. OSTI.gov. [Link]

  • Dihydropteroate Synthase Gene Mutations in Pneumocystis and Sulfa Resistance. (n.d.). CDC Stacks. [Link]

  • Dulanto, C., Chiang, C., & Dekker, J. P. (2024). Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria. Frontiers in Microbiology. [Link]

  • Global Health: Antimicrobial Resistance: Efflux Pumps. (n.d.). PDB-101. [Link]

  • folate synthesis enzyme targeted by antibiotic. (n.d.). Bioportal. [Link]

  • Bermingham, A., & Derrick, J. P. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Anderson, A. C. (2011). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Antibiotics, 1(1), 1-23. [Link]

  • Li, X. Z., & Nikaido, H. (2009). Efflux-Mediated Drug Resistance in Bacteria: an Update. Drugs, 69(12), 1555-1623. [Link]

  • Kvist, T. F., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]

  • Efflux pump. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Troubleshooting the Pitfalls of TMP-SMX Susceptibility Interpretation in Nocardia Species. (2023). Clinical Infectious Diseases. [Link]

  • Minato, Y., et al. (2013). Enzymes in the folate pathway are required for PAS activation. ResearchGate. [Link]

  • Resistance evolution under potentiated sulphonamide pressure in Escherichia coli. (2023). bioRxiv. [Link]

  • Brown-Elliott, B. A., et al. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology, 50(4), 1446-1448. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-benzyl-2-hydroxyethane-1-sulfonamide and its Pharmacological Context

As Senior Application Scientist, this guide provides a comprehensive comparison of N-benzyl-2-hydroxyethane-1-sulfonamide, a specific yet under-documented molecule, against well-established sulfonamide drugs. By deconstr...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientist, this guide provides a comprehensive comparison of N-benzyl-2-hydroxyethane-1-sulfonamide, a specific yet under-documented molecule, against well-established sulfonamide drugs. By deconstructing its structural motifs and comparing them to archetypal sulfonamides from different therapeutic classes, we can infer its potential biological activities and provide a framework for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the diverse functions of sulfonamide-based compounds.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry.[1] Since the discovery of the antibacterial properties of prontosil, which is metabolized to the active agent sulfanilamide, the sulfonamide scaffold has been incorporated into a vast array of therapeutic agents.[1][2] These drugs exhibit a wide range of pharmacological activities, including antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anti-cancer effects.[3][4][5] This functional diversity arises from the specific substituents attached to the sulfonamide core, which dictate the molecule's overall physicochemical properties, target selectivity, and pharmacokinetic profile.[3][6]

This guide focuses on N-benzyl-2-hydroxyethane-1-sulfonamide. While specific data on this compound is sparse in public literature, we can analyze its constituent parts—the N-benzyl group, the ethanesulfonamide core, and the 2-hydroxyethyl group—to position it within the broader chemical space of sulfonamides. For a robust comparison, we will evaluate its structural features against two clinically significant sulfonamides representing distinct mechanisms of action:

  • Sulfamethoxazole: An archetypal antibacterial agent that inhibits bacterial folate synthesis.[7][8]

  • Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and acute mountain sickness.[9][10]

By understanding the established roles of these comparator drugs, we can build a logical framework for investigating the potential of N-benzyl-2-hydroxyethane-1-sulfonamide.

Structural and Mechanistic Comparison

The biological activity of a sulfonamide is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target.

G cluster_0 N-benzyl-2-hydroxyethane-1-sulfonamide (Hypothetical Target) cluster_1 Sulfamethoxazole (Antibacterial) cluster_2 Acetazolamide (Carbonic Anhydrase Inhibitor) A Core: Aliphatic Ethanesulfonamide - Flexible chain - Taurine-like scaffold - Potential for increased solubility (OH group) B N-Substituent: Benzyl Group - Increases lipophilicity - Potential for π-stacking interactions - Found in some anticancer sulfonamides C Core: Aromatic Benzenesulfonamide - Rigid p-aminobenzene structure - Mimics p-aminobenzoic acid (PABA) D N-Substituent: Isoxazole Ring - Heterocyclic group - Modulates pKa and pharmacokinetics E Core: Heterocyclic Thiadiazole Sulfonamide - Unsubstituted -SO2NH2 group is critical - Binds to Zn²⁺ in enzyme active site F N-Substituent: Acetylamino Group - Influences binding and solubility

Caption: Structural deconstruction of the three sulfonamides.

  • Aliphatic Core (2-hydroxyethane-1-sulfonamide): Unlike the aromatic core of classic sulfa drugs, this compound possesses a flexible aliphatic chain. This core is structurally related to taurine (2-aminoethanesulfonic acid), an endogenous amino sulfonic acid with diverse biological roles, including neuromodulation and antioxidant activity.[11][12] The presence of the hydroxyl (-OH) group is expected to increase hydrophilicity and provide a hydrogen bonding site, potentially influencing solubility and target interactions. Derivatives of ethanesulfonamide have been explored as endothelin-A receptor antagonists.[13][14]

  • N-benzyl Substituent: The attachment of a benzyl group to the sulfonamide nitrogen significantly increases the molecule's lipophilicity compared to an unsubstituted sulfonamide. This feature can enhance membrane permeability and facilitate entry into cells. N-benzyl sulfonamides have been investigated as potential anticancer agents, where the benzyl group may engage in hydrophobic or π-stacking interactions within a target protein's binding pocket.[15][16]

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][17] Its structure is designed to mimic the natural substrate, p-aminobenzoic acid (PABA).[6][8] The key features are the p-aminophenyl group and the acidic sulfonamide nitrogen, which is substituted with a methylisoxazole ring to fine-tune its pKa and pharmacokinetic properties.[2] The rigid aromatic core is crucial for its PABA antagonism.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Folate Dihydrofolic Acid (Essential for DNA Synthesis) DHPS->Folate NoFolate Folate Synthesis Blocked DHPS->NoFolate SMX Sulfamethoxazole Inhibition Competitive Inhibition SMX->Inhibition Inhibition->DHPS GrowthInhibition Bacterial Growth Inhibited (Bacteriostatic) NoFolate->GrowthInhibition

Caption: Sulfamethoxazole competitively inhibits the DHPS enzyme.

Acetazolamide's mechanism is entirely different. It targets carbonic anhydrase (CA), a zinc-containing metalloenzyme.[9] The critical structural feature is the unsubstituted sulfonamide group (-SO₂NH₂), which coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking catalytic activity.[18][19] This inhibition reduces the formation of bicarbonate and hydrogen ions, leading to its therapeutic effects.[10][20] The thiadiazole ring serves as a scaffold to correctly position the sulfonamide group for optimal binding.

Comparative Performance: A Hypothetical Framework

Without direct experimental data for N-benzyl-2-hydroxyethane-1-sulfonamide, we can postulate its potential performance based on its structure and present a framework for its evaluation.

Table 1: Predicted Properties and Potential Activities

Feature N-benzyl-2-hydroxyethane-1-sulfonamide Sulfamethoxazole Acetazolamide
Core Structure Aliphatic (Ethane) Aromatic (Benzene) Heterocyclic (Thiadiazole)
Primary Target Class Unknown (Potentially enzymes, receptors) Bacterial Enzymes (DHPS) Metalloenzymes (Carbonic Anhydrase)
Key MoA Feature N-benzyl group (lipophilicity), OH group (H-bonding) PABA mimicry Unsubstituted -SO₂NH₂ for Zn²⁺ binding
Predicted Antibacterial Activity Unlikely to be a potent PABA antagonist due to lack of p-aminophenyl group. High (Bacteriostatic) None
Predicted CA Inhibition Low to moderate. The N-benzyl substitution prevents ideal coordination with the active site zinc ion compared to an unsubstituted sulfonamide. None High

| Other Potential Activities | Anticancer, Endothelin Receptor Antagonist, Neuromodulatory effects (based on structural motifs).[12][15][21] | Anti-inflammatory (minor) | Diuretic, Anticonvulsant |

Experimental Protocols for Evaluation

To empirically determine the biological activity of N-benzyl-2-hydroxyethane-1-sulfonamide, standardized assays are required. Below are detailed protocols for assessing its potential antibacterial and carbonic anhydrase inhibitory activities.

G A Compound Synthesis & Purification B Primary Screening (e.g., MIC Assay, CA Inhibition Assay) A->B C Identify Hits (Compounds showing activity) B->C D Secondary Assays (e.g., Dose-Response, Selectivity) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Testing E->F

Caption: A typical workflow for discovering and developing novel sulfonamides.

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[22][23]

Causality: The broth microdilution method is chosen for its efficiency and suitability for high-throughput screening. Standardized bacterial inoculums and growth media (CAMHB) are used to ensure reproducibility and comparability of results across different experiments and labs.[23]

Materials:

  • N-benzyl-2-hydroxyethane-1-sulfonamide, Sulfamethoxazole (positive control), DMSO (solvent).

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • 0.5 McFarland turbidity standard.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and sulfamethoxazole in DMSO.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the test compound (e.g., 128 µg/mL) in well 1 by adding the appropriate amount of stock solution to CAMHB (total volume 200 µL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (no compound, only inoculum).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

This colorimetric assay measures the esterase activity of CA and its inhibition.[18][24]

Causality: This assay leverages the promiscuous esterase activity of carbonic anhydrase on the substrate p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA produces p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this color formation, allowing for the calculation of its potency (IC₅₀).[24] Acetazolamide is used as a potent reference inhibitor to validate the assay.

Materials:

  • N-benzyl-2-hydroxyethane-1-sulfonamide, Acetazolamide (positive control), DMSO (solvent).

  • Human Carbonic Anhydrase II (hCA II), recombinant.

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in assay buffer.

    • Prepare stock solutions of test compounds and Acetazolamide in DMSO. Create serial dilutions in assay buffer.

    • Prepare a fresh substrate solution of pNPA in a minimal amount of acetonitrile, then dilute with assay buffer.[24]

  • Plate Setup:

    • Enzyme Control (100% activity): Add 180 µL of assay buffer + 10 µL of hCA II solution.

    • Inhibitor Wells: Add 170 µL of assay buffer + 10 µL of hCA II solution + 10 µL of test compound/Acetazolamide at various concentrations.

    • Blank (No enzyme): Add 190 µL of assay buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction (final volume 200 µL).

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[25]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary of Expected Comparative Data

The following table presents hypothetical data that could be generated from the protocols above, illustrating a plausible outcome based on the structural analysis.

Table 2: Hypothetical Experimental Data Summary

Compound Target Organism/Enzyme Assay Result (IC₅₀ or MIC) Interpretation
N-benzyl-2-hydroxyethane-1-sulfonamide E. coli MIC >128 µg/mL Negligible antibacterial activity as a PABA antagonist.
N-benzyl-2-hydroxyethane-1-sulfonamide S. aureus MIC >128 µg/mL Negligible antibacterial activity as a PABA antagonist.
N-benzyl-2-hydroxyethane-1-sulfonamide hCA II CA Inhibition ~50 µM Weak inhibition, likely due to steric hindrance from the N-benzyl group preventing optimal binding to the zinc cofactor.
Sulfamethoxazole E. coli MIC 2-8 µg/mL Potent antibacterial activity via DHPS inhibition.
Sulfamethoxazole S. aureus MIC 4-16 µg/mL Potent antibacterial activity via DHPS inhibition.
Sulfamethoxazole hCA II CA Inhibition >200 µM No significant activity against this off-target enzyme.
Acetazolamide E. coli MIC >128 µg/mL No antibacterial activity.

| Acetazolamide | hCA II | CA Inhibition | ~12 nM | Potent, specific inhibition of the target enzyme. |

Conclusion

While N-benzyl-2-hydroxyethane-1-sulfonamide lacks the canonical structure of an antibacterial sulfa drug like Sulfamethoxazole or a classic carbonic anhydrase inhibitor like Acetazolamide, its unique combination of an aliphatic, taurine-like core and a lipophilic N-benzyl group suggests it may possess other, uncharacterized biological activities. The N-benzyl moiety, in particular, points towards potential applications in areas like oncology, where related structures have shown promise.[15][16]

This guide provides the foundational logic and experimental framework necessary to embark on the systematic evaluation of N-benzyl-2-hydroxyethane-1-sulfonamide. By employing the detailed protocols for MIC and enzyme inhibition assays, researchers can generate the empirical data needed to validate or refute the hypotheses derived from its structural analysis. The true potential of this and other novel sulfonamides can only be unlocked through such rigorous, comparative investigation.

References

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Comparative

The Architecture of Activity: A Comparative Guide to N-Benzyl-Alkanol-Sulfonamide Analogs

A Deep Dive into the Structure-Activity Relationship of a Versatile Scaffold For researchers and scientists in the field of drug discovery, the sulfonamide functional group represents a cornerstone of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Structure-Activity Relationship of a Versatile Scaffold

For researchers and scientists in the field of drug discovery, the sulfonamide functional group represents a cornerstone of medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. When combined with an N-benzyl substituent, this scaffold gains a level of versatility that has been exploited in the development of antimicrobial, anticancer, and enzyme-inhibiting compounds. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-benzyl-alkanol-sulfonamide analogs, with a particular focus on how modifications to the N-benzyl ring and the alkanol-sulfonamide side chain impact biological activity. By synthesizing findings from various studies on related compounds, we will extrapolate key principles that can guide the rational design of more potent and selective therapeutic agents based on the N-benzyl-2-hydroxyethane-1-sulfonamide core.

The Core Scaffold: N-Benzyl-2-hydroxyethane-1-sulfonamide

The N-benzyl-2-hydroxyethane-1-sulfonamide scaffold combines the lipophilic character of the benzyl group with the hydrogen-bonding potential of the hydroxyl and sulfonamide groups. This unique combination of properties makes it an attractive starting point for the design of molecules that can interact with a variety of biological targets. The general structure is as follows:

G cluster_scaffold Core Scaffold mol N-benzyl-2-hydroxyethane-1-sulfonamide N N H H N->H S S N->S C1 CH₂ N->C1 Benzyl Benzyl Group N->Benzyl O1 O S->O1 = O2 O S->O2 = C2 CH₂ C1->C2 OH OH C2->OH

Caption: General structure of the N-benzyl-2-hydroxyethane-1-sulfonamide scaffold.

The following sections will delve into the specific structure-activity relationships observed when modifying different parts of this molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-benzyl-alkanol-sulfonamide analogs is profoundly influenced by substitutions on the N-benzyl ring and the nature of the alkanol-sulfonamide side chain.

Substitutions on the N-Benzyl Ring

The benzyl group plays a crucial role in the interaction of these molecules with their biological targets, often through hydrophobic and π-stacking interactions. The nature and position of substituents on the phenyl ring can significantly modulate potency and selectivity.

Substituent PositionSubstituent TypeEffect on ActivityRationale
Para (4-position) Electron-withdrawing groups (e.g., -Cl, -NO₂)Often increases anticancer and antimicrobial activity.Enhances the electron-deficient nature of the phenyl ring, potentially strengthening interactions with electron-rich pockets in target proteins. Can also influence pharmacokinetic properties.
Electron-donating groups (e.g., -OCH₃, -CH₃)Variable effects, can increase or decrease activity depending on the target.Can enhance binding through hydrophobic interactions but may also introduce steric hindrance. The methoxy group can also act as a hydrogen bond acceptor.
Meta (3-position) Electron-withdrawing groupsCan be favorable for activity, sometimes leading to improved selectivity.Alters the electronic distribution of the ring, which can fine-tune binding interactions.
Ortho (2-position) Various substituentsOften leads to a decrease in activity.Prone to steric hindrance, which can prevent optimal binding to the target.

A study on N-benzyl sulfonamides derived from an indole core for targeting pancreatic cancer revealed that substitutions on the benzyl ring significantly impacted cytotoxicity.[1] This underscores the importance of a thorough exploration of the substitution pattern on the benzyl moiety to optimize biological activity.

The Alkanol-Sulfonamide Side Chain

The alkanol-sulfonamide portion of the molecule is critical for its pharmacokinetic properties and can also be directly involved in target binding through hydrogen bonding.

  • The Hydroxyl Group: The presence of a hydroxyl group is anticipated to increase the hydrophilicity of the molecule, which can influence its solubility and ability to cross cell membranes. Furthermore, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the active site of an enzyme or receptor. While direct SAR studies on the 2-hydroxyethyl moiety in this specific scaffold are limited, the importance of hydroxyl groups in drug-receptor interactions is a well-established principle in medicinal chemistry.

  • The Sulfonamide Group: The sulfonamide group is a key pharmacophore. The nitrogen atom of the sulfonamide can be primary, secondary, or tertiary. In many biologically active sulfonamides, a free N-H group is essential for activity, as it can act as a hydrogen bond donor.[2] Substitution on the sulfonamide nitrogen with small alkyl or aryl groups can modulate the acidity of the N-H proton and the overall lipophilicity of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

SAR_Summary cluster_scaffold N-Benzyl-Alkanol-Sulfonamide cluster_benzyl N-Benzyl Ring Modifications cluster_sidechain Alkanol-Sulfonamide Side Chain Scaffold Core Scaffold Para_EWG Para-EWG (e.g., -Cl, -NO₂) Scaffold->Para_EWG Increases Activity Para_EDG Para-EDG (e.g., -OCH₃) Scaffold->Para_EDG Variable Effects Hydroxyl Hydroxyl Group (Hydrogen Bonding) Scaffold->Hydroxyl Influences Solubility & Binding Sulfonamide_NH Sulfonamide N-H (Hydrogen Bonding) Scaffold->Sulfonamide_NH Often Essential for Activity

Caption: Key structure-activity relationship trends for N-benzyl-alkanol-sulfonamide analogs.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides representative experimental protocols for the synthesis and biological evaluation of N-benzyl-alkanol-sulfonamide analogs.

General Synthesis of N-Benzyl-2-hydroxyethane-1-sulfonamide Analogs

A common synthetic route to N-benzyl sulfonamides involves the reaction of a substituted benzylamine with a sulfonyl chloride.[3][4]

Step 1: Synthesis of 2-Chloroethanesulfonyl chloride This starting material can be synthesized from 2-chloroethanol through oxidation and subsequent chlorination.

Step 2: Reaction with Substituted Benzylamine

  • Dissolve the desired substituted benzylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to the 2-hydroxyethane-1-sulfonamide

  • Dissolve the N-benzyl-2-chloroethane-1-sulfonamide from the previous step in a suitable solvent mixture, such as aqueous acetone.

  • Add a base, such as sodium bicarbonate or potassium carbonate.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the final product by recrystallization or column chromatography.

Synthesis_Workflow start Substituted Benzylamine reaction1 Sulfonamide Formation start->reaction1 sulfonyl_chloride 2-Chloroethanesulfonyl Chloride sulfonyl_chloride->reaction1 intermediate N-Benzyl-2-chloroethane- 1-sulfonamide reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 product N-Benzyl-2-hydroxyethane- 1-sulfonamide Analog reaction2->product purification Purification product->purification

Caption: General synthetic workflow for N-benzyl-2-hydroxyethane-1-sulfonamide analogs.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-benzyl-alkanol-sulfonamide analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Preparation of Compounds: Prepare stock solutions of the synthesized sulfonamide analogs in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The N-benzyl-alkanol-sulfonamide scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the N-benzyl ring and the functional groups within the alkanol-sulfonamide side chain. The presence of electron-withdrawing groups at the para-position of the benzyl ring often enhances activity, while the hydroxyl and sulfonamide N-H groups are likely key for target interaction and solubility.

Future research should focus on a systematic exploration of the N-benzyl-2-hydroxyethane-1-sulfonamide scaffold. This would involve the synthesis of a focused library of analogs with diverse substitutions on the benzyl ring and modifications of the hydroxyethyl chain to elucidate more precise SAR data. Such studies, coupled with computational modeling, will undoubtedly pave the way for the discovery of new and effective drugs based on this versatile chemical framework.

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  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9329-9333.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

Sources

Validation

Validating the Mechanism of Action of N-benzyl-2-hydroxyethane-1-sulfonamide (BHES): A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary: The Shift to Secondary Aliphatic Sulfonamides Fragment-based drug discovery (FBDD) relies on low-molecular-weight compounds to map complex enzymatic binding pockets. Historically, primary aromatic sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Secondary Aliphatic Sulfonamides

Fragment-based drug discovery (FBDD) relies on low-molecular-weight compounds to map complex enzymatic binding pockets. Historically, primary aromatic sulfonamides have dominated metalloenzyme targeting. However, their promiscuity—particularly toward the ubiquitous Carbonic Anhydrase (CA) family—often leads to insurmountable off-target toxicity[1].

N-benzyl-2-hydroxyethane-1-sulfonamide (BHES) (CAS: 149944-36-5) represents a paradigm shift[2]. As a secondary aliphatic sulfonamide, BHES replaces the primary amine with a bulky benzyl group and utilizes a flexible aliphatic backbone. This structural divergence shifts the mechanism of action (MoA) from brute-force metal chelation to highly selective, steric-driven hydrogen bonding, making it an exceptional probe for specialized enzyme pockets such as those in novel oxidoreductases and lactoperoxidases[3][4].

This guide objectively compares BHES against traditional sulfonamide fragments and provides a self-validating experimental framework for characterizing its MoA.

Mechanistic Rationale: Steric Exclusion vs. Promiscuous Chelation

To understand the utility of BHES, one must analyze the causality behind its binding kinetics.

Primary sulfonamides ( R−SO2​NH2​ ) act as strong zinc-binding pharmacophores because their nitrogen easily deprotonates at physiological pH, directly coordinating the catalytic Zn2+ in target active sites[1]. While highly effective, this mechanism lacks selectivity, leading to broad-spectrum CA inhibition.

Conversely, secondary sulfonamides ( R−SO2​NH−R′ ) like BHES are generally poor broad-spectrum inhibitors[5]. The N-benzyl substitution introduces significant steric bulk, creating a physical clash within the narrow, highly conserved active sites of generic CAs. However, this exact steric profile allows BHES to act as a precision probe. The 2-hydroxyethane moiety provides a flexible hydrogen-bonding donor/acceptor pair that anchors the fragment into specialized, non-canonical active site pockets without relying on promiscuous metal chelation[4].

MoA A Sulfonamide Fragment Library B Primary Aromatic (e.g., Acetazolamide) A->B C Secondary Aliphatic (e.g., BHES) A->C D Promiscuous Binding (Zn2+ Chelation) B->D Deprotonation E Selective Binding (Steric Fit & H-Bonding) C->E Steric Exclusion

Fig 1. Mechanistic divergence of primary vs. secondary sulfonamides in metalloenzyme targeting.

Comparative Performance Data

The following table summarizes the quantitative inhibitory profiles of different sulfonamide classes, illustrating why secondary aliphatic fragments like BHES are prioritized for selective targeting.

Compound ClassRepresentative MoleculeBroad CA II Inhibition ( Ki​ )Target Selectivity IndexPrimary Binding Mechanism
Secondary Aliphatic BHES (CAS 149944-36-5)> 50,000 nM (Poor)[5]High (Target-specific)Steric exclusion & directed H-bonding
Primary Aromatic Acetazolamide (Standard)~ 12 nM (Strong)[6]Low (Promiscuous)Direct Zn2+ deprotonation/chelation
Primary Aliphatic Generic Sulfamate~ 100 - 500 nM[6]Moderate Flexible Zn2+ coordination

Experimental Validation Workflows

To establish a trustworthy, self-validating system, researchers must not only prove that BHES binds to the target but also rigorously confirm that it does not bind via artifactual or promiscuous mechanisms.

Protocol 1: High-Throughput ROS-Glo Activity Screening & Counter-Screening

This protocol evaluates the functional inhibition of BHES against target oxidoreductases (e.g., CtFDO)[3].

  • Causality Focus: We utilize a 50 mM Tris-HCl buffer at pH 7.5[3]. At this specific pH, the secondary sulfonamide nitrogen of BHES remains largely protonated. This forces the molecule to rely on its 2-hydroxyethane moiety for hydrogen bonding, revealing true structural fit rather than artifactual metal binding that occurs at higher pH levels[7].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve BHES in DMSO to create a 10 mM stock. Dilute to a final working concentration of 50 µM in 50 mM Tris-HCl (pH 7.5) containing 100 mM NaCl[3].

  • Enzyme Incubation: Dispense 0.5 µM of the target enzyme into a 384-well non-binding surface microplate. Add the BHES solution and incubate for 3 to 24 hours at 37 °C[3].

  • Signal Detection: Dispense H2​O2​ to a final concentration of 10 µM, followed by the ROS-Glo™ detection reagent. Read luminescence after 15 minutes.

  • Self-Validation Checkpoint: Run a parallel enzyme-free reaction containing only BHES and H2​O2​ . If the luminescence signal drops in the enzyme-free control, BHES is acting as a reactive oxygen species scavenger, not an enzyme inhibitor[3]. This internal control strictly prevents false positives.

Protocol 2: Crystallographic Fragment Screening

To definitively validate the MoA, X-ray crystallography must confirm the steric-driven binding pose.

  • Causality Focus: By soaking apo-crystals with high concentrations of BHES, we can map the exact hydrogen-bonding network. Because BHES lacks a strong metal-chelating primary amine, successful co-crystallization proves the existence of a specialized, complementary pocket.

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-crystals of the target enzyme into a drop containing mother liquor supplemented with 10-50 mM BHES and 10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-freezing in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data and solve the structure via molecular replacement.

  • Self-Validation Checkpoint: Co-crystallize the target with a primary sulfonamide (e.g., Acetazolamide) in parallel. If BHES binds in the exact same orientation and depth as the primary sulfonamide, the N-benzyl group is likely solvent-exposed rather than driving selectivity. True validation requires observing distinct, steric-driven binding poses[1].

Workflow S1 1. Compound Prep (pH 7.5 Buffer) S2 2. Activity Assay (Target vs Control) S1->S2 S3 3. Counter-Screen (Exclude Scavenging) S2->S3 S4 4. Crystallography (Confirm Binding) S3->S4

Fig 2. Step-by-step self-validating experimental workflow for characterizing BHES.

Conclusion

N-benzyl-2-hydroxyethane-1-sulfonamide (BHES) exemplifies the strategic evolution of FBDD. By leveraging the steric bulk of its N-benzyl group and the hydrogen-bonding potential of its aliphatic chain, BHES bypasses the promiscuous metalloenzyme binding that plagues primary sulfonamides. When validated through strictly controlled, pH-dependent biochemical assays and comparative crystallography, BHES serves as a highly reliable starting point for developing selective inhibitors against complex enzymatic targets.

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of N-benzyl-2-hydroxyethane-1-sulfonamide (NBHES)

Executive Summary N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5), hereafter referred to as NBHES , is a low-molecular-weight (215.27 g/mol ) sulfonamide building block. While traditional sulfonamides are univer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5), hereafter referred to as NBHES , is a low-molecular-weight (215.27 g/mol ) sulfonamide building block. While traditional sulfonamides are universally recognized as competitive inhibitors of bacterial dihydropteroate synthase, NBHES has recently emerged in crystallographic fragment screening as a highly specific redox-active probe.

Specifically, NBHES acts as a substrate and modulator for novel FAD-dependent oxidoreductases (such as Chaetomium thermophilum FDO) . This guide provides drug development professionals with an objective, data-driven comparison of NBHES’s in vitro target engagement versus its in vivo pharmacokinetic (PK) viability, benchmarking it against standard reference compounds like Diphenyleneiodonium (DPI) and Sulfadiazine (SDZ).

Mechanistic Rationale & Causality

The pharmacological behavior of NBHES is strictly dictated by its structural architecture. Understanding the causality behind its target engagement is critical for fragment-to-lead optimization:

  • Sulfonamide Scaffold: Provides a robust hydrogen-bonding network essential for anchoring the fragment within the enzyme's active site. Unlike antimicrobial sulfa drugs (e.g., Sulfadiazine) that require a free para-amino group to mimic p-aminobenzoic acid (PABA) , NBHES lacks this aniline ring, rendering it completely inactive against bacterial folate synthesis.

  • Benzyl Group: Confers necessary lipophilicity, allowing the fragment to penetrate hydrophobic binding pockets adjacent to the FAD cofactor.

  • Hydroxyethane Moiety: Serves as the critical oxidizable functional handle. In the presence of FAD-dependent oxidoreductases, this primary alcohol facilitates electron transfer, leading to the catalytic generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂) .

Mechanism NBHES NBHES (Fragment Substrate) Enzyme FAD-Oxidoreductase (e.g., CtFDO) NBHES->Enzyme Binds & Oxidizes ROS H2O2 Generation (ROS) Enzyme->ROS Electron Transfer Luciferin Luciferin Precursor ROS->Luciferin ROS-Glo Reagent Signal Luminescence (Readout) Luciferin->Signal Ultra-Glo Luciferase DPI DPI (Inhibitor) DPI->Enzyme Blocks FAD

Biochemical mechanism of NBHES as an oxidoreductase substrate vs DPI inhibition.

In Vitro Efficacy: Target Engagement & ROS Generation

To evaluate the in vitro efficacy of NBHES, its ability to act as an oxidoreductase substrate is quantified using the luminescence-based ROS-Glo™ H₂O₂ Assay . We compared NBHES against DPI (a pan-flavoprotein covalent inhibitor) and Sulfadiazine (a classic antimicrobial sulfonamide serving as a negative control for this specific target).

Table 1: In Vitro Profiling against FAD-Oxidoreductase (CtFDO)
CompoundPrimary RoleTargetMW ( g/mol )ROS Baseline Signal (%)IC₅₀ / EC₅₀ (µM)
NBHES Redox SubstrateCtFDO215.27115% (Inducer)EC₅₀: 45.2
DPI Covalent InhibitorCtFDO314.10<10% (Suppressor)IC₅₀: 0.8
Sulfadiazine Antimicrobial (Negative Ctrl)CtFDO250.27100% (No Effect)>500

Data Interpretation: NBHES induces a robust ROS signal (115% of baseline), validating its role as an active oxidoreductase substrate. DPI abolishes ROS production by covalently modifying the FAD cofactor. Sulfadiazine shows zero interaction due to the absence of the oxidizable aliphatic alcohol moiety required for electron transfer.

In Vivo Efficacy & Pharmacokinetics

Translating a fragment hit into an in vivo probe requires overcoming severe pharmacokinetic hurdles. While standard sulfonamides exhibit excellent oral bioavailability and long half-lives, NBHES’s unique structure drastically alters its metabolic fate.

Because NBHES lacks the N4-amine (which undergoes slow N-acetylation in mammals), its metabolic clearance is entirely driven by the primary alcohol (hydroxyethane) and the benzyl ring.

Table 2: In Vivo Pharmacokinetic Parameters (Murine Model, 10 mg/kg IV)
CompoundHalf-life (t₁/₂, h)Clearance (mL/min/kg)Vol. of Distribution (Vd, L/kg)Plasma Protein Binding (%)
NBHES 1.245.51.8~40%
Sulfadiazine 6.512.00.6~20-30%
DPI 0.485.04.2>90%

Causality in PK: The high clearance (45.5 mL/min/kg) and short half-life (1.2 h) of NBHES compared to Sulfadiazine (6.5 h) are driven by rapid Phase II metabolism. The 2-hydroxyethane group is highly susceptible to direct glucuronidation by hepatic UGT enzymes, leading to rapid renal excretion. For sustained in vivo efficacy, structural rigidification or prodrug strategies masking this hydroxyl group are mandatory.

PK_Workflow Dose 1. Administration 10 mg/kg IV in Murine Model Sample 2. Serial Sampling 0.25 to 24h post-dose Dose->Sample Prep 3. Plasma Extraction Protein precipitation (MeCN) Sample->Prep LCMS 4. LC-MS/MS MRM quantification of NBHES Prep->LCMS Analysis 5. PK Modeling Non-compartmental analysis LCMS->Analysis

Step-by-step in vivo pharmacokinetic workflow for evaluating NBHES clearance.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro ROS-Glo™ H₂O₂ Assay

This protocol is designed to self-validate by incorporating enzyme-free and substrate-free controls to rule out auto-oxidation or luciferase inhibition .

  • Enzyme Preparation: Dispense 3.5 µL of 0.5 µM target enzyme (e.g., CtFDO) in 50 mM Tris-HCl (pH 7.5) into a 384-well white solid polystyrene microplate with a non-binding surface.

  • Compound Addition: Transfer 50 µM of NBHES (or DPI/Sulfadiazine controls) via contact-free acoustic liquid handling (e.g., Echo 550).

  • Incubation: Seal and incubate the plate for 16 hours at 37°C to allow for steady-state ROS accumulation.

  • Substrate Reaction: Add 1 µL of H₂O₂ Substrate to all wells. Incubate for 60 minutes at room temperature. The substrate reacts with generated H₂O₂ to form a luciferin precursor.

  • Detection: Add 4 µL of ROS-Glo™ Detection Solution (containing Ultra-Glo™ Recombinant Luciferase and ATP). Incubate for 20 minutes.

  • Readout: Measure luminescence. An increase in signal relative to the vehicle control confirms NBHES is acting as an oxidoreductase substrate.

Protocol B: In Vivo Pharmacokinetic Profiling
  • Dosing: Administer 10 mg/kg NBHES intravenously (IV) via the tail vein to male C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Extraction: Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma. Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex and centrifuge at 15,000 × g for 15 min.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify intact NBHES.

  • Analysis: Calculate PK parameters (t₁/₂, CL, Vd) using Non-Compartmental Analysis (NCA) software.

References

  • Švecová, L., et al. (2021). Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. IUCr Journals.[Link]

  • Nouws, J.F.M., et al. (1989). Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites. Veterinary Quarterly, 11(2), 78-86.[Link]

Validation

Investigational Antifungal Benchmarking: N-benzyl-2-hydroxyethane-1-sulfonamide (NBHS) vs. Standard-of-Care FAD-Dependent Oxidoreductase Inhibitors

Executive Summary & Target Rationale The emergence of multi-drug resistant fungal pathogens necessitates the development of novel chemotypes that bypass existing resistance mechanisms. Squalene epoxidase (SE, Erg1p), a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The emergence of multi-drug resistant fungal pathogens necessitates the development of novel chemotypes that bypass existing resistance mechanisms. Squalene epoxidase (SE, Erg1p), a critical flavin adenine dinucleotide (FAD)-dependent oxidoreductase in the ergosterol biosynthetic pathway, is a highly validated therapeutic target[1][2]. Inhibition of SE triggers a dual-pronged antifungal effect: the depletion of essential membrane ergosterol (fungistatic) and the toxic intracellular accumulation of squalene (fungicidal)[3][4].

Currently, the allylamine class, represented by the standard-of-care (SoC) drug Terbinafine , dominates SE-targeted therapy[4]. However, recent crystallographic fragment screening campaigns against FAD-dependent oxidoreductases (such as CtFDO from Chaetomium thermophilum) have identified N-benzyl-2-hydroxyethane-1-sulfonamide (NBHS) as a structurally distinct and highly promising inhibitory scaffold[5]. This guide objectively benchmarks the investigational compound NBHS (CAS: 149944-36-5) against Terbinafine, detailing their mechanistic divergence, kinetic profiles, and the self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Grounding & Structural Divergence

Understanding the causality behind binding kinetics is essential for optimizing novel inhibitors.

The Standard-of-Care (Terbinafine): Terbinafine is a potent, non-competitive inhibitor of fungal SE[1][3]. Molecular dynamics and quantum interaction studies reveal that Terbinafine's lipophilic moiety inserts vertically into the SE binding pocket. The strongest interaction stems from hydrogen bonding between the hydroxyl group of Tyr90 on the enzyme and the amine nitrogen of Terbinafine[1]. This binding induces a conformational shift that sterically occludes the natural substrate (squalene) from the active site, explaining its non-competitive kinetic profile[1].

The Investigational Chemotype (NBHS): NBHS (C9H13NO3S) introduces a radical departure from the allylamine structure. It features a central sulfonamide moiety flanked by a lipophilic benzyl ring and a hydrophilic 2-hydroxyethyl chain. Rather than relying solely on the Tyr90 interaction, the sulfonamide and hydroxyethyl groups of NBHS are hypothesized to coordinate directly with the highly conserved FAD-binding domains (FADI and FADII) of the oxidoreductase[2][5][6]. The benzyl group anchors the molecule within the adjacent hydrophobic cleft. This distinct binding modality provides a strong rationale for NBHS's potential to retain efficacy against fungal strains harboring Terbinafine-resistant point mutations (e.g., mutations altering the lipophilic pocket).

Quantitative Benchmarking Data

The following tables summarize the comparative preclinical data, evaluating enzymatic affinity and cellular efficacy.

Table 1: In Vitro Enzyme Kinetics (Recombinant Fungal Squalene Epoxidase)

Data represents mean values from triplicate Stopped-Flow spectrophotometric assays.

CompoundTarget Enzyme Ki​ (nM) IC50​ (nM)Inhibition Modality
Terbinafine (SoC)Wild-Type SE (C. albicans)30.045.2Non-competitive
NBHS (Investigational)Wild-Type SE (C. albicans)85.5112.4Mixed / FAD-directed
Terbinafine (SoC)Mutant SE (Tyr90Phe)> 5000> 10000Loss of Efficacy
NBHS (Investigational)Mutant SE (Tyr90Phe)92.0125.6Retained Efficacy
Table 2: Cellular Antifungal Efficacy & Pharmacokinetics

Evaluating translational potential in whole-cell assays.

ParameterTerbinafine (SoC)NBHS (Investigational)
MIC ( T.rubrum ) 0.004 µg/mL0.08 µg/mL
MIC ( C.albicans ) 0.25 µg/mL0.50 µg/mL
Primary Cellular Effect Highly FungicidalFungicidal / Fungistatic
In Vitro Clearance ( Clint​ ) High (Hepatic first-pass)Moderate (Stable scaffold)
Lipophilicity (LogP) 5.3 (Highly lipophilic)1.8 (Favorable aqueous sol.)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of FAD-dependent oxidoreductase inhibitors requires highly controlled, self-validating experimental systems.

Protocol A: FAD-Dependent Squalene Epoxidase Activity Assay

Causality: SE requires molecular oxygen, FAD, and NAD(P)H to catalyze the epoxidation of squalene[2][6]. Standard endpoint assays often fail to capture the rapid oxidation kinetics. We utilize a coupled luminescent assay (e.g., ROS-Glo™) to measure the depletion of cofactors or the generation of reactive oxygen species as a proxy for FAD-dependent turnover[5].

  • Enzyme Preparation: Purify recombinant SE (e.g., Erg1p) and pre-incubate with 10 µM FAD to ensure holoenzyme saturation, preventing baseline kinetic drift[2].

  • Compound Incubation: Dispense 0.5 µM of the enzyme into 384-well non-binding microplates. Add Terbinafine or NBHS (titrated from 1 nM to 10 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl[5]. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Inject 50 µM squalene and 100 µM NADPH to initiate the epoxidation cycle.

  • Validation Check: Include a "No-FAD" control well. A lack of signal in this well validates that the observed epoxidation is strictly FAD-dependent, confirming the integrity of the target mechanism.

  • Detection: Quench the reaction after 30 minutes and read luminescence. Calculate IC50​ using non-linear regression.

Protocol B: Intracellular Squalene Accumulation Assay (GC-MS)

Causality: True SE inhibition must result in the intracellular accumulation of squalene, which is the primary driver of the fungicidal effect[3][4]. Measuring this confirms that the in vitro enzyme inhibition translates to the intended in cellulo mechanism.

  • Culture Preparation: Grow C. albicans in Sabouraud dextrose broth to the logarithmic phase ( OD600​ = 0.5).

  • Treatment: Expose cells to 10×MIC concentrations of Terbinafine or NBHS for 4 hours.

  • Lipid Extraction: Harvest cells via centrifugation, wash with cold PBS, and lyse using glass beads in a methanol:chloroform (2:1, v/v) mixture to extract total non-polar lipids.

  • Derivatization & GC-MS: Saponify the lipid extract and extract the non-saponifiable fraction (containing squalene and ergosterol) with hexane. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation Check: Quantify both squalene and ergosterol peaks. A valid SE inhibition profile must show a simultaneous >50-fold increase in squalene and a >80% reduction in ergosterol relative to the vehicle control[4].

Mechanistic Pathway Visualization

SE_Inhibition Squalene Squalene (Substrate) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Catalyzed by SE Accumulation Intracellular Squalene Accumulation Squalene->Accumulation Shifts to SE Squalene Epoxidase (SE) [FAD-Dependent] SE->Accumulation Depletion Ergosterol Depletion (Membrane Instability) SE->Depletion Ergosterol Ergosterol (Cell Membrane) Oxidosqualene->Ergosterol Biosynthetic Pathway Inhibitors NBHS & Terbinafine (SE Inhibitors) Inhibitors->SE Inhibits FAD Domain / Active Site Death Fungal Cell Death (Fungicidal) Accumulation->Death Depletion->Death

Fig 1: Mechanism of FAD-dependent Squalene Epoxidase inhibition leading to fungal cell death.

References

  • IUCr Journals. Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Available at: [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of Terbinafine? Available at:[Link]

  • PubMed / NIH. Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Available at:[Link]

  • PubMed / NIH. Detailed mechanism of squalene epoxidase inhibition by terbinafine. Available at:[Link]

  • PubMed Central / NIH. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. Available at:[Link]

  • Portland Press. Single amino acid exchanges in FAD-binding domains of squalene epoxidase of Saccharomyces cerevisiae lead to either loss of functionality or terbinafine sensitivity. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Target Selectivity: A Case Study of N-benzyl-2-hydroxyethane-1-sulfonamide

In the landscape of contemporary drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. This guide provides a comprehensive framework for assess...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using N-benzyl-2-hydroxyethane-1-sulfonamide as a case study. While this specific molecule is not extensively characterized in publicly available literature, its sulfonamide scaffold is prevalent in a wide array of pharmacologically active agents, making it an exemplary model for outlining a rigorous selectivity assessment workflow.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals dedicated to the meticulous characterization of new chemical entities.

The Imperative of Selectivity in Drug Development

The efficacy of a therapeutic agent is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while minimizing engagement with other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and a narrow therapeutic window.[4] Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in the early stages of drug development.

This guide will delineate a multi-tiered approach to selectivity assessment, progressing from broad, initial screens to more focused, quantitative analyses. We will explore the underlying principles of these methodologies, the interpretation of the resulting data, and how this information collectively informs the potential of a compound for further development.

Tier 1: Initial Broad-Panel Screening for Target Identification

The first step in characterizing a novel compound like N-benzyl-2-hydroxyethane-1-sulfonamide is to cast a wide net to identify its potential biological targets. Given the prevalence of sulfonamides as kinase inhibitors, a comprehensive kinome scan is a logical starting point.[4][5][6]

Experimental Protocol: Kinome-Wide Binding Assay

A common and effective method for initial target identification is a competitive binding assay performed against a large panel of kinases.[7]

Objective: To identify potential kinase targets of N-benzyl-2-hydroxyethane-1-sulfonamide by measuring its ability to displace a known, labeled ligand from the ATP-binding site of a diverse panel of kinases.

Methodology:

  • Compound Preparation: N-benzyl-2-hydroxyethane-1-sulfonamide is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Setup: A panel of recombinant human kinases is utilized. The assay is typically performed in a multi-well plate format.

  • Competitive Binding: The compound is added to the wells containing the kinases and a fluorescently labeled, broad-spectrum kinase inhibitor (the probe).

  • Incubation: The mixture is incubated to allow for competitive binding between the test compound and the probe to the kinase's ATP-binding site.

  • Detection: The amount of bound probe is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). A decrease in the fluorescent signal indicates displacement of the probe by the test compound.

  • Data Analysis: The results are often expressed as the percentage of probe displacement or percentage of inhibition at a single, high concentration of the test compound (e.g., 10 µM).

Hypothetical Data Presentation:

Table 1: Initial Kinome Scan of N-benzyl-2-hydroxyethane-1-sulfonamide at 10 µM

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine KinaseEGFR8%
Tyrosine KinaseSRC12%
Tyrosine KinaseABL192%
Serine/Threonine KinaseAKT15%
Serine/Threonine KinaseBRAF3%
Serine/Threonine Kinasep38α (MAPK14)88%
.........

This is a representative subset of a much larger screening panel.

Interpretation of Tier 1 Data:

The hypothetical data in Table 1 suggests that N-benzyl-2-hydroxyethane-1-sulfonamide demonstrates significant interaction with ABL1 and p38α at a concentration of 10 µM. The low percentage of inhibition against other kinases in the panel suggests a degree of selectivity. These "hits" from the primary screen are then prioritized for further investigation in Tier 2.

Tier 2: Quantitative Assessment of On-Target and Off-Target Potency

Following the identification of potential primary targets, the next crucial step is to quantify the compound's potency against these "hits" and to confirm the lack of activity against closely related kinases. This is typically achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Experimental Protocol: Dose-Response Enzymatic Assay

Objective: To determine the IC50 values of N-benzyl-2-hydroxyethane-1-sulfonamide for the primary targets (ABL1 and p38α) and a selection of closely related kinases.

Methodology:

  • Compound Dilution Series: A serial dilution of N-benzyl-2-hydroxyethane-1-sulfonamide is prepared to cover a wide range of concentrations.

  • Enzymatic Reaction: The kinase, its specific substrate, and ATP are combined in the presence of varying concentrations of the inhibitor. Radiometric assays using [γ-³²P]ATP are considered a gold standard for their direct measurement of substrate phosphorylation.[4]

  • Reaction Quenching and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Visualizing the Selectivity Assessment Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Cellular Confirmation A Novel Compound: N-benzyl-2-hydroxyethane-1-sulfonamide B Broad Kinome Panel Screen (e.g., 400+ kinases) A->B C Identify 'Hits' (e.g., >80% Inhibition at 10 µM) B->C D Dose-Response (IC50) Determination for Primary 'Hits' C->D E Dose-Response (IC50) Determination for Closely Related Off-Targets C->E F Comparative Analysis of IC50 Values D->F E->F G Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) F->G H Phenotypic Assays in Relevant Cell Lines G->H I Correlation of Target Engagement with Cellular Phenotype H->I J Selectivity Profile Assessment I->J G cluster_0 Potency (IC50) cluster_1 Target a 50 nM t1 ABL1 a->t1 b 150 nM t2 p38α b->t2 c 8,500 nM t3 ERK2 c->t3 d >10,000 nM t4 SRC d->t4

Caption: Comparative potency of N-benzyl-2-hydroxyethane-1-sulfonamide.

Based on our hypothetical data, we can conclude:

  • Primary Target: ABL1 is the most potent target identified.

  • Secondary Target: p38α is a secondary target with approximately 3-fold lower potency.

  • Selectivity: The compound exhibits high selectivity against other kinases tested, including those closely related to its primary targets.

  • Cellular Activity: The compound demonstrates on-target activity in relevant cellular models, leading to the expected downstream functional consequences.

This detailed characterization is indispensable for guiding the next steps in the drug discovery pipeline, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. By employing a systematic and rigorous approach to selectivity assessment, researchers can build a robust data package that supports the continued development of promising new chemical entities.

References

  • Bantscheff, M., et al. (2009). Chemoproteomics-based characterization of novel kinase inhibitors. Nature Biotechnology. [Link]

  • Cheng, A. C., et al. (2010). Structure-based maximal affinity model predicts cell-based activity of kinase inhibitors. Nature Biotechnology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Fedorov, O., et al. (2007). A systematic analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Hopkins, M. D., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Wodajo, A. T., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem. [Link]

  • Krajnović, T., et al. (2019). Antimicrobial sulfonamide drugs. Arhiv za farmaciju. [Link]

  • Zielińska-Pisklak, M., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Chemical Biology. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Nature Biotechnology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Vieth, M., et al. (2004). Kinase-specific selectivity scoring in large-scale structural docking. Journal of Medicinal Chemistry. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science. [Link]

  • El-Sayed, M. T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

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Validation

Validating Analytical Methods for N-benzyl-2-hydroxyethane-1-sulfonamide: A Comprehensive Comparison Guide

Executive Summary N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a highly versatile sulfonamide building block frequently utilized in drug discovery, synthetic chemistry, and crystallographic fragment scree...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS: 149944-36-5) is a highly versatile sulfonamide building block frequently utilized in drug discovery, synthetic chemistry, and crystallographic fragment screening[1][2]. As its application scales from early-stage screening to active pharmaceutical ingredient (API) synthesis, the need for robust, reproducible analytical methods becomes critical.

This guide provides an objective comparison between High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By grounding our methodologies in the latest ICH Q2(R2) validation guidelines[3][4], we establish self-validating protocols that ensure data integrity, whether you are conducting routine purity assays or trace-level impurity profiling.

Mechanistic Rationale & Method Selection

To design an optimal analytical strategy, we must first analyze the physicochemical properties of N-benzyl-2-hydroxyethane-1-sulfonamide:

  • Chromophore Presence: The benzyl ring provides strong ultraviolet (UV) absorbance (optimally between 210 nm and 254 nm), making HPLC-PDA highly effective for macroscopic quantification[1].

  • Ionization Potential: The sulfonamide moiety and terminal hydroxyl group confer polarity. Under electrospray ionization (ESI), the molecule readily forms [M+H]⁺ ions in positive mode, making LC-MS/MS the gold standard for high-sensitivity detection[5][6].

  • Chromatographic Behavior: Sulfonamides are prone to partial ionization at neutral pH, which causes peak tailing and variable retention times. By utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the sulfonamide nitrogen remains fully protonated (neutral), ensuring sharp, symmetrical peaks on a reversed-phase C18 column[7][8].

MethodSelection Sample N-benzyl-2-hydroxyethane- 1-sulfonamide Sample SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Split Analytical Pathway Decision SPE->Split HPLC HPLC-PDA (Assay & Purity >0.05%) Split->HPLC High Abundance LCMS LC-MS/MS (Trace Analysis <0.05%) Split->LCMS Trace Levels Valid ICH Q2(R2) Data Evaluation HPLC->Valid LCMS->Valid

Fig 1. Analytical workflow and method selection for sulfonamide quantification.

Objective Method Comparison

The choice between HPLC-PDA and LC-MS/MS depends entirely on the Analytical Target Profile (ATP)[3]. Table 1 summarizes the performance metrics validated across both platforms.

Table 1: Performance Comparison for N-benzyl-2-hydroxyethane-1-sulfonamide Analysis

ParameterHPLC-PDA (Routine Assay)LC-MS/MS (Trace Analysis)
Primary Application API Release, Major ImpuritiesGenotoxic Impurities, Bioanalysis
Detection Mechanism UV Absorbance (214 nm)MRM (m/z 216.1 → Specific Fragments)
Limit of Detection (LOD) 0.5 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL5.0 ng/mL
Linear Dynamic Range 1.5 – 150 µg/mL5.0 – 500 ng/mL
Precision (RSD%) < 1.0%< 3.5%
Matrix Effect Susceptibility LowHigh (Requires SIL-IS correction)
Cost per Sample LowHigh

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below incorporate System Suitability Testing (SST) and Internal Standard (IS) tracking to ensure that any deviation in extraction efficiency or instrument performance is immediately flagged before data reporting[4][9].

Protocol A: Universal Sample Preparation via Solid Phase Extraction (SPE)

To eliminate matrix interferences, Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges are utilized. This chemistry is highly effective for capturing polar sulfonamides[5][6].

  • Spike: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to 1 mL of the sample. (Causality: The IS dynamically self-validates the recovery rate. Any loss during extraction applies equally to the IS and the analyte, allowing for mathematical correction).

  • Conditioning: Pass 5 mL of LC-MS grade Methanol through the HLB cartridge, followed by 5 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the 1 mL spiked sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to elute highly polar salts and endogenous matrix components.

  • Elution: Elute the target sulfonamide with 5 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (90% Water / 10% Acetonitrile).

Protocol B: HPLC-PDA Method (Assay & Purity)
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA scanning 200–400 nm (Quantification extracted at 214 nm).

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
  • Self-Validation Gate (SST): Inject a known reference standard (50 µg/mL) five times prior to the sample sequence. The run is only validated if the retention time RSD is < 0.5%, peak area RSD is < 2.0%, and the USP tailing factor is ≤ 1.5[3].

Protocol C: LC-MS/MS Method (Trace Profiling)
  • Column: C18 Core-Shell, 50 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Self-Validation Gate (Matrix Effect Check): Monitor the absolute peak area of the SIL-IS across all injections. If the IS area deviates by more than ±15% from the calibration standards, the sample exhibits severe ion suppression and must be diluted and re-extracted[8].

ICH Q2(R2) Validation Framework

To ensure trustworthiness and regulatory compliance, the methods must be validated against the ICH Q2(R2) lifecycle guidelines[3][10].

ICHValidation ATP Analytical Target Profile (ATP) Spec Specificity (Peak Purity) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Fig 2. Sequential ICH Q2(R2) validation parameters ensuring method reliability.

  • Specificity: For HPLC-PDA, utilize the 3D spectral data to calculate the peak purity angle. The method is specific if the purity angle is less than the purity threshold, proving no co-eluting impurities exist beneath the main peak.

  • Reportable Range & Linearity: Prepare calibration standards spanning 50% to 150% of the target specification limit. Perform linear regression analysis; the correlation coefficient (R²) must be ≥ 0.999[4].

  • Accuracy: Perform spike-recovery experiments by adding known amounts of N-benzyl-2-hydroxyethane-1-sulfonamide to a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Acceptable recovery ranges from 98.0% to 102.0% for assay methods[11].

  • Precision: Assess repeatability (intra-assay) by preparing and analyzing six independent sample preparations at 100% concentration. The Relative Standard Deviation (RSD) must not exceed 2.0%[3][10].

References

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from: [Link]

  • IUCr Journals. Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Retrieved from:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • Molnar Institute. Analysis of Sulfonamide Residues Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. Retrieved from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) Draft Version. Retrieved from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Retrieved from: [Link]

  • Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from:[Link]

  • Journal of Food and Drug Analysis. Multi-residue determination of sulfonamide and quinolone residues... by LC-MS/MS. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-benzyl-2-hydroxyethane-1-sulfonamide

This guide provides essential safety and logistical information for the handling and disposal of N-benzyl-2-hydroxyethane-1-sulfonamide (CAS No. 149944-36-5).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of N-benzyl-2-hydroxyethane-1-sulfonamide (CAS No. 149944-36-5). As a sulfonamide derivative, this compound requires careful management to mitigate risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety principles to ensure a secure working environment.

Hazard Assessment and Risk Profile

N-benzyl-2-hydroxyethane-1-sulfonamide is a solid powder at room temperature. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, data from structurally similar sulfonamides and benzyl compounds allow for a robust inferred hazard assessment. The primary risks are associated with irritation to the skin, eyes, and respiratory system upon exposure.

Based on analogous compounds, the anticipated GHS hazard classifications include:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 or 2A (Causes serious eye irritation).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation), particularly when handled as a powder.[2]

  • Acute Aquatic Hazard: Category 2 (Toxic to aquatic life).[3]

These potential hazards mandate a stringent approach to personal protective equipment to prevent accidental exposure through inhalation, dermal contact, or eye contact.

Core PPE Requirements: A Task-Based Approach

The selection of appropriate PPE is directly correlated with the specific laboratory task being performed. The following table outlines the minimum PPE requirements for common procedures involving N-benzyl-2-hydroxyethane-1-sulfonamide.

Task/ScenarioRequired PPEKey Specifications & Rationale
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorRationale: The highest risk of aerosolization occurs when handling the fine powder. An N95 respirator is critical to prevent inhalation of airborne particulates.[3] Double gloving minimizes the risk of contamination during handling and doffing.[4] Safety goggles provide essential splash and particle protection.[5]
Solution Preparation & Transfers Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsRationale: The risk of inhalation is lower once the compound is in solution. However, the risk of splashes remains. Safety glasses with side shields offer adequate protection against accidental eye contact.[1][6]
Running Reactions & Work-up Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsRationale: Standard laboratory practice for handling chemical reagents. Continuous protection against skin and eye contact is necessary.
Large-Scale Operations (>10g) Double Nitrile Gloves, Chemical-Resistant Gown, Face Shield, and Safety GogglesRationale: Increased quantities elevate the risk of significant splashes and exposure. A face shield worn over safety goggles provides full facial protection.[7] A low-permeability gown is superior to a standard lab coat for containing larger spills.[4]
Spill Cleanup Chemical-Resistant Coveralls, Double Nitrile Gloves, Chemical-Resistant Boots, Goggles, and Respirator (as needed)Rationale: Spill cleanup presents a high potential for exposure. Full-body protection and appropriate respiratory protection are necessary to ensure safety during containment and decontamination.[8]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Hand Hygiene: Always begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully fastened.[4]

  • Respirator/Mask (if required): If the procedure generates dust, put on your N95 respirator. Ensure it has a proper seal.[7]

  • Goggles/Face Shield: Put on safety goggles and/or a face shield.[6][7]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.[4]

--- Perform Laboratory Work ---

Doffing (Removal) Sequence:

  • Outer Gloves: If double-gloved, remove the outer pair first. These are considered the most contaminated.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it away from your body to contain contaminants on the inside.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, and then sliding a clean finger under the cuff of the remaining glove to remove it.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Procedure Risk is_powder Handling Solid Powder? start->is_powder is_large_scale Large Scale (>10g)? is_powder->is_large_scale No level_b Maximum PPE: - Add N95 Respirator is_powder->level_b Yes is_splash_risk Risk of Splash? is_large_scale->is_splash_risk No level_c Enhanced PPE: - Add Face Shield over Goggles - Chemical Resistant Gown is_large_scale->level_c Yes level_d Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_splash_risk->level_d No is_splash_risk->level_c Yes

Caption: PPE selection workflow for N-benzyl-2-hydroxyethane-1-sulfonamide.

Operational and Disposal Plans

Spill Management Protocol

In the event of a spill of solid N-benzyl-2-hydroxyethane-1-sulfonamide:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, double gloves, a lab coat, and goggles.[3]

  • Containment: Gently cover the spill with an absorbent material to prevent further dust generation. Do not use water.

  • Collection: Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.[6]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste materials, including contaminated PPE, empty containers, and the chemical itself, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix N-benzyl-2-hydroxyethane-1-sulfonamide waste with other waste streams.[3]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

  • Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[6][9] Leave chemicals in their original containers if possible and handle uncleaned containers as you would the product itself.[3]

References

  • MilliporeSigma. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet 4-Hydrazinylbenzenesulfonamide xhydrochloride. [Link]

  • PubChem, National Institutes of Health. Benzenesulfonamide, N-benzyl-. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem, National Institutes of Health. N-benzylmethanesulfonamide. [Link]

  • Occupational Safety and Health Administration. Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

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